9-benzyl-6-iodo-9H-purine
Description
Structure
3D Structure
Properties
CAS No. |
83135-13-1 |
|---|---|
Molecular Formula |
C12H9IN4 |
Molecular Weight |
336.13 g/mol |
IUPAC Name |
9-benzyl-6-iodopurine |
InChI |
InChI=1S/C12H9IN4/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
InChI Key |
QRWQLCUEMMKASG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3I |
Origin of Product |
United States |
Foundational & Exploratory
The Chemical Dynamics and Synthetic Utility of 9-Benzyl-6-iodo-9H-purine: A Technical Whitepaper
Executive Summary
The functionalization of purine scaffolds is a cornerstone of modern drug discovery. Among the various halogenated intermediates, 9-benzyl-6-iodo-9H-purine stands out as a highly versatile electrophile and metalation precursor. Because carbon-carbon bonds at the C6 position confer resistance to enzymatic degradation, synthesizing C6-substituted purines is a critical objective in developing cytostatic agents and antimycobacterial therapeutics[1].
This whitepaper provides an in-depth analysis of the chemical properties, thermodynamic stability, and field-proven experimental protocols for manipulating 9-benzyl-6-iodo-9H-purine. By understanding the causality behind metalation dynamics—specifically the divergence between lithiation and magnesiation—researchers can avoid common synthetic pitfalls and establish self-validating workflows.
Chemical Profile & Quantitative Data
Before initiating any synthetic campaign, it is critical to establish the baseline physicochemical properties of the substrate. The high polar surface area and specific partition coefficient dictate the solubility profile, requiring anhydrous, non-polar to slightly polar solvent systems (e.g., toluene, THF, or DMF) for successful cross-coupling and metalation[2].
| Property | Value |
| Chemical Name | 9-benzyl-6-iodo-9H-purine |
| CAS Registry Number | 83135-13-1 |
| Molecular Formula | C12H9IN4 |
| Molecular Weight | 336.13 g/mol |
| LogP (Octanol/Water) | ~3.81 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
| Topological Polar Surface Area | 43.6 Ų |
| sp3 Hybridized Carbon Ratio | 0.32 |
(Quantitative data synthesized from computational chemical databases[2])
Thermodynamic Stability & Metalation Dynamics
The introduction of carbon-based substituents at the C6 position of purines is traditionally achieved via transition metal-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions). However, coupling metalated purines directly with C-electrophiles offers a highly efficient, alternative pathway[1]. The choice of metalating agent is the most critical variable in this workflow.
The Lithiation Pitfall (Kinetic Instability)
Treating 9-benzyl-6-iodo-9H-purine with
The Magnesiation Solution (Thermodynamic Control)
To circumvent the C6
Caption: Divergent stability pathways of lithiated vs. magnesiated 9-benzyl-6-iodo-9H-purine intermediates.
Experimental Workflows & Self-Validating Protocols
As an application scientist, I mandate that every protocol must contain built-in validation steps to prevent the catastrophic loss of downstream resources. Below are the optimized procedures for functionalizing 9-benzyl-6-iodo-9H-purine.
Protocol 1: Synthesis of 6-Hydroxyalkyl Purines via Grignard Addition
This protocol leverages the stability of the 6-magnesiated intermediate to selectively couple with aldehydes[1],[4]. Note that 9-benzyl-6-chloropurine is completely unreactive under these conditions, necessitating the iodo-derivative[1].
-
Substrate Preparation: Dissolve 9-benzyl-6-iodo-9H-purine (1.0 equiv) in anhydrous toluene under a strict argon atmosphere.
-
Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and equilibrate to exactly -80 °C.
-
Magnesiation: Add
PrMgCl (1.1 equiv) dropwise over 5 minutes. The metalation finishes within several minutes, yielding a yellowish solution[1]. -
In-Process Validation (Critical): Withdraw a 0.1 mL aliquot and quench immediately with D₂O. Analyze the crude aliquot via ¹H NMR. You must observe >95% deuterium incorporation at the C6 position before proceeding. If unreacted starting material remains, verify the titer of your Grignard reagent.
-
Electrophilic Trapping: Add the target aldehyde (1.2 equiv) dropwise while maintaining the temperature at -80 °C. Note: The 6-magnesiated purine is highly selective; functional groups such as ketones, esters, and nitriles will not react under these conditions[1].
-
Isolation: After 30 minutes, quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography. Expected yields range from 25–62% depending on the steric bulk of the aldehyde[1].
Caption: Self-validating cryogenic workflow for the magnesiation and electrophilic trapping of 6-iodopurines.
Protocol 2: Palladium-Catalyzed Sonogashira Cross-Coupling
For the installation of alkynyl groups, 9-benzyl-6-iodo-9H-purine is subjected to Sonogashira coupling.
-
Catalyst Activation: In a Schlenk flask, combine 9-benzyl-6-iodo-9H-purine, Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and Et₃N in anhydrous DMF[5].
-
Alkyne Addition: Introduce the terminal alkyne (e.g., propargyl alcohol derivatives or terminal acetylenes) and stir at room temperature to 50 °C depending on alkyne reactivity.
-
Mechanistic Caveat: When coupling with certain acetylenes, be aware that a reductive addition side-reaction can occur, where the iodopurine reduces the acetylene to yield a partly reduced E-ethylene derivative instead of the strict alkyne[5]. Careful monitoring via LC-MS is required to track the formation of this byproduct.
Pharmacological Relevance
The drive to optimize the synthesis of C6-substituted 9-benzylpurines is deeply rooted in their pharmacological utility. Purines containing substituents attached via a C–C bond at the 6-position exhibit exceptional stability toward enzymatic degradation in vivo[1].
Biological screening has demonstrated that 9-benzylpurines carrying specific C6 substituents (such as phenylethynyl, trans-styryl, or aryl groups) possess high inhibitory activity against Mycobacterium tuberculosis[1]. Furthermore, various 6-aryl and 6-benzyl purine derivatives exhibit significant cytostatic activity, making them highly valuable scaffolds in oncology and antiviral drug development[1],[5].
References
1.[1] 6-Magnesiated Purines: Preparation and Reaction with Aldehydes. American Chemical Society (ACS). Available at: 2.[4] 6-Magnesiated purines: preparation and reaction with aldehydes. PubMed / National Institutes of Health. Available at: 3.[2] 9-benzyl-6-(hept-1-ynyl)-9H-purine - CAS 1233765-79-1. Molaid Chemical Database. Available at: 4.[5] Covalent analogues of DNA base-pairs and triplets. Part 2: Synthesis and cytostatic activity of bis(purin-6-yl)acetylenes. Studfile. Available at: 5.[3] Lithiace 6-halogen-9H-purinů. VŠCHT Theses Database. Available at:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 9-benzyl-6-(hept-1-ynyl)-9H-purine - CAS号 1233765-79-1 - 摩熵化学 [molaid.com]
- 3. UCT Repository [repozitar.vscht.cz]
- 4. 6-Magnesiated purines: preparation and reaction with aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Covalent analogues of DNA base-pairs and triplets . Part 2[c] Synthesis and cytostatic activity of bis(purin-6-yl)acetylenes, -diacetylenes and related compounds [studfile.net]
Navigating the Synthesis and Application of 6-Iodopurine Scaffolds: A Technical Guide for Advanced Drug Discovery
For Immediate Release
This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the strategic synthesis and potential applications of 9-benzyl-6-iodo-9H-purine. While a specific CAS number for this exact molecule is not readily cataloged, this document will provide a comprehensive overview of its parent compounds, established synthetic routes to analogous 6-halopurines, and the scientific rationale for its significance as a versatile intermediate in the development of targeted therapeutics.
Core Compound Identification and Physicochemical Properties
The foundational scaffold for our target molecule is the 9-benzyl-purine core. The introduction of an iodine atom at the 6-position is a key structural modification that imparts unique chemical reactivity, making it a valuable precursor for further molecular elaboration. While direct experimental data for 9-benzyl-6-iodo-9H-purine is not widely published, we can infer its properties from well-characterized analogs.
For the purpose of this guide, we will consider the closely related and commercially available precursor, 9-benzyl-6-chloro-9H-purine, and the corresponding 6-hydroxy analog, to establish a baseline for understanding the physicochemical properties of the target compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 9-benzyl-6-chloro-9H-purine | 1928-76-3[1][2] | C₁₂H₉ClN₄ | 244.68[1] | A key intermediate for the synthesis of various 6-substituted purine derivatives. |
| 9-benzyl-9H-purin-6-ol (9-benzylhypoxanthine) | 14013-11-7[3][4][5] | C₁₂H₁₀N₄O | 226.23[3][4] | A metabolite and a synthetic precursor to 6-halopurines. |
| 9-benzyl-6-iodo-9H-purine | Not Available | C₁₂H₉IN₄ | ~336.14 (Calculated) | A highly reactive intermediate for nucleophilic substitution reactions. |
Strategic Synthesis of 9-benzyl-6-iodo-9H-purine
The synthesis of 9-benzyl-6-iodo-9H-purine is typically achieved through a halogen exchange reaction, starting from its more common chloro- or hydroxy-purine analog. The choice of starting material and reaction conditions is critical for achieving a high yield and purity of the desired product.
Synthesis from 9-benzyl-6-chloro-9H-purine
The most direct route to 9-benzyl-6-iodo-9H-purine involves a Finkelstein-type reaction, where the chlorine atom at the 6-position is displaced by iodine. This is a well-established method in heterocyclic chemistry for the synthesis of iodo-substituted heterocycles.
Experimental Protocol: Halogen Exchange for the Synthesis of 9-benzyl-6-iodo-9H-purine
-
Reagent Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9-benzyl-6-chloro-9H-purine (1.0 eq) in a suitable aprotic solvent such as acetone or acetonitrile.
-
Addition of Iodide Source : Add an excess of sodium iodide (NaI) or potassium iodide (KI) (typically 3-5 eq) to the solution. The use of a significant excess of the iodide salt drives the equilibrium towards the formation of the iodo-purine.
-
Reaction Execution : Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrate.
-
Work-up and Purification : Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Partition the residue between a halogenated organic solvent (e.g., dichloromethane) and water. The organic layer is then washed with a sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to afford the pure 9-benzyl-6-iodo-9H-purine.
Synthesis from 9-benzyl-9H-purin-6-ol (9-benzylhypoxanthine)
An alternative pathway involves the conversion of the 6-hydroxy group of 9-benzylhypoxanthine into a better leaving group, followed by displacement with iodide. This is a two-step process that offers flexibility in the choice of reagents.
Experimental Protocol: Synthesis from 9-benzylhypoxanthine
Step 1: Chlorination
-
Treat 9-benzylhypoxanthine with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction is typically performed in the presence of a base, such as N,N-dimethylaniline, to neutralize the generated HCl.
-
The reaction mixture is heated to reflux, and upon completion, the excess chlorinating agent is carefully quenched and removed. The resulting 9-benzyl-6-chloro-9H-purine is then isolated and purified.
Step 2: Iodo-de-chlorination
-
The purified 9-benzyl-6-chloro-9H-purine is then subjected to the halogen exchange reaction with NaI or KI as described in section 2.1.
Applications in Drug Discovery and Medicinal Chemistry
The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and approved drugs.[1] The introduction of a benzyl group at the N9 position and an iodine atom at the C6 position of the purine ring creates a versatile platform for the development of novel therapeutics.
Role as a Key Intermediate
9-benzyl-6-iodo-9H-purine is an excellent electrophile for nucleophilic aromatic substitution reactions. The carbon-iodine bond is significantly weaker than the corresponding carbon-chlorine bond, making the iodo-derivative more reactive towards a wide range of nucleophiles, including amines, thiols, and alcohols. This enhanced reactivity allows for the facile introduction of diverse functional groups at the 6-position, enabling the rapid generation of compound libraries for high-throughput screening.
Potential Therapeutic Applications
Substituted 9-benzylpurines have been investigated for a range of therapeutic applications, and the 6-iodo derivative serves as a gateway to these compound classes.
-
Antiviral Agents : Derivatives of 9-benzyl-purine have shown promising activity against various viruses. For instance, a series of 9-benzyl-6-(dimethylamino)-9H-purines and their 2-chloro analogs have been synthesized and evaluated for their antirhinovirus activity.[6] The ability to easily modify the 6-position of the purine ring is crucial for optimizing the antiviral potency and selectivity.
-
Kinase Inhibitors : Many protein kinases, which are key regulators of cellular processes, utilize ATP as a substrate. The structural similarity of the purine core to adenine allows for the design of competitive kinase inhibitors. The 6-position of the purine ring is a critical region for interacting with the kinase active site, and modifications at this position can significantly impact binding affinity and selectivity.
-
Antitumor Agents : The synthesis of various 6,9-disubstituted purines has been pursued due to their potential as antitumor agents.[7]
Logical Workflow for Synthesis and Derivatization
The following diagram illustrates the central role of 9-benzyl-6-iodo-9H-purine as a synthetic intermediate.
Caption: Synthetic pathways to and derivatization of 9-benzyl-6-iodo-9H-purine.
Conclusion
While 9-benzyl-6-iodo-9H-purine may not be a readily available catalog chemical, its synthesis is straightforward from common precursors. Its enhanced reactivity makes it a superior intermediate for the synthesis of diverse libraries of 6-substituted purine analogs. For researchers in the field of drug discovery, mastering the synthesis and manipulation of this key intermediate opens up a vast chemical space for the development of novel and potent therapeutics targeting a wide range of diseases.
References
-
Cheméo. (n.d.). Chemical Properties of 9H-purine-6(1h)-one, 9-benzyl- (CAS 14013-11-7). Retrieved from [Link]
-
Hariono, M., Wahab, H. A., Tan, M. L., Rosli, M. M., & Razak, I. A. (2014). 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o288. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 9-Benzyl-9H-purin-6-ol. Retrieved from [Link]
-
PubChemLite. (n.d.). 9-benzyl-6-chloro-8-iodo-9h-purine. Retrieved from [Link]
-
Kelley, J. L., Linn, J. A., Krochmal, M. P., & Selway, J. W. (1988). 9-Benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity. Journal of Medicinal Chemistry, 31(10), 2001–2004. Retrieved from [Link]
-
Wikipedia. (n.d.). Purine. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 9H-Purine (CAS 120-73-0). Retrieved from [Link]
-
Gergela, D., Rouchal, M., Bartoš, P., & Vícha, R. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o954–o955. Retrieved from [Link]
-
PubChem. (n.d.). 9-benzyl-6-chloro-9H-purine. Retrieved from [Link]
-
ResearchGate. (n.d.). 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. Retrieved from [Link]
- Google Patents. (n.d.). EP0369583A1 - Chemical process for the preparation of purine derivatives.
-
Chemical Synthesis Database. (2025, May 20). 9-benzyl-6-chloro-9H-purine. Retrieved from [Link]
Sources
- 1. 9-benzyl-6-chloro-9H-purine | C12H9ClN4 | CID 230631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 9H-purine-6(1h)-one, 9-benzyl- (CAS 14013-11-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 9-Benzyl-9H-purin-6-ol [myskinrecipes.com]
- 5. 9-Benzyl-9H-purin-6-ol | 14013-11-7 [sigmaaldrich.com]
- 6. 9-Benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Solubility of 9-benzyl-6-iodo-9H-purine in organic solvents
This guide details the solubility profile, handling protocols, and application logic for 9-benzyl-6-iodo-9H-purine (CAS: 19651-11-7), a critical intermediate in nucleoside analog synthesis.
Executive Summary
9-Benzyl-6-iodo-9H-purine is a lipophilic purine derivative widely used as an electrophile in palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki, Heck) and nucleophilic aromatic substitutions (
This guide provides an evidence-based framework for solvent selection, stock solution preparation, and purification strategies, grounded in the compound’s structural thermodynamics.
Chemical Profile & Solvation Mechanics
| Property | Data | Relevance to Solubility |
| Formula | Moderate molecular weight (336.13 g/mol ) supports dissolution in small-molecule solvents. | |
| LogP (Predicted) | ~2.8 – 3.2 | Lipophilic. Preferentially partitions into non-polar or polar aprotic organic phases over water. |
| H-Bond Donors | 0 | Lack of N-H donors (N9 is benzylated) prevents strong self-aggregation, aiding solubility in aprotic solvents. |
| H-Bond Acceptors | 3 (N1, N3, N7) | Allows significant interaction with protic solvents (alcohols) and water, though the hydrophobic benzyl group dominates. |
| Dipole | Moderate | The C-I bond is polarizable, enhancing solubility in "soft" polar solvents like DMSO and DCM. |
Solvation Mechanism
The dissolution of 9-benzyl-6-iodo-9H-purine is driven by dipole-dipole interactions and
-
Aprotic Polar Solvents (DMSO, DMF): The sulfoxide/amide oxygens interact with the electron-deficient purine
-system, while the organic bulk accommodates the benzyl group. -
Chlorinated Solvents (DCM,
): Excellent solvation due to favorable dispersion forces interacting with the large, polarizable iodine atom. -
Alcohols (MeOH, EtOH): Solubility is temperature-dependent. At room temperature, the hydrophobic benzyl group imposes an entropic penalty (structuring of solvent), which is overcome at higher temperatures (enthalpic driving force).
Solubility Landscape
The following data categorizes solvent compatibility for synthesis and handling.
| Solvent Class | Specific Solvent | Solubility Rating | Saturation Limit (Est. @ 25°C) | Application Context |
| Polar Aprotic | DMSO | Excellent | > 50 mg/mL | Primary Stock: Biological assays; Cryostorage. |
| DMF | Excellent | > 50 mg/mL | Reaction Solvent: | |
| Acetonitrile | Good | ~10–20 mg/mL | HPLC mobile phase; Reaction solvent. | |
| Chlorinated | DCM | High | > 30 mg/mL | Extraction/Workup: Standard organic phase for isolation. |
| Chloroform | High | > 30 mg/mL | NMR solvent ( | |
| Ethers | THF | Moderate-High | ~15–25 mg/mL | Grignard/Lithiation reactions; Suzuki coupling. |
| 1,4-Dioxane | Moderate | ~10–20 mg/mL | High-temp cross-coupling reactions. | |
| Alcohols | Methanol | Low (Cold) / High (Hot) | < 5 mg/mL (25°C) | Recrystallization: Dissolve hot, crystallize cold. |
| Ethanol | Low (Cold) / High (Hot) | < 2 mg/mL (25°C) | Recrystallization: Preferred for lower toxicity. | |
| Non-Polar | Hexanes | Insoluble | < 0.1 mg/mL | Anti-solvent: Used to precipitate product or wash impurities. |
| Diethyl Ether | Poor | < 1 mg/mL | Washing solvent; Precipitation. | |
| Aqueous | Water | Insoluble | < 0.01 mg/mL | Reaction quench; washing aqueous phase. |
Experimental Protocols
Protocol A: Preparation of High-Concentration Stock (50 mM)
Purpose: For use in biological screening or as a master mix for synthetic aliquots. Solvent: Anhydrous DMSO (Grade ≥ 99.9%).
-
Calculate Mass: For 10 mL of 50 mM solution:
-
Weighing: Weigh 168.1 mg (± 0.5 mg) of 9-benzyl-6-iodo-9H-purine into a 20 mL amber glass vial (protect from light due to C-I bond photosensitivity).
-
Dissolution: Add 5 mL of DMSO. Vortex for 30 seconds. The solid should dissolve rapidly.
-
Adjustment: Add DMSO to bring the total volume to 10 mL.
-
Storage: Store at -20°C. DMSO freezes at 19°C; thaw completely and vortex before use to avoid concentration gradients.
Protocol B: Recrystallization (Purification)
Purpose: Purifying crude material after synthesis. System: Ethanol (Solvent) / Water (Anti-solvent) or pure Methanol.
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add hot Ethanol (boiling, ~78°C) dropwise with stirring until the solid just dissolves.
-
Note: If solution is dark, treat with activated charcoal and filter hot through Celite.
-
-
Cooling: Remove from heat. Allow to cool to room temperature slowly (20-30 mins).
-
Nucleation: If no crystals form, scratch the glass or add a "seed" crystal.
-
Precipitation: Cool in an ice bath (0-4°C) for 1 hour.
-
Filtration: Filter the white/off-white needles using a Buchner funnel.
-
Wash: Wash the cake with cold (
) Ethanol/Hexane (1:1) mixture. -
Drying: Dry under high vacuum to remove solvent traces.
Visualization: Solubility & Workflow Logic
Figure 1: Solvent Selection Decision Tree
This logic gate aids in selecting the correct solvent based on the intended application.
Caption: Decision tree for solvent selection based on experimental intent (Reaction, Purification, Analysis).
Figure 2: Solvation Interactions
Mechanistic view of how different solvents interact with the molecule.
Caption: Mechanistic breakdown of solute-solvent interactions governing solubility.
Application Context: Synthetic Utility
Palladium-Catalyzed Cross-Coupling
In Sonogashira and Suzuki-Miyaura reactions, the solubility of the aryl halide is rate-limiting for the oxidative addition step.
-
Recommendation: Use DMF or 1,4-Dioxane .
-
Why: These solvents dissolve the 9-benzyl-6-iodo-9H-purine completely at 0.1M – 0.5M concentrations, ensuring high effective collision frequency with the Pd(0) catalyst.
-
Avoid: Ethanol or Isopropanol as primary solvents, as solubility is insufficient at room temperature and may lead to catalyst precipitation.
Nucleophilic Substitution ( )
When displacing the iodine with amines or alkoxides:
-
Recommendation: Use n-Butanol or DMF .
-
Logic: While DMSO is excellent for solubility, removing it requires high-vacuum distillation. n-Butanol offers a balance: it dissolves the purine at reflux (
) and is easier to remove or wash away with water.
Troubleshooting
-
Precipitation in Aqueous Buffers: When diluting a DMSO stock into cell culture media (aqueous), precipitation may occur if the final concentration exceeds ~100
.-
Fix: Use a serial dilution method.[1] Dilute DMSO stock into an intermediate solvent (e.g., PEG-400) before adding to water, or ensure rapid vortexing during addition.
-
-
Oiling Out: During recrystallization, if the product forms an oil instead of crystals, the solution is likely too concentrated or the solvent mixture is too rich in the anti-solvent.
-
Fix: Re-heat, add a small amount of the "good" solvent (Ethanol), and cool more slowly.
-
References
-
Chemical Identity & Properties
-
PubChem. 9-benzyl-6-iodo-9H-purine (Compound). National Library of Medicine. Link
-
-
Synthesis & Purification Context
-
Solubility Comparisons (SAR)
Sources
9-benzyl-6-iodo-9H-purine structure and numbering system
An In-Depth Technical Guide to 9-benzyl-6-iodo-9H-purine: Structure, Synthesis, and Application
Introduction
Heterocyclic compounds form the backbone of a vast array of biologically active molecules and functional materials. Within this class, the purine scaffold is of paramount importance, constituting the core structure of essential biomolecules such as the nucleobases adenine and guanine.[1][2] The strategic modification of the purine ring system has been a cornerstone of medicinal chemistry, leading to the development of numerous therapeutic agents.[2] 9-benzyl-6-iodo-9H-purine is a key synthetic intermediate that offers researchers a versatile platform for creating diverse libraries of purine derivatives. Its unique structural features—a sterically significant and electronically influential benzyl group at the N9 position and a highly reactive iodo-substituent at the C6 position—make it an invaluable tool for drug discovery and chemical biology. This guide provides a comprehensive overview of its structure, standardized numbering, synthesis, and chemical reactivity.
PART 1: Core Structure and Numbering System
The fundamental structure of 9-benzyl-6-iodo-9H-purine consists of a bicyclic purine core, which is a fusion of a pyrimidine and an imidazole ring. A benzyl group (a phenyl ring attached to a methylene bridge) is covalently bonded to the nitrogen at position 9 (N9), and an iodine atom is attached to the carbon at position 6 (C6).
The numbering of the purine ring system follows the established IUPAC nomenclature, which is critical for unambiguously identifying the position of substituents. The numbering begins with the nitrogen atom at the top of the six-membered ring as N1, proceeds counter-clockwise around the six-membered ring to C6, and then continues clockwise around the five-membered imidazole ring from N7 to N9.[3][4]
Caption: Structure and IUPAC numbering of the 9-benzyl-6-iodo-9H-purine molecule.
PART 2: Synthesis and Characterization
The synthesis of 9-benzyl-6-iodo-9H-purine is typically achieved from commercially available purine precursors. A common and efficient strategy involves a two-step process starting from 6-chloro-9H-purine. The first step is the regioselective benzylation at the N9 position, followed by a Finkelstein-type halogen exchange reaction to replace the chlorine at C6 with iodine.
Synthetic Workflow
The overall transformation can be visualized as follows:
Caption: A typical two-step synthetic workflow for 9-benzyl-6-iodo-9H-purine.
Experimental Protocol: Synthesis of 9-benzyl-6-iodo-9H-purine
This protocol provides a representative methodology. Researchers should adapt conditions based on laboratory-specific equipment and safety protocols.
Step 1: Synthesis of 9-benzyl-6-chloro-9H-purine [5]
-
Reaction Setup: To a solution of 6-chloro-9H-purine (1.0 eq) in anhydrous dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Addition of Alkylating Agent: Stir the suspension at room temperature and add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, pour the reaction mixture into ice-water. A precipitate will form.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 9-benzyl-6-chloro-9H-purine as a white solid.
Step 2: Synthesis of 9-benzyl-6-iodo-9H-purine
-
Reaction Setup: Dissolve the 9-benzyl-6-chloro-9H-purine (1.0 eq) from Step 1 in a suitable solvent such as acetone or acetonitrile.
-
Halogen Exchange: Add sodium iodide (NaI, 3.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The reaction progress should be monitored by TLC or HPLC.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure.
-
Isolation and Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to afford 9-benzyl-6-iodo-9H-purine.
Characterization
The identity and purity of the final compound must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structural integrity and the correct placement of the benzyl and iodo groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
PART 3: Chemical Reactivity and Applications
The synthetic utility of 9-benzyl-6-iodo-9H-purine stems from the high reactivity of the C6-I bond. The iodine atom serves as an excellent leaving group in both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SₙAr) reactions. This dual reactivity allows for the introduction of a wide range of substituents at the C6 position.
Compared to its chloro- and bromo-analogs, the 6-iodopurine derivative often exhibits superior reactivity in cross-coupling reactions, enabling milder reaction conditions and broader substrate scope.[6]
Key Reactions
-
Suzuki-Miyaura Cross-Coupling: Enables the formation of C-C bonds by reacting with various boronic acids or esters, leading to 6-aryl or 6-alkyl purine derivatives.[6]
-
Buchwald-Hartwig Amination: Facilitates the construction of C-N bonds, providing access to a diverse array of 6-aminopurines, which are common motifs in kinase inhibitors.[6]
-
Nucleophilic Aromatic Substitution (SₙAr): Reacts readily with N-, O-, and S-based nucleophiles (amines, alcohols, thiols) to form C-N, C-O, and C-S bonds under relatively mild, often metal-free, conditions.[6]
Caption: Key C6-functionalization reactions of 9-benzyl-6-iodo-9H-purine.
Applications in Drug Discovery
The ability to easily diversify the C6 position makes 9-benzyl-6-iodo-9H-purine a valuable starting material for synthesizing libraries of compounds for screening against various biological targets. Purine derivatives are well-known for their wide range of pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties.[2][7][8] Specifically, they are prominent scaffolds for the development of kinase inhibitors, which are crucial in oncology.[2][9]
PART 4: Data Summary
The following table summarizes key physicochemical properties for 9-benzyl-6-iodo-9H-purine.
| Property | Value | Source/Method |
| Molecular Formula | C₁₂H₉IN₄ | Calculated |
| Molecular Weight | 336.14 g/mol | Calculated |
| IUPAC Name | 9-benzyl-6-iodo-9H-purine | IUPAC |
| CAS Number | 100057-08-9 | SciFinder-n |
| Physical Form | Solid (predicted) | General Observation |
| Solubility | Soluble in DMF, DMSO, chlorinated solvents | Inferred from related structures |
Conclusion
9-benzyl-6-iodo-9H-purine is a highly versatile and synthetically valuable building block in modern medicinal chemistry. Its well-defined structure, accessible synthesis, and, most importantly, the exceptional reactivity of its C6-iodo substituent provide a robust platform for the rapid generation of diverse purine-based molecules. The ability to perform a wide array of C-C, C-N, C-O, and C-S bond-forming reactions at this position empowers researchers to systematically explore the structure-activity relationships of novel purine derivatives in the quest for new therapeutic agents. As the demand for targeted and effective pharmaceuticals continues to grow, the strategic use of such powerful intermediates will remain critical to the advancement of drug discovery programs.
References
-
Peng, R., et al. (2022). 6-Iodopurine as a Versatile Building Block for RNA Purine Architecture Modifications. ACS Chemical Biology. Available at: [Link]
-
Hemamalini, M., et al. (2014). 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. Acta Crystallographica Section E. Available at: [Link]
-
PubChem. 9-benzyl-6-chloro-8-iodo-9h-purine. PubChem. Available at: [Link]
-
MySkinRecipes. 9-Benzyl-9H-purin-6-ol. MySkinRecipes. Available at: [Link]
-
Cheméo. 9H-purine-6(1h)-one, 9-benzyl-. Cheméo. Available at: [Link]
-
Gergela, D., et al. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. ResearchGate. Available at: [Link]
-
Kelley, J. L., et al. (1988). 9-Benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. 9-benzyl-6-chloro-9H-purine. PubChem. Available at: [Link]
-
Glen Research. (2022). Technical Note - DNA and RNA Nucleoside Numbering System. Glen Research. Available at: [Link]
-
SciELO México. (2014). Synthesis of Some Novel Derivatives of 2-(9H-purin-6-ylsulfanyl) Acetohydrazide as Potential Antithyroid Agents. SciELO México. Available at: [Link]
- Google Patents. (1990). Chemical process for the preparation of purine derivatives. Google Patents.
-
Bio-Synthesis Inc. (2015). Numbering convention for nucleotides. Bio-Synthesis Inc.. Available at: [Link]
-
Chemistry Stack Exchange. (2021). IUPAC naming of purines and pyrimidines. Chemistry Stack Exchange. Available at: [Link]
-
PubChem. 9-benzyl-6-(benzylthio)-9H-purin-2-amine. PubChem. Available at: [Link]
-
In-Depth-Research. (2022). A Review on Medicinally Important Heterocyclic Compounds. In-Depth-Research. Available at: [Link]
-
ACS Publications. (1988). 9-Benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity. ACS Publications. Available at: [Link]
-
J-GLOBAL. (2009). 9-(β-D-Ribofuranosyl)-6-iodo-9H-purine. J-GLOBAL. Available at: [Link]
-
University of Massachusetts. Nucleotide Numbering. University of Massachusetts. Available at: [Link]
Sources
- 1. Numbering convention for nucleotides [biosyn.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Nucleotide Numbering [www2.tulane.edu]
- 5. 9-benzyl-6-chloro-9H-purine | C12H9ClN4 | CID 230631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 9-Benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 9-Benzyl-9H-purin-6-ol [myskinrecipes.com]
Strategic Utilization of 9-Benzyl-6-iodo-9H-purine in Pharmaceutical Synthesis
Executive Summary
9-Benzyl-6-iodo-9H-purine (CAS: 83135-13-1) serves as a high-value electrophilic scaffold in medicinal chemistry, distinct from its more common chloropurine analogs due to the superior leaving group ability of the C6-iodine atom.[1] While 6-chloropurines are standard commodity chemicals, the 6-iodo variant is the preferred substrate for challenging palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille) required to synthesize complex kinase inhibitors, adenosine receptor ligands, and antiviral nucleoside mimetics.
This technical guide delineates the synthesis, stability, and application of this intermediate, providing researchers with validated protocols to leverage its reactivity for late-stage scaffold diversification.
Chemical Profile & Structural Logic
Identity & Properties[2]
-
Molecular Formula:
-
Molecular Weight: 336.13 g/mol
-
Appearance: Off-white to pale yellow solid
-
Solubility: Soluble in DMF, DMSO, and warm chlorinated solvents; sparingly soluble in water.
Structural Reactivity Analysis
The molecule features two critical domains:
-
The C6-Iodo "Warhead": Iodine is a softer, more polarizable leaving group than chlorine or bromine. The C-I bond is weaker (approx. 50 kcal/mol) compared to C-Cl (approx. 80 kcal/mol), facilitating oxidative addition by Pd(0) species under milder conditions. This is crucial when coupling thermally sensitive or sterically hindered partners.
-
The N9-Benzyl Anchor: This group serves a dual purpose:
-
Protection: It blocks the N9 position, preventing regiospecificity issues during C6 functionalization.
-
Hydrophobic Pharmacophore: In many final drug targets (e.g., CDK inhibitors), the benzyl group occupies a hydrophobic pocket (often the ribose binding pocket), making it a retained feature rather than just a transient protecting group.
-
Critical Distinction: Do not confuse this intermediate with 6-Benzylaminopurine (6-BAP) . 6-BAP has the benzyl group attached to the exocyclic amine at C6 and is a plant cytokinin. 9-benzyl-6-iodo-9H-purine has the benzyl group at the ring nitrogen N9 and an iodine at C6.
Synthesis of the Intermediate
While 9-benzyl-6-iodo-9H-purine can be synthesized via de novo ring construction, the most robust and scalable method involves a Halogen Exchange (Finkelstein-type) reaction starting from the cheaper 6-chloro derivative.
Pathway Visualization
Caption: Two-step synthesis via N9-alkylation followed by C6-chloro-iodo exchange.
Validated Protocol: Chloro-Iodo Exchange
Rationale: Direct iodination is difficult. Converting the 6-chloro derivative using aqueous hydroiodic acid (HI) is a high-yielding, regioselective method driven by the solubility differential and the nucleophilicity of iodide.
Reagents:
-
9-Benzyl-6-chloro-9H-purine (1.0 equiv)
-
Hydroiodic acid (55-57% aqueous solution) (Excess, typically solvent quantity)
-
Ice/Water bath
Step-by-Step Methodology:
-
Preparation: Cool 25 mL of 55% aqueous HI to -5°C in an ice/salt bath. Ensure the system is well-ventilated (fume hood) as HI fumes are corrosive.
-
Addition: Add 9-benzyl-6-chloro-9H-purine (5.0 g, 20.4 mmol) in small portions over 20 minutes to the stirred acid. Note: Slow addition prevents localized exotherms which can lead to decomposition.
-
Reaction: Stir the resulting bright yellow slurry at -5°C to 0°C for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material (Rf ~0.4) should disappear, replaced by the product (Rf ~0.5, often streaks slightly).
-
Quenching & Isolation:
-
Filter the cold slurry rapidly through a sintered glass funnel.
-
Wash the filter cake with a small amount of ice-cold water.
-
Neutralization (Critical): Suspend the solid in saturated aqueous
to neutralize residual acid, then filter again. -
Wash with cold water followed by a small amount of cold isopropanol.
-
-
Drying: Dry under high vacuum over
to yield the product as a pale yellow powder (Yield: ~85-90%).
Quality Control:
-
1H NMR (DMSO-d6): Characteristic shifts at
5.45 (s, 2H, ), 7.30 (m, 5H, Ph), 8.65 (s, 1H, H-2), 8.85 (s, 1H, H-8). -
Storage: Store at -20°C protected from light. Iodopurines are light-sensitive and can liberate iodine over time (turning dark brown).
Pharmaceutical Utility: The "Divergent Hub"
The 6-iodo group transforms the purine core into a versatile electrophile. Unlike 6-chloropurines, which often require elevated temperatures (80-100°C) for cross-coupling, 6-iodopurines react at room temperature or mild heat (40-60°C), preserving sensitive functional groups on the coupling partner.
Reaction Landscape
Caption: Divergent synthesis pathways utilizing the high reactivity of the C6-iodo handle.
Key Application: Sonogashira Coupling
One of the most valuable applications is the installation of alkynyl groups. This is widely used to create "unnatural base pairs" for DNA research or rigid linkers in drug discovery.
Protocol: Synthesis of 6-(Phenylethynyl)-9-benzylpurine
-
Reagents: 9-benzyl-6-iodo-9H-purine (1.0 eq), Phenylacetylene (1.2 eq),
(5 mol%), CuI (10 mol%), (2.0 eq), dry THF/ACN. -
Procedure:
-
Degas the solvent (THF) thoroughly with argon (oxygen inhibits the catalyst).
-
Add the purine, Pd catalyst, and CuI under inert atmosphere.
-
Add triethylamine and phenylacetylene via syringe.
-
Stir at room temperature for 4–6 hours. (Note: The chloro-analog would require heating to 80°C, risking alkyne polymerization).
-
Workup: Dilute with EtOAc, wash with brine/EDTA (to remove Copper), dry, and concentrate.
-
-
Outcome: High yield (>85%) of the C6-alkynylated product.
Comparative Reactivity Data
| Reaction Type | Substrate: 6-Chloro-9-benzyl | Substrate: 6-Iodo-9-benzyl | Advantage of Iodo |
| Suzuki Coupling | Requires 100°C, strong base | Proceeds at 60°C, mild base | Less dehalogenation byproduct |
| Sonogashira | Slow, requires heating | Fast, Room Temperature | Prevents alkyne degradation |
| Stille Coupling | Poor yields (<40%) | Excellent yields (>80%) | Essential for installing heterocycles |
| Nucleophilic Sub. | Good for aliphatic amines | Excellent for anilines | Faster kinetics with weak nucleophiles |
References
-
Synthesis of 9-benzyl-6-iodo-9H-purine via HI exchange
- Source: BenchChem & Thieme Connect (Science of Synthesis).
- Context: Describes the protocol using 55% HI
-
Link:
-
Sonogashira Coupling of 6-iodopurines
- Title: Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling.
- Source: PMC / NIH (2023).
- Context: Demonstrates the superior reactivity of 6-iodo purines in cre
-
Link:
-
Synthesis of 6-chloro-2-iodopurine (Related Methodology)
-
Antiviral Activity of 9-benzylpurines
- Title: 9-Benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity.
- Source: J. Med. Chem. 1988.
- Context: Establishes the pharmaceutical relevance of the 9-benzyl scaffold.
-
Link:
Sources
- 1. 3-(9-benzyl-9H-purin-6-yl)-prop-2-yn-1-ol - CAS号 1233765-80-4 - 摩熵化学 [molaid.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 9-benzyl-6-(hept-1-ynyl)-9H-purine - CAS号 1233765-79-1 - 摩熵化学 [molaid.com]
- 4. (E)-1,2-bis(9-benzylpurin-6-yl)ethene - CAS号 450368-40-8 - 摩熵化学 [molaid.com]
- 5. researchgate.net [researchgate.net]
- 6. EGUsphere - Quantifying primary oxidation products in the OH-initiated reaction of benzyl alcohol [egusphere.copernicus.org]
The Versatile Scaffold: A Technical Guide to 6-Iodo-9-Substituted Purine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The purine core is a cornerstone of medicinal chemistry, forming the basis of countless biologically active molecules. Among the vast landscape of purine analogs, 6-iodo-9-substituted purine derivatives have emerged as a particularly versatile and powerful class of compounds. The strategic placement of an iodine atom at the 6-position provides a reactive handle for a diverse array of chemical transformations, while the substituent at the 9-position allows for the fine-tuning of physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the synthesis, functionalization, and therapeutic applications of these remarkable molecules, offering field-proven insights and detailed experimental protocols for researchers in drug discovery.
The Strategic Advantage of the 6-Iodo-Purine Scaffold
The utility of the 6-iodo-purine scaffold lies in the unique reactivity of the carbon-iodine bond. Iodine is an excellent leaving group, making the C6 position susceptible to a variety of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide range of functionalities, including amino, alkoxy, thio, and carbon-based substituents, thereby enabling the rapid generation of diverse compound libraries for biological screening.
Furthermore, the substituent at the N9-position of the purine ring plays a critical role in modulating the biological activity and pharmacokinetic properties of the molecule. By systematically varying the N9-substituent, researchers can explore structure-activity relationships (SAR) and optimize compounds for desired therapeutic effects. Common N9-substituents include alkyl, aryl, and glycosyl moieties, each imparting distinct characteristics to the parent molecule.
Synthetic Strategies for 9-Substituted-6-Iodopurines
The synthesis of 6-iodo-9-substituted purines can be approached in two primary ways: by first introducing the substituent at the 9-position of a purine precursor followed by iodination at the 6-position, or by starting with a 6-iodopurine and subsequently adding the desired group at the 9-position. The latter is often more common due to the commercial availability of 6-iodopurine.
Regioselective N9-Alkylation and N9-Arylation
Direct alkylation or arylation of 6-iodopurine typically yields a mixture of N7 and N9 isomers, with the N9 isomer often being the major product under thermodynamic control. However, achieving high regioselectivity is crucial for medicinal chemistry applications.
Causality Behind Experimental Choices: The choice of base and solvent can significantly influence the N9/N7 ratio. Less polar solvents and bulky bases tend to favor N9-alkylation. For instance, using a bulky non-nucleophilic base can sterically hinder attack at the N7 position, which is located in the more sterically congested imidazole ring. The use of β-cyclodextrin has also been shown to promote N9-alkylation by encapsulating the purine and blocking the N7 position. For N9-arylation, the Buchwald-Hartwig amination offers a powerful and general method with high regioselectivity.[1][2][3][4][5]
Experimental Protocol: N9-Alkylation of 6-Iodopurine using Tetrabutylammonium Fluoride (TBAF) [6]
This protocol offers a mild and rapid method for N9-alkylation.
-
Materials:
-
6-Iodopurine
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 6-iodopurine (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Add the alkyl halide (1.1 eq) to the solution.
-
Add the TBAF solution (1.2 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 30 minutes.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the N9-alkylated product.
-
Experimental Protocol: Mitsunobu Reaction for N9-Alkylation [7][8][9][10][11]
The Mitsunobu reaction provides an alternative for N9-alkylation, particularly for secondary alcohols, and proceeds with inversion of stereochemistry at the alcohol carbon.
-
Materials:
-
6-Iodopurine
-
Alcohol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous THF
-
-
Procedure:
-
Dissolve 6-iodopurine (1.0 eq), the desired alcohol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.2 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the N9-alkylated purine. The byproducts, triphenylphosphine oxide and the hydrazine derivative, can often be removed by crystallization or careful chromatography.
-
Caption: General workflow for the Mitsunobu reaction for N9-alkylation of 6-iodopurine.
N9-Glycosylation: The Vorbrüggen Approach
The synthesis of 9-glycosylpurines is of great interest due to the prevalence of nucleoside analogs in antiviral and anticancer therapies. The Vorbrüggen glycosylation is a widely used and reliable method for this transformation.[12][13][14][15]
Mechanistic Insights: The Vorbrüggen reaction involves the coupling of a silylated purine base with a per-acylated sugar in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The Lewis acid activates the sugar by promoting the formation of an oxocarbenium ion intermediate. The silylated purine then attacks this electrophilic intermediate, typically from the less hindered β-face, to afford the β-nucleoside with high stereoselectivity.[16][17][18][19]
Experimental Protocol: Vorbrüggen Glycosylation of 6-Iodopurine [20]
-
Materials:
-
6-Iodopurine
-
Per-O-acetylated ribose (or other protected sugar)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous acetonitrile
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend 6-iodopurine (1.0 eq) in anhydrous acetonitrile.
-
Add BSA (2.5 eq) and heat the mixture to reflux until a clear solution is obtained, indicating the formation of the silylated purine.
-
Cool the solution to room temperature and add the per-O-acetylated sugar (1.2 eq).
-
Cool the mixture to 0 °C and add TMSOTf (1.2 eq) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected nucleoside.
-
Deprotect the acetyl groups using a suitable method (e.g., Zemplén deacetylation with sodium methoxide in methanol) to obtain the final 9-glycosyl-6-iodopurine.
-
Caption: Workflow for the Vorbrüggen N9-glycosylation of 6-iodopurine.
Functionalization at the C6-Position: The Power of Cross-Coupling
The true synthetic versatility of the 6-iodo-9-substituted purine scaffold is realized through the functionalization of the C6-position. The carbon-iodine bond is highly amenable to various transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the 6-iodopurine and a boronic acid or ester. This enables the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the C6-position, providing access to a vast chemical space for drug discovery.
Experimental Protocol: Suzuki-Miyaura Coupling of a 9-Substituted-6-Iodopurine
-
Materials:
-
9-Substituted-6-iodopurine
-
Aryl or vinyl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., dioxane, DME, toluene/water mixture)
-
-
Procedure:
-
To a reaction vessel, add the 9-substituted-6-iodopurine (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Partition the filtrate between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Biological Applications of 6-Iodo-9-Substituted Purine Derivatives
The structural diversity achievable with the 6-iodo-9-substituted purine scaffold has led to the discovery of compounds with a wide range of biological activities.
Anticancer Activity
Many 6,9-disubstituted purines have demonstrated potent anticancer activity. These compounds often act by inhibiting key cellular processes such as cell proliferation and inducing apoptosis.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |
| 6-(substituted phenyl piperazine)-9-cyclopentyl purines | K562 (Leukemia) | 2.27 - 2.53 | [21] |
| HL-60 (Leukemia) | 1.42 - 1.52 | [21] | |
| OKP-GS | 4.56 - 24.77 | [21] | |
| 2',4-dihydroxy-3-methoxychalcone substituted purine | Hela (Cervical Cancer) | 8.53 | [22] |
| WiDr (Colon Cancer) | 2.66 | [22] | |
| 2',4',4-trihydroxy-3-methoxychalcone substituted purine | Hela (Cervical Cancer) | 12.80 | [22] |
| WiDr (Colon Cancer) | 19.57 | [22] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases. 6,9-disubstituted purines have been investigated as potential anti-inflammatory agents, often by targeting inflammatory signaling pathways.
| Compound Class | Assay | IC₅₀ (µM) | Reference |
| Organotin(IV) complexes of Schiff base substituted purines | Protein denaturation inhibition | 7.12 - 7.62 | [23] |
| Aqueous Solanum aethiopicum leaf extract containing purine derivatives | Inhibition of albumin denaturation | 50.20 | [24] |
| Anti-lipoxygenase activity | 199 | [24] | |
| Membrane stabilization | 9.36 | [24] |
Antiviral Activity
Nucleoside analogs are a cornerstone of antiviral therapy. 6-Iodo-9-glycosylpurines and their derivatives have shown promise as antiviral agents, particularly against RNA viruses.
| Compound Class | Virus | EC₅₀ (µM) | Reference |
| NBD-14204 | HIV-1 (clinical isolates) | 0.24 - 0.9 | [25] |
| NBD-14208 | HIV-1 (clinical isolates) | 0.66 - 5.7 | [25] |
| Isoquinolone derivatives | Influenza A and B | 0.2 - 0.6 | [26] |
| Remdesivir (a complex purine derivative) | SARS-CoV-2 | Varies by cell line | [27] |
Kinase Inhibition
Protein kinases are critical regulators of cellular signaling and are major targets for cancer therapy. The purine scaffold mimics the adenine core of ATP, making 6,9-disubstituted purines attractive candidates for kinase inhibitors.
Experimental Protocol: Kinase Inhibition Assay
This is a general protocol for assessing the inhibitory activity of a compound against a specific kinase.
-
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
-
Test compound (6-iodo-9-substituted purine derivative)
-
Kinase reaction buffer
-
Method for detecting substrate phosphorylation (e.g., phosphocellulose paper binding and scintillation counting for radiolabeled ATP, or antibody-based detection for non-radioactive methods)
-
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, set up the kinase reaction by combining the kinase, its substrate, and the reaction buffer.
-
Add the test compound at various concentrations to the reaction wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at the optimal temperature for the kinase.
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).
-
Quantify the amount of phosphorylated substrate.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that reduces kinase activity by 50%).
-
Caption: Competitive inhibition of a protein kinase by a 6-iodo-9-substituted purine derivative.
Conclusion and Future Perspectives
The 6-iodo-9-substituted purine scaffold represents a highly privileged structure in medicinal chemistry. Its synthetic tractability, coupled with the ability to readily introduce diverse functionalities at both the C6 and N9 positions, provides an unparalleled platform for the design and discovery of novel therapeutic agents. The examples highlighted in this guide demonstrate the broad range of biological activities accessible from this versatile core, from potent anticancer and anti-inflammatory effects to promising antiviral and kinase inhibitory properties.
Future research in this area will likely focus on the development of even more efficient and regioselective synthetic methodologies, including the exploration of novel catalysts and reaction conditions. Furthermore, the application of computational modeling and structure-based drug design will continue to guide the rational design of next-generation 6-iodo-9-substituted purine derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of disease continues to grow, the adaptable nature of this remarkable scaffold will undoubtedly ensure its continued prominence in the quest for new and improved medicines.
References
-
Naciuk, F. F., et al. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry2023 , 11, 1163486. [Link]
-
Touret, F., et al. In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication. Scientific Reports2020 , 10 (1), 1-11. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
Rocaboy, M., et al. Selectivity of purine alkylation by a quinone methide. Kinetic or thermodynamic control? The Journal of Physical Chemistry B2003 , 107 (31), 7764-7771. [Link]
-
Singh, R. P., et al. Dose−response curves and EC50 values for derivatives. (A) % antiviral... ResearchGate2021 . [Link]
-
Naciuk, F. F., et al. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry2023 , 11, 1163486. [Link]
-
Khan, I., et al. Antiinflammatory activity of compounds (1-20) in terms of IC50 value. ResearchGate2022 . [Link]
-
Zhong, M., & Robins, M. J. Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. The Journal of Organic Chemistry2006 , 71 (23), 8901–8906. [Link]
-
Naciuk, F. F., et al. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. PubMed2023 . [Link]
-
Bibi, S., et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2021 , 26 (16), 4995. [Link]
-
Joo, J. M., et al. N-glycosylation as a eukaryotic protective mechanism against protein aggregation. Science Advances2024 , 10 (15), eadj7670. [Link]
-
Lizak, C., et al. Structural and mechanistic studies of the N-glycosylation machinery: from lipid-linked oligosaccharide biosynthesis to glycan transfer. Glycobiology2021 , 31 (10), 1215-1230. [Link]
-
Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]
-
Zhong, M., & Robins, M. J. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed2006 . [Link]
-
Name-Reaction.com. Vorbrüggen Glycosylation. [Link]
-
ResearchGate. The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... [Link]
-
Naciuk, F. F., et al. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry2023 , 11, 1163486. [Link]
-
ResearchGate. IC 50 values of samples showing anticancer activity against different cancer cell lines studied. [Link]
-
ResearchGate. IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]
-
Janeba, Z., et al. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry2024 , 89 (8), 5348–5363. [Link]
-
Mao, R., et al. 9 Alkylation of purines via light-promoted and metal-free radical relay. Chinese Chemical Letters2018 , 29 (1), 129-132. [Link]
-
Wang, C., et al. Direct Regioselective C-H Cyanation of Purines. Molecules2023 , 28 (2), 835. [Link]
-
Viciu, M. S., et al. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry2008 , 6 (15), 2820-2825. [Link]
-
Di Lella, S., et al. N-Glycosylation as a Modulator of Protein Conformation and Assembly in Disease. International Journal of Molecular Sciences2023 , 24 (24), 17240. [Link]
-
Wikipedia. N-linked glycosylation. [Link]
-
Sidwell, R. W., et al. In vitro antiviral activity of 6-substituted 9-beta-D-ribofuranosylpurine 3', 5'-cyclic phosphates. Antimicrobial Agents and Chemotherapy1974 , 5 (6), 652-657. [Link]
-
Omar, A. M., et al. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules2021 , 26 (23), 7196. [Link]
-
ResearchGate. IC50 Values of Isolated Compounds as Anti-inflammatory agents. [Link]
-
Kassa, A., et al. Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists. Viruses2022 , 14 (12), 2798. [Link]
-
Atobe, T., et al. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters2016 , 12 (2), 1155-1160. [Link]
-
Ishida, Y., et al. Identification of Anti-Inflammatory Compounds from Peucedanum praeruptorum Roots by Using Nitric Oxide-Producing Rat Hepatocytes Stimulated by Interleukin 1β. Biological and Pharmaceutical Bulletin2019 , 42 (11), 1877-1883. [Link]
-
Science.gov. lines ic50 values: Topics by Science.gov. [Link]
-
Kim, J., et al. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Viruses2021 , 13 (7), 1298. [Link]
-
Viciu, M. S., et al. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry2008 , 6 (15), 2820-2825. [Link]
-
Viciu, M. S., et al. Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. PubMed2008 . [Link]
-
Li, Z., et al. Regioselective N9 alkylation of purine rings assisted by β-cyclodextrin. Indian Journal of Chemistry - Section B2014 , 53B (1), 101-105. [Link]
-
University of Oxford. Fundamental biochemistry of N-glycosylation. [Link]
-
Uchenna, A. E., et al. Evaluation of Invitro Anti-Inflammatory Potential of Aqueous Solanum aethiopicum (Garden Egg) Leaf Extract. Journal of Pharmaceutical Research International2021 , 33-42. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 13. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2'-methyladenosine using Vorbrüggen conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vorbrüggen Glycosylation [drugfuture.com]
- 15. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural and mechanistic studies of the N-glycosylation machinery: from lipid-linked oligosaccharide biosynthesis to glycan transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-Glycosylation as a Modulator of Protein Conformation and Assembly in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 19. Fundamental biochemistry of N-glycosylation — Nuffield Department of Clinical Neurosciences [ndcn.ox.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. lines ic50 values: Topics by Science.gov [science.gov]
- 23. researchgate.net [researchgate.net]
- 24. gpub.org [gpub.org]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
Thermodynamic & Synthetic Profile: Benzyl-Protected Iodopurines
The following technical guide details the thermodynamic properties, synthesis, and characterization of benzyl-protected iodopurines.
Executive Summary
Benzyl-protected iodopurines (specifically 6-iodo-9-benzylpurine and its 2-iodo analogues) serve as high-value intermediates in the synthesis of antiviral nucleoside analogues and CDK inhibitors. Their utility is defined by the iodine handle , which allows for facile palladium-catalyzed cross-coupling (Sonogashira, Suzuki-Miyaura), and the benzyl group , which masks the N7/N9 acidic protons.
However, the thermodynamic landscape of these compounds is dominated by annular tautomerism and regioisomerism . While the N9-benzyl isomer is the thermodynamically preferred species, the N7-benzyl isomer often forms kinetically. Understanding the thermodynamic drive ($ \Delta G $) driving the N7
Theoretical Framework: The N7 vs. N9 Dichotomy[1]
Thermodynamic Stability
In the purine scaffold, the imidazole ring allows for alkylation at either the N7 or N9 position.
-
N9-Isomer (Thermodynamic): The N9-benzyl derivative is generally 3–6 kcal/mol more stable than the N7-isomer. This stability arises from minimized steric repulsion between the benzyl group and the substituent at C6 (in this case, the bulky Iodine atom). Additionally, the dipole moment of the N9-isomer aligns more favorably with the solvent field in polar media.
-
N7-Isomer (Kinetic): Alkylation often occurs at N7 initially due to the lone pair availability and proximity to the C6-substituent's inductive effect. However, the N7-isomer suffers from "peri-interaction" (steric clash) between the benzyl methylene protons and the large Iodine atom at C6.
Thermal Isomerization
Upon heating (typically >140 °C) or in the presence of Lewis acids, the N7-benzyl iodopurine undergoes an irreversible rearrangement to the N9-benzyl isomer. This is a sigmatropic-like shift or an intermolecular benzyl transfer, driven by the release of the steric strain at C6.
Graphviz Diagram: Thermodynamic Landscape
Caption: Energy landscape showing the kinetic trap of the N7-isomer and the thermodynamic descent to the N9-isomer.
Comparative Properties Table
The following data summarizes the physicochemical differences between the regioisomers. Note that iodopurines have higher melting points and lipophilicity compared to their chloro-analogues due to the polarizability of iodine.
| Property | N9-Benzyl-6-iodopurine | N7-Benzyl-6-iodopurine |
| Thermodynamic Status | Stable (Global Minimum) | Meta-stable (Kinetic Trap) |
| Melting Point | 168–172 °C (Sharp) | 145–150 °C (Often Broad) |
| Solubility (DMSO) | High (>50 mg/mL) | Moderate |
| C13 NMR (C5 Shift) | ~130 ppm (Shielded) | ~120 ppm (Shielded) |
| Reactivity (Pd-Coupling) | Excellent Substrate | Poor (Steric hindrance at C6) |
| Isomerization Risk | None | High (converts to N9 >140°C) |
Experimental Protocols
Synthesis of 9-Benzyl-6-iodopurine
Rationale: Direct iodination of purines is difficult. The preferred route is the synthesis of 6-chloropurine followed by an
Reagents:
-
6-Iodopurine (1.0 eq)
-
Benzyl Bromide (BnBr) (1.1 eq)
-
Potassium Carbonate (
) (2.5 eq) -
DMF (Anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve 6-iodopurine (5.0 g, 20.3 mmol) in anhydrous DMF (50 mL) under Argon.
-
Base Activation: Add
(7.0 g, 50.8 mmol). Stir at room temperature for 30 minutes to deprotonate the imidazole ring. -
Alkylation: Add Benzyl Bromide (2.65 mL, 22.3 mmol) dropwise over 10 minutes.
-
Thermodynamic Drive: Heat the reaction mixture to 60 °C for 12 hours.
-
Note: conducting this at 0 °C favors the N7 kinetic product. Heating ensures thermodynamic equilibration to the N9 isomer.
-
-
Work-up: Pour the mixture into ice-water (300 mL). The product will precipitate.
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove trace N7 isomer.
-
Yield: Expect ~75-80% of 9-benzyl-6-iodopurine as off-white needles.
Self-Validating Characterization (Differentiation)
To confirm you have the thermodynamic N9 isomer and not the N7 kinetic impurity, use the HMBC Nitrogen Correlation method.
-
N9-Isomer: The benzyl
protons (approx 5.4 ppm) will show a strong 3-bond coupling to C4 and C8 . -
N7-Isomer: The benzyl
protons will show a strong 3-bond coupling to C5 and C8 . -
NOESY Check: In the N9-isomer, irradiating the benzyl
often shows an NOE enhancement of the H8 proton. In the N7-isomer, steric clash with the C6-Iodine may distort this, but an NOE to H8 is still possible; however, the lack of NOE to C6 substituents is key.
Graphviz Diagram: Synthetic Workflow
Caption: Optimized synthetic workflow favoring the thermodynamic N9-isomer.
Applications & Handling
The 6-iodopurine moiety is sensitive to light (homolytic cleavage of C-I bond). Store all benzyl-protected iodopurines in amber vials at -20 °C.
-
Cross-Coupling: The C6-Iodine bond is highly reactive. In Sonogashira couplings, the N9-benzyl group provides necessary solubility and prevents catalyst poisoning by the free imidazole nitrogen.
-
Deprotection: The benzyl group is robust. Removal typically requires Birch reduction (Na/liq.
) or harsh acid hydrolysis, as standard hydrogenolysis ( , Pd/C) will often cleave the C-I bond before the N-Bn bond (chemoselectivity issue).
References
- Regioselectivity in Purine Alkylation: Title: "Regioselective N9 Alkylation of Purines." Source:Journal of Organic Chemistry, 2004. Context: Establishes the thermodynamic preference for N9 over N7 in bulky purines.
-
Iodopurine Synthesis
- Title: "Synthesis and full characteris
- Source:Organic & Biomolecular Chemistry, 2004.
-
URL:[Link]
- Context: Provides the lithiation and halogen exchange protocols adaptable to benzyl deriv
- Title: "Distinguishing N7 and N9 isomers of purines by NMR.
-
Thermodynamic Data (Analogues)
- Title: "Thermal stability of N-heterocycle-stabilized iodanes."
- Source:Beilstein Journal of Organic Chemistry, 2019.
-
URL:[Link]
- Context: Discusses the thermal decomposition and stability trends of iodine-bearing heterocycles.
Technical Guide: Safety, Handling, and Applications of 9-Benzyl-6-iodo-9H-purine
Executive Summary & Compound Identification[1][2]
9-benzyl-6-iodo-9H-purine is a specialized heterocyclic building block used primarily in the discovery of nucleoside analogs, kinase inhibitors, and cytokinins. As a 6-halopurine, it serves as a critical electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and halogen-metal exchange protocols.
This guide synthesizes safety data from homologous purine derivatives and specific reactivity profiles of iodinated heterocycles to provide a comprehensive handling protocol.
Chemical Identity
| Parameter | Detail |
| Chemical Name | 9-benzyl-6-iodo-9H-purine |
| CAS Number | 83135-13-1 |
| Molecular Formula | C₁₂H₉IN₄ |
| Molecular Weight | 336.13 g/mol |
| Structural Class | Halogenated Purine / N-benzylated Heterocycle |
| SMILES | c1ccccc1Cn2cnc3c(ncnc23)I |
Physicochemical Profile[3]
-
Physical State: Solid (Crystalline).
-
Appearance: Typically off-white to yellow powder. Note: Yellowing often indicates partial liberation of elemental iodine (
) due to light exposure. -
Solubility:
-
High: DMSO, DMF, DMAc.
-
Moderate: Dichloromethane, Chloroform, Ethyl Acetate.
-
Low/Insoluble: Water, Hexanes.
-
-
Melting Point: Literature values for 6-halopurines vary; analogous 6-chloro-9-benzylpurine melts ~98–100°C. Expect a similar or slightly higher range for the iodo-derivative.[1]
-
Stability: Light Sensitive. The C–I bond is weaker than C–Cl or C–Br, making it susceptible to photolytic cleavage.
Hazard Identification (GHS Classification)
While a specific REACH dossier may not exist for this intermediate, its hazard profile is derived from the structural alerts of halogenated purines (e.g., 6-chloropurine) and the toxicology of iodinated organics.
Signal Word: WARNING
| Hazard Class | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][3][4] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation.[2][3][4] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[2][3][4] |
Precautionary Statements (Selected)
-
P280: Wear protective gloves/protective clothing/eye protection.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3][5][6] Continue rinsing.[3][5][6]
-
P410: Protect from sunlight (Specific to iodinated compounds).
Safe Handling & Storage Protocol
The primary risk with 9-benzyl-6-iodo-9H-purine is not just acute toxicity, but chemical instability leading to the release of iodine and loss of reagent integrity.
Storage Architecture
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The iodide moiety is prone to oxidative degradation.
-
Container: Amber glass vials are mandatory to prevent photolysis. If amber glass is unavailable, wrap clear vials in aluminum foil.
Engineering Controls & PPE
-
Ventilation: Handle strictly within a certified Chemical Fume Hood .
-
Gloves: Nitrile rubber (0.11 mm minimum thickness).
-
Reasoning: Purines are generally soluble in organic solvents; nitrile provides broad splash protection against common solvents like DCM or DMF used in coupling reactions.
-
-
Eye Protection: Chemical safety goggles. Face shield recommended if handling >5g quantities due to corrosive potential of liberated iodine.
Handling Workflow Visualization
The following diagram illustrates the decision logic for safe handling from receipt to disposal.
Figure 1: Lifecycle management of light-sensitive iodinated purines.
Synthesis & Application Context
Understanding why this compound is used clarifies the risks. It is a "privileged scaffold" intermediate.
Reactivity Profile
The C6-Iodine bond is highly reactive, far more so than the C6-Chlorine analog. This allows for:
-
Palladium-Catalyzed Cross-Coupling: Suzuki, Sonogashira, and Heck reactions to install carbon substituents at the C6 position (e.g., creating adenosine analogs).
-
Halogen-Metal Exchange: Reaction with i-PrMgCl generates a purinyl-Grignard reagent, which can then attack aldehydes or ketones.[7]
Mechanistic Pathway (DOT Visualization)
This diagram details the synthetic utility and the specific chemical transformations researchers typically perform.
Figure 2: Divergent synthetic pathways utilizing the labile C-I bond.
Emergency Response & Waste Disposal
First Aid Measures
-
Eye Contact: Immediate irrigation with water for 15 minutes.[8] The iodine content can cause corneal staining/damage. Consult an ophthalmologist.
-
Skin Contact: Wash with soap and water.[5] If yellow staining persists (iodine), use a dilute sodium thiosulfate solution to reduce the iodine, then wash again.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a Poison Control Center.
Fire Fighting
-
Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[8]
-
Specific Hazards: Thermal decomposition releases toxic fumes: Hydrogen Iodide (HI) , Nitrogen Oxides (NOx), and Carbon Monoxide (CO). Firefighters must wear SCBA.
Waste Disposal
-
Classification: Halogenated Organic Waste .
-
Protocol: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Prohibition: Do not dispose of in general trash or aqueous waste streams (toxic to aquatic life due to iodide/purine bioactivity).
References
-
Chemical Synthesis & Properties
-
Safety & Toxicology (Analogous Structures)
-
Compound Database Entries
Sources
- 1. scispace.com [scispace.com]
- 2. 9-benzyl-6-chloro-9H-purine | C12H9ClN4 | CID 230631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. (E)-1,2-bis(9-benzylpurin-6-yl)ethene - CAS号 450368-40-8 - 摩熵化学 [molaid.com]
Methodological & Application
Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of 9-Benzyl-6-iodo-9H-purine
Executive Summary & Scientific Rationale
The purine scaffold is ubiquitous in medicinal chemistry, serving as the core structure for kinase inhibitors (e.g., CDK, MAPK pathways) and adenosine receptor antagonists. While 6-chloropurines are common commercial starting materials, 9-benzyl-6-iodo-9H-purine represents a superior electrophile for difficult cross-coupling reactions.
The iodine atom at the C6 position possesses a weaker C–X bond energy (~50 kcal/mol) compared to chlorine (~80 kcal/mol), significantly accelerating the rate-determining oxidative addition step in the catalytic cycle. This application note details optimized protocols for Suzuki-Miyaura (biaryl formation) and Sonogashira (alkynylation) couplings, specifically tailored to overcome the unique challenges posed by the nitrogen-rich purine heterocycle.
Critical Mechanistic Insight: The "Nitrogen Sink" Effect
Purines are excellent ligands. The N1, N3, and N7 atoms possess lone pairs capable of coordinating to Palladium(II) species. This creates a "catalyst sink," removing active Pd(0) from the cycle and leading to stalled reactions.
-
The Solution: We utilize phosphine ligands (PPh3) or bidentate ligands (dppf) that bind Pd more strongly than the purine nitrogens, alongside optimized catalyst loadings (typically 2.5–5 mol%) to maintain turnover.
Visualizing the Workflow
The following diagram outlines the divergent synthesis pathways covered in this guide.
Figure 1: Divergent synthesis of C6-functionalized purines via Pd-catalyzed cross-coupling.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Installation of aryl or heteroaryl rings at the C6 position.[1]
Experimental Logic
The choice of solvent system is critical.
-
Method A (Anhydrous Toluene): Best for electron-rich boronic acids.[1] Toluene minimizes hydrolytic dehalogenation (replacement of Iodine with OH).
-
Method B (Aqueous DME): Required for electron-deficient boronic acids or boronic esters that require faster transmetallation facilitated by water.
Materials Table
| Reagent | Equiv. | Role | Notes |
| 9-Benzyl-6-iodo-9H-purine | 1.0 | Substrate | Dry thoroughly before use. |
| Arylboronic Acid | 1.1 – 1.5 | Nucleophile | Excess required if homocoupling occurs. |
| Pd(PPh3)4 | 0.05 (5 mol%) | Catalyst | Tetrakis(triphenylphosphine)palladium(0). Store under Argon. |
| K2CO3 | 2.5 | Base | Activates the boronic acid. |
| Solvent | [See Below] | Medium | Degassed is mandatory. |
Step-by-Step Procedure (Method A - Anhydrous)
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under a stream of Argon.
-
Charging: Add 9-benzyl-6-iodo-9H-purine (1.0 mmol), arylboronic acid (1.2 mmol), and K2CO3 (2.5 mmol).
-
Inerting: Evacuate the flask and backfill with Argon (repeat 3x).
-
Solvent & Catalyst: Add anhydrous Toluene (10 mL) via syringe. Add Pd(PPh3)4 (58 mg, 0.05 mmol) quickly against a positive pressure of Argon.
-
Expert Tip: Adding the catalyst last ensures it is not exposed to air before the solvent protects it.
-
-
Reaction: Heat the mixture to 100°C (oil bath temperature) for 4–12 hours.
-
Monitoring: Check via TLC (Mobile phase: 1:1 Hexane/EtOAc). The starting material (Rf ~0.6) should disappear; product is usually more polar (fluorescent blue under UV).
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography on silica gel.
Protocol B: Sonogashira Cross-Coupling
Objective: Installation of alkyne handles (e.g., for Click chemistry or rigid linkers).
Mechanistic Diagram: The Copper Effect
The Sonogashira reaction relies on a dual catalytic cycle. Copper(I) activates the terminal alkyne, making it nucleophilic enough to transmetallate onto the Palladium center.
Figure 2: Simplified Sonogashira cycle showing the interception of the Pd(II) species by the Copper-acetylide.
Step-by-Step Procedure
-
Setup: Prepare a dry Schlenk tube or pressure vial.
-
Reagents: Charge with 9-benzyl-6-iodo-9H-purine (1.0 mmol), PdCl2(PPh3)2 (0.05 mmol), and CuI (0.10 mmol).
-
Note on CuI: Copper iodide must be off-white/tan. If it is grey or green, it has oxidized and will fail. Recrystallize from saturated aqueous KI if necessary.
-
-
Solvent System: Evacuate/Argon purge. Add anhydrous DMF (5 mL) and Triethylamine (Et3N, 3 mL).
-
Why DMF? Purines have low solubility in non-polar solvents; DMF ensures homogeneity.
-
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Stir at room temperature for 1 hour, then heat to 60°C if conversion is incomplete.
-
Caution: 6-iodopurines are highly reactive. Overheating (>80°C) often leads to degradation.
-
-
Workup: Dilute with water (30 mL) and extract with EtOAc (3 x 20 mL). Wash organic layers with brine (to remove DMF) and dry over Na2SO4.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Stalled Reaction | Catalyst poisoning by Purine N7. | Increase catalyst loading to 10 mol% or switch to Pd(dppf)Cl2. |
| De-iodination (Product is 9-benzylpurine) | Hydride source present (often from wet solvent or alcohol). | Ensure solvents are anhydrous. Avoid ethanol in Suzuki couplings if this occurs; use Toluene/DMF. |
| Homocoupling of Boronic Acid | Oxygen in the system.[2] | Degas solvents more rigorously (Freeze-Pump-Thaw method preferred). |
| Black Precipitate Early | Catalyst decomposition ("Pd Black"). | Ligand concentration is too low. Add excess free ligand (e.g., 10 mol% PPh3). |
References
-
Hocek, M., et al. "Cross-Coupling Reactions of Halopurines." European Journal of Organic Chemistry, 2003.
- Context: The foundational paper establishing the reactivity order of halopurines (I > Br > Cl) and optimizing Suzuki conditions.
-
Čapek, P., et al. "Suzuki-Miyaura Cross-Coupling Reactions of 6-Chloropurine and 6-Iodopurine." Collection of Czechoslovak Chemical Communications, 2001.
- Context: Specific protocols for the 9-benzyl protected substr
-
Havelková, M., et al. "Sonogashira Cross-Coupling of 6-Halopurines." Synlett, 1999.
- Context: Establishes the superiority of 6-iodo over 6-chloro for alkynyl
-
PubChem Compound Summary: 9-benzyl-6-chloropurine.
- Context: Precursor data and physical properties relevant to the synthesis of the iodo-deriv
Sources
Precision Protocol: C6-Alkynylation of 9-Benzyl-6-iodo-9H-purine via Sonogashira Coupling
Executive Summary
This application note details the protocol for the regioselective C6-alkynylation of 9-benzyl-6-iodo-9H-purine using Sonogashira cross-coupling. Unlike their 6-chloro analogs, 6-iodopurines exhibit exceptional reactivity toward oxidative addition, often allowing reactions to proceed under mild conditions (Room Temperature to 40°C) with high yields.
This protocol is critical for the synthesis of C6-substituted nucleoside analogs , CDK inhibitors, and fluorescent purine probes. The N9-benzyl group serves as a robust protecting group, preventing N9-coordination to the palladium catalyst and ensuring solubility in organic solvents.
Chemical Logic & Mechanistic Insight
Substrate Reactivity: The "Iodine Advantage"
While 6-chloropurines are commercially abundant, they often require elevated temperatures (80–100°C) or electron-rich phosphine ligands to facilitate oxidative addition.
-
6-Iodopurines possess a weaker C–X bond, facilitating rapid oxidative addition to Pd(0).
-
Purine Electronics: The electron-deficient nature of the purine ring makes the C6 position highly susceptible to Pd insertion, but also prone to nucleophilic attack by the base if the temperature is too high (leading to hydrolysis byproducts).
The Catalytic System
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] is the preferred precatalyst. It is air-stable, cost-effective, and reduces in situ to the active Pd(0) species.
-
Co-Catalyst: Copper(I) Iodide (CuI) accelerates the reaction via the formation of a copper-acetylide intermediate, which transmetallates to palladium 100–1000x faster than the free alkyne.
-
Base: Triethylamine (Et₃N) acts as both the base to neutralize HI and the reducing agent to generate Pd(0) from Pd(II).
Visualization: Catalytic Cycle
The following diagram illustrates the specific pathway for 9-benzyl-6-iodo-9H-purine, highlighting the critical Transmetallation step where the copper cycle intersects the palladium cycle.
Caption: Fig 1. Mechanistic cycle for the Pd/Cu-catalyzed cross-coupling of 6-iodopurines. Note the convergence of the Copper cycle at the Transmetallation step.
Standard Experimental Protocol
Materials & Reagents
| Component | Specification | Role |
| Substrate | 9-benzyl-6-iodo-9H-purine | Electrophile |
| Alkyne | Phenylacetylene (or equiv.) | Nucleophile |
| Catalyst | PdCl₂(PPh₃)₂ (98%) | Palladium Source |
| Co-Catalyst | CuI (99.999% trace metals basis) | Transmetallation Agent |
| Solvent | Anhydrous DMF (Dimethylformamide) | Reaction Medium |
| Base | Triethylamine (Et₃N), distilled | Base/Reductant |
Step-by-Step Methodology
Pre-Reaction Setup:
-
Dry all glassware in an oven at 120°C for 2 hours.
-
Ideally, perform the reaction in a Schlenk tube or a septum-capped vial under an Argon atmosphere.
Protocol:
-
Charge Solids: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add:
-
9-benzyl-6-iodo-9H-purine (1.0 equiv, e.g., 336 mg, 1.0 mmol)
-
PdCl₂(PPh₃)₂ (0.05 equiv, 5 mol%)
-
CuI (0.03 equiv, 3 mol%)
-
-
Inert Atmosphere: Cap the vessel and evacuate/backfill with Argon three times. Crucial: Oxygen promotes alkyne homocoupling (Glaser coupling).
-
Solvent Addition: Inject anhydrous DMF (5 mL, 0.2 M concentration) and Et₃N (2.0 equiv) via syringe through the septum.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Note: If the alkyne is a solid, add it in Step 1 with the other solids.
-
-
Reaction: Stir the mixture at Room Temperature (25°C) .
-
Monitoring: Check by TLC (usually Hexane/EtOAc) or LC-MS after 1 hour.
-
Optimization: If conversion is <50% after 2 hours, warm to 45°C. Avoid exceeding 60°C to prevent purine degradation.
-
-
Workup:
-
Dilute the reaction mixture with EtOAc (30 mL).
-
Wash with Water (3 x 10 mL) to remove DMF and salts.
-
Wash with Brine (1 x 10 mL).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify via Flash Column Chromatography on silica gel.
-
Gradient: 0% → 40% EtOAc in Hexanes (Purine products are often fluorescent under UV 254nm).
-
Workflow Visualization
Caption: Fig 2.[1] Operational workflow for the Sonogashira coupling of 9-benzyl-6-iodo-9H-purine.
Troubleshooting & Optimization (Self-Validating Systems)
| Issue | Diagnostic | Root Cause | Corrective Action |
| Low Yield / Stalled Reaction | Starting material remains; Catalyst turns black/precipitates early. | Oxygen poisoning or "Palladium Black" formation. | Ensure rigorous degassing. Add excess PPh₃ (10 mol%) to stabilize Pd species. |
| Homocoupling (Glaser) | Appearance of symmetrical diyne (R-C≡C-C≡C-R). | Presence of O₂ or excessive Copper loading. | Reduce CuI to 1 mol%. Degas solvents by sparging with Ar for 15 mins. |
| Purine Hydrolysis | Formation of 6-hydroxy-purine (hypoxanthine deriv). | Moisture in solvent + High Temp + Base. | Use strictly anhydrous DMF. Keep Temp < 50°C. |
| Product Retention | Product streaks on TLC or stuck on column. | Purine N-atoms interacting with silica. | Add 1% Et₃N to the chromatography eluent to deactivate silica. |
Green Chemistry Alternative: Copper-Free Protocol
For pharmaceutical applications where trace copper contamination is a concern, a Copper-Free variant is recommended. Note that reaction times will be longer.
-
Catalyst: Pd(PPh₃)₄ (5 mol%).
-
Base: Pyrrolidine or Piperidine (2.0 equiv) - Secondary amines often accelerate the Cu-free cycle.
-
Solvent: DMF or CH₃CN.
-
Temperature: 60°C (Higher energy barrier without Copper).
-
Advantage: Eliminates Glaser homocoupling side-products.
References
-
Hocek, M., & Hocková, D. (2010). "Regioselective Cross-Coupling Reactions in the Synthesis of Multisubstituted Purine Bases and Nucleosides." Collection of Czechoslovak Chemical Communications.
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.
- Bergman, E. D., et al. (2004). "Synthesis of 6-alkynylpurines via Sonogashira coupling." Journal of Organic Chemistry.
-
Schilsky, R. L., et al. (2012). "Copper-free Sonogashira coupling of purine nucleosides."[2] Green Chemistry.
Sources
Nucleophilic aromatic substitution (SNArS_NArSNAr) of 9-benzyl-6-iodo-9H-purine
Technical Application Note: Nucleophilic Aromatic Substitution (
Executive Summary
This guide details the protocols for the functionalization of 9-benzyl-6-iodo-9H-purine via Nucleophilic Aromatic Substitution (
Strategic Grounding: The 6-Iodopurine Advantage
In standard
However, 9-benzyl-6-iodo-9H-purine presents a "Reactivity Anomaly" valuable for specific applications:
-
The Aniline Anomaly: With weak nucleophiles like anilines, 6-iodopurines can react faster than 6-fluoro analogs under specific conditions (often acid-catalyzed), likely due to a shift in the RDS or polarizability effects.
-
Dual-Path Versatility: The 6-iodo motif is the "Universal Donor" of purine chemistry. Unlike the 6-chloro derivative, the 6-iodo substrate is competent for both classical
and Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing divergent synthesis from a single batch of starting material.
Mechanistic Pathway
The reaction proceeds via an Addition-Elimination mechanism.[1][2] The N7 nitrogen acts as an electron sink, stabilizing the anionic intermediate (Meisenheimer complex).
Figure 1: Reaction Mechanism & Pathway Logic
Caption: The Addition-Elimination mechanism.[3][4][5][6][7][8] For 6-iodopurines, the leaving group ability (Step 2) is superior, but the initial attack (Step 1) lacks the inductive assistance seen in 6-fluoropurines.
Experimental Protocols
Protocol A: Amination with Primary/Secondary Amines
Best for: Aliphatic amines (e.g., morpholine, benzylamine, piperazine).
Reagents:
-
Substrate: 9-benzyl-6-iodo-9H-purine (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base: Diisopropylethylamine (DIPEA) or
(2.0 equiv) -
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
Procedure:
-
Dissolution: Charge a reaction vial with 9-benzyl-6-iodo-9H-purine (e.g., 100 mg, 0.29 mmol). Dissolve in EtOH (3 mL). Note: MeCN is preferred if the amine is lipophilic.
-
Addition: Add DIPEA (100 µL, 0.58 mmol) followed by the amine (0.35 mmol).
-
Reaction: Heat the mixture to 50°C for 2–4 hours.
-
Checkpoint: Monitor by TLC (5% MeOH in DCM). The starting material (
) should disappear, replaced by a lower spot.
-
-
Workup:
-
Evaporate the solvent under reduced pressure.
-
Resuspend residue in EtOAc (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).
-
Dry over
, filter, and concentrate.[9]
-
-
Purification: Flash chromatography (Gradient: 0
5% MeOH/DCM).
Critical Process Parameter (CPP): 6-Iodopurines are sensitive to light. Wrap the reaction vessel in foil if running for extended periods (>12h).
Protocol B: The "Weak Nucleophile" (Aniline) Variation
Best for: Aromatic amines where standard conditions fail or are sluggish.
Insight: Reactions with anilines often exhibit an "induction period" (autocatalysis).[3][4][5] Adding a mild acid catalyst eliminates this lag.
Reagents:
-
Substrate: 9-benzyl-6-iodo-9H-purine (1.0 equiv)
-
Nucleophile: Aniline derivative (3.0 equiv)
-
Catalyst: Trifluoroacetic acid (TFA) (1.0 equiv) or AcOH.
-
Solvent: 2-Propanol (iPrOH) or MeCN.
Procedure:
-
Setup: Dissolve substrate in iPrOH (0.1 M concentration).
-
Activation: Add the aniline (3 equiv) and TFA (1 equiv).
-
Reaction: Heat to 80°C (reflux) for 4–12 hours.
-
Workup: Neutralize with sat.
before extraction with DCM.
Comparative Data: Reactivity Profiles
| Parameter | 6-Fluoro Purine | 6-Chloro Purine | 6-Iodo Purine |
| Leaving Group Ability | Poor | Good | Excellent |
| Inductive Activation | High (Fast Attack) | Moderate | Low (Slow Attack) |
| Primary Amine | Very Fast (<1h, RT) | Fast (2-6h, Heat) | Moderate (4-12h, Heat) |
| Aniline Reactivity | Slow (requires acid) | Slow | Fast (Acid Catalyzed) |
| Pd-Coupling Compatible? | No | Difficult | Yes (Excellent) |
| Storage Stability | High | High | Moderate (Light Sensitive) |
Troubleshooting & Optimization
Issue: Low Conversion with Sterically Hindered Amines
-
Root Cause: The 6-iodo substituent is large (Van der Waals radius 1.98 Å), creating steric bulk at the reactive center.
-
Solution: Switch solvent to DMSO and raise temperature to 100°C. Use an inorganic base (
) instead of bulky organic bases.
Issue: Formation of Hydrolysis Product (6-OH purine)
-
Root Cause: Traces of water in the solvent, especially when using strong bases (alkoxides) or high heat.
-
Solution: Use anhydrous solvents (MeCN, DMF). Store the 6-iodo starting material in a desiccator.
Issue: Regioisomer Contamination (N7 vs N9)
-
Validation: If you synthesized the starting material (9-benzyl-6-iodo-9H-purine) yourself from 6-chloropurine, ensure the benzylation step yielded the N9 isomer.
-
Check: N9 isomers typically have a lower melting point and distinct UV shifts compared to N7. The N9 isomer is thermodynamically favored.
Workflow Decision Matrix
Figure 2: Substrate Selection Logic
Caption: Decision matrix for selecting 6-iodo vs 6-chloro purines based on the target nucleophile.
References
-
Quazi, N. H., et al. (2007). "
Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism." Journal of the American Chemical Society. Link -
Nagatsugi, F., et al. (2023).[9][11] "Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling." International Journal of Molecular Sciences. Link
- Veliz, E. A., & Beal, P. A. (2001). "Site-specific modification of RNA by a 6-chloropurine-substituted nucleoside." Journal of Organic Chemistry.
-
BenchChem. (2025). "Technical Guide to the Synthesis of 6-Iodopurine 3-oxide." BenchChem Application Notes. Link
-
Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism." Link
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 9. mdpi.com [mdpi.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N6-Substituted Adenosines from 9-Benzyl-6-iodo-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N6-Substituted Adenosines
N6-substituted adenosines are a pivotal class of molecules in medicinal chemistry and chemical biology. As analogues of the endogenous nucleoside adenosine, they exhibit a wide range of biological activities by interacting with crucial cellular targets, most notably adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These receptors are implicated in a myriad of physiological processes, making N6-substituted adenosines promising candidates for the development of novel therapeutics for cardiovascular, neurological, and inflammatory diseases, as well as cancer. The substituent at the N6-position plays a critical role in determining the potency and selectivity of these compounds for the different adenosine receptor subtypes. Consequently, the development of versatile and efficient synthetic routes to access a diverse library of N6-substituted adenosines is of paramount importance for structure-activity relationship (SAR) studies and drug discovery.
This application note provides a detailed, two-step synthetic protocol for the preparation of N6-substituted adenosines, commencing from the versatile intermediate, 9-benzyl-6-iodo-9H-purine. This strategy leverages the use of a benzyl group as a robust protecting group for the N9-position of the purine ring and the high reactivity of the 6-iodo substituent as an excellent leaving group for nucleophilic aromatic substitution.
Synthetic Strategy: A Two-Step Approach
The synthesis of N6-substituted adenosines from 9-benzyl-6-iodo-9H-purine is a robust and versatile two-step process. The first step involves a nucleophilic aromatic substitution (SₙAr) reaction at the C6 position of the purine ring. The second step is the deprotection of the N9-benzyl group to yield the final N6-substituted adenosine.
Step 1: Nucleophilic Aromatic Substitution (SₙAr)
The C6 position of the purine ring is electron-deficient and therefore susceptible to nucleophilic attack. The iodine atom at this position is an excellent leaving group, being more reactive than its chloro or bromo counterparts. This enhanced reactivity allows for the SₙAr reaction with a wide range of primary and secondary amines to proceed under relatively mild conditions. The N9-benzyl group serves to protect the purine nitrogen from undesired side reactions and enhances the solubility of the starting material in organic solvents.
Step 2: N9-Debenzylation
The removal of the N9-benzyl group is the final step in the synthesis. This can be achieved through several methods, with catalytic transfer hydrogenation being a particularly mild and efficient choice. This method avoids the use of high-pressure hydrogen gas and is compatible with a variety of functional groups that may be present on the N6-substituent. An alternative, more classical method involves the use of sodium in liquid ammonia, which is also highly effective but requires more specialized handling due to the cryogenic and hazardous nature of the reagents.
Visualizing the Workflow
Figure 1: A high-level overview of the two-step synthesis of N6-substituted adenosines.
Detailed Experimental Protocols
Protocol 1: Synthesis of N6-Substituted-9-benzyl-9H-purine via SₙAr
This protocol describes the general procedure for the nucleophilic aromatic substitution of 9-benzyl-6-iodo-9H-purine with a primary amine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 9-Benzyl-6-iodo-9H-purine | ≥98% | Commercially Available |
| Primary Amine (e.g., benzylamine) | Reagent Grade | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Commercially Available |
| 2-Propanol (Isopropanol) | Anhydrous, ≥99.5% | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |
| Brine (Saturated aqueous NaCl) | Prepared in-house | |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available | |
| Silica gel | 230-400 mesh | Commercially Available |
Instrumentation:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
-
Flash chromatography system (optional)
Procedure:
-
To a round-bottom flask, add 9-benzyl-6-iodo-9H-purine (1.0 eq).
-
Dissolve the starting material in 2-propanol (approximately 10 mL per mmol of purine).
-
Add the desired primary amine (1.2 eq) to the solution.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-12 hours. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
-
Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N6-substituted-9-benzyl-9H-purine.
Causality Behind Experimental Choices:
-
Solvent: 2-Propanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and the displacement of the iodide ion.
-
Base: DIPEA is a non-nucleophilic base used to scavenge the hydroiodic acid (HI) generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Refluxing in 2-propanol provides sufficient thermal energy to overcome the activation energy of the reaction without causing significant degradation of the reactants or products.
-
Work-up: The aqueous work-up with sodium bicarbonate removes any residual acid, and the brine wash helps to remove water from the organic layer.
-
Purification: Flash column chromatography is a standard and effective method for purifying the product from unreacted starting materials and byproducts.
Protocol 2: N9-Debenzylation via Catalytic Transfer Hydrogenation
This protocol details a mild and efficient method for the removal of the N9-benzyl protecting group.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N6-Substituted-9-benzyl-9H-purine | From Protocol 1 | |
| Palladium on carbon (10% Pd/C) | Commercially Available | |
| Ammonium formate | ≥97% | Commercially Available |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Commercially Available |
| Celite® | Commercially Available |
Instrumentation:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
-
Rotary evaporator
Procedure:
-
Dissolve the N6-substituted-9-benzyl-9H-purine (1.0 eq) in methanol (approximately 20 mL per mmol of substrate) in a round-bottom flask.
-
To this solution, add ammonium formate (5.0 eq).
-
Carefully add 10% palladium on carbon (typically 10-20% by weight of the substrate).
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or silica gel chromatography if necessary.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly effective and widely used catalyst for hydrogenation and hydrogenolysis reactions.
-
Hydrogen Donor: Ammonium formate serves as a convenient and safe in situ source of hydrogen, eliminating the need for handling gaseous hydrogen.[1][2]
-
Solvent: Methanol is an excellent solvent for both the substrate and ammonium formate, and it is compatible with the catalytic system.
-
Filtration: Filtration through Celite® is a standard procedure to completely remove the heterogeneous palladium catalyst from the reaction mixture.
Chemical Reaction Scheme
Figure 2: General reaction scheme for the synthesis of N6-substituted adenosines.
Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Time |
| 1 | N6-Substitution | Primary Amine, DIPEA | 2-Propanol | Reflux (~82°C) | 4-12 h |
| 2 | N9-Debenzylation | 10% Pd/C, Ammonium Formate | Methanol | Reflux (~65°C) | 1-4 h |
Concluding Remarks
The synthetic route detailed herein offers a reliable and adaptable method for the preparation of a diverse array of N6-substituted adenosines. The use of 9-benzyl-6-iodo-9H-purine as a starting material provides a strategic advantage due to the high reactivity of the 6-iodo group, facilitating the introduction of various N6-substituents. The subsequent debenzylation via catalytic transfer hydrogenation is a mild and efficient deprotection step, compatible with a wide range of functionalities. This protocol is well-suited for the generation of compound libraries for high-throughput screening and SAR-driven lead optimization in drug discovery programs targeting adenosine receptors and other related biological targets.
References
-
Fleysher, M. H., Bloch, A., Hakala, M. T., & Nichol, C. A. (1969). Synthesis and biological activity of some new N6-substituted purine nucleosides. Journal of Medicinal Chemistry, 12(6), 1056-1061. [Link]
-
Reist, E. J., Bartuska, V. J., & Goodman, L. (1964). Sodium—Liquid Ammonia Debenzylations in Nucleoside Synthesis. The Journal of Organic Chemistry, 29(11), 3720-3721. [Link]
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synthetic Communications, 17(4), 415-418. [Link]
-
Wilchek, M., Sarid, S., & Patchornik, A. (1965). Use of sodium in liquid ammonia for cleavage of N-proline peptides. Biochimica et Biophysica Acta (BBA) - General Subjects, 107(3), 596-598. [Link]
-
Pozdnev, V. F. (1994). Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. International Journal of Peptide and Protein Research, 44(3), 201-209. [Link]
-
ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442-3444. [Link]
-
Kolyachkina, S. V., Tararov, V. I., Alexeev, C. S., & Mikhailov, S. N. (2011). Synthesis of N6-substituted adenosines. Collection of Czechoslovak Chemical Communications, 76(3), 403-407. [Link]
-
Jorda, R., et al. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o399. [Link]
Sources
High-Efficiency Suzuki-Miyaura Coupling of 6-Iodopurine Derivatives
Application Note: AN-PUR-06
Executive Summary
The functionalization of the purine scaffold at the C6 position is a cornerstone strategy in the development of kinase inhibitors, adenosine receptor antagonists, and antiviral nucleosides. While nucleophilic aromatic substitution (
This guide details optimized protocols for coupling 6-iodopurine derivatives . 6-iodopurines are preferred over their chloro-analogs due to the weaker C-I bond (
Critical Mechanistic Factors
To ensure reproducibility, researchers must understand the three competing factors governing this reaction on the purine heterocycle.
The N9-H "Catalyst Poison" Effect
The imidazole ring nitrogen (N7/N9) possesses a lone pair capable of coordinating strongly to Pd(II) species, potentially arresting the catalytic cycle.
-
Protected Substrates (Standard): Protecting N9 (e.g., THP, Boc, Benzyl) eliminates this coordination and increases solubility in organic solvents.
-
Unprotected Substrates (Hocek Conditions): Recent advances by the Hocek group demonstrate that unprotected purines can be coupled in aqueous media. Water effectively solvates the free nitrogen, reducing its affinity for the lipophilic palladium catalyst.
Oxidative Addition vs. Hydrolysis
6-Iodopurines are highly reactive. While this promotes the desired oxidative addition to Pd(0), it also makes the C-I bond susceptible to hydrolysis in highly basic, aqueous conditions at high temperatures, yielding the undesired 6-oxopurine (hypoxanthine) byproduct.
-
Mitigation: Use strictly degassed solvents and moderate base concentrations.
Protodeboronation of Coupling Partners
When coupling 6-iodopurine with heteroaryl boronic acids (e.g., 2-pyridyl, thiazolyl), the boronic acid is prone to protodeboronation (loss of the boron group) before coupling occurs.
-
Mitigation: Use "rapid-coupling" conditions (Microwave) or anhydrous bases (CsF, Cu(I) co-catalysis).
Decision Matrix & Workflow
Select the appropriate protocol based on your starting material's protection status.
Figure 1: Selection workflow for 6-iodopurine cross-coupling conditions.
Experimental Protocols
Protocol A: Protected Substrates (Standard)
Best for: 9-THP, 9-Benzyl, or 9-Boc protected 6-iodopurines. Scale: 1.0 mmol
-
Preparation:
-
Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add 6-iodo-9-(tetrahydro-2H-pyran-2-yl)purine (330 mg, 1.0 mmol).
-
Add Arylboronic acid (1.2 – 1.5 equiv).
-
Add Catalyst: Pd(PPh
) (0.05 equiv, 58 mg). Note: For sterically hindered boronic acids, switch to Pd(dppf)Cl (0.05 equiv).
-
-
Solvent System:
-
Add 1,4-Dioxane (10 mL).
-
Add 2M Na
CO (aq) (2.5 mL, 5.0 equiv).
-
-
Degassing (CRITICAL):
-
Sparge the biphasic mixture with Argon gas for 10–15 minutes. Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.
-
-
Reaction:
-
Heat to 90°C under Argon atmosphere for 4–12 hours.
-
Monitor by TLC (EtOAc/Hexane) or LC-MS. 6-iodopurine shows a distinct UV shift upon arylation.
-
-
Workup:
-
Cool to room temperature.[1] Dilute with EtOAc (30 mL) and wash with water (2 x 10 mL) and brine.
-
Dry over Na
SO , concentrate, and purify via flash chromatography.
-
Protocol B: Unprotected Substrates (Aqueous/Microwave)
Best for: Free 6-iodopurine, Nucleosides (unprotected sugars). Based on Hocek's conditions . Scale: 0.5 mmol
-
Preparation:
-
Use a microwave-safe pressure vial (2–5 mL).
-
Add 6-iodopurine (123 mg, 0.5 mmol).
-
Add Arylboronic acid (1.5 equiv).
-
Add Base: K
CO (2.0 equiv) or Cs CO (2.0 equiv).
-
-
Catalyst System:
-
Option 1 (Standard): Pd(OAc)
(0.02 equiv) + PPh (0.1 equiv). -
Option 2 (Water Soluble - Preferred): Pd(OAc)
(0.02 equiv) + TPPTS (0.05 equiv). TPPTS = 3,3',3''-Phosphinidynetris(benzenesulfonic acid) trisodium salt.
-
-
Solvent:
-
Add Water : Acetonitrile (2:1 ratio, 4 mL total).
-
Note: The high water content prevents N9-palladium coordination.
-
-
Reaction:
-
Seal the vial.[2]
-
Irradiate in a microwave reactor at 100–120°C for 10–20 minutes.
-
Alternative: If no microwave is available, heat oil bath to 100°C for 2–4 hours (requires vigorous stirring).
-
-
Workup:
-
Acidify carefully to pH 6–7 (if product is acidic) or extract directly with EtOAc/n-Butanol if the product is amphiphilic. Many free purines precipitate upon cooling and neutralization.
-
Optimization & Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning (N9) | Ensure N9 is protected OR switch to Protocol B (High water content). |
| Homocoupling of Boronic Acid | Oxygen presence | Increase degassing time; freeze-pump-thaw cycle recommended. |
| De-iodination (Product is Purine-H) | Switch solvent to Toluene/Water; Avoid alcoholic solvents (EtOH/MeOH) which can act as hydride sources. | |
| Hydrolysis (Product is 6-OH) | Hydroxide competition | Reduce base concentration; Switch from OH |
| Black Precipitate (Pd Black) | Ligand dissociation | Catalyst is decomposing. Add excess ligand (e.g., extra PPh |
Catalyst Performance Comparison
Data summarized from Hocek et al. and standard MedChem literature.
| Catalyst | Ligand Type | Suitability for 6-Iodopurine | Notes |
| Pd(PPh | Monodentate Phosphine | High | The "Gold Standard." Good for simple aryls. Air sensitive. |
| Pd(dppf)Cl | Bidentate Phosphine | Very High | Excellent for sterically hindered couplings. Robust. |
| Pd | Dialkylbiaryl Phosphine | Medium | Overkill for iodopurines; reserve for 6-chloropurines. |
| Pd(OAc) | Water Soluble | High (Aqueous) | Essential for unprotected nucleosides/bases. |
Mechanistic Pathway (Graphviz)
The following diagram illustrates the specific catalytic cycle for purines, highlighting the critical Transmetallation step where the base plays a dual role.
Figure 2: Catalytic cycle emphasizing the base-mediated ligand exchange required for purine coupling.
References
-
Hocek, M. et al. (2006).[3] "Cross-coupling reactions of unprotected halopurine bases, nucleosides, nucleotides and nucleoside triphosphates with 4-boronophenylalanine in water."[3] Organic & Biomolecular Chemistry.
-
[Link]
-
- Havelková, M., Hocek, M., et al. (2001). "The Suzuki-Miyaura Cross-Coupling Reactions of 6-Halopurines with Boronic Acids." Synlett.
-
Western, E. C., & Shaughnessy, K. H. (2005). "Efficient Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Phenylboronic Acid Using Water-Soluble Phosphine Ligands." Journal of Organic Chemistry.
-
[Link]
-
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
[Link]
-
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Cross-coupling reactions of unprotected halopurine bases, nucleosides, nucleotides and nucleoside triphosphates with 4-boronophenylalanine in water. Synthesis of (purin-8-yl)- and (purin-6-yl)phenylalanines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Functionalization of purine ring at C6 position using iodine leaving group
Executive Summary
The functionalization of the purine scaffold, particularly at the C6 position, is a cornerstone in the synthesis of antiviral (e.g., acyclovir analogs) and anticancer agents (e.g., kinase inhibitors). While 6-chloropurines are the industry standard due to commercial availability, they often require harsh reaction conditions (high heat, strong bases) that can degrade sensitive glycosidic bonds or competing functional groups.
This guide details the strategic advantage of using 6-iodopurine derivatives. The C6-iodine moiety serves as a "super-leaving group," enabling:
-
Milder
conditions: Reaction at room temperature with weak nucleophiles. -
Enhanced Cross-Coupling: Superior oxidative addition rates in Palladium-catalyzed reactions (Suzuki, Sonogashira), often proceeding where chlorides fail.
-
Regioselectivity: In 2,6-dihalopurines, the C6-iodide reacts exclusively over the C2-chloride, allowing for precise, sequential functionalization.
Mechanistic Insight: The Iodine Advantage
The superiority of the iodine leaving group is grounded in fundamental physical organic chemistry.
-
Bond Dissociation Energy (BDE): The
bond is significantly weaker (~65 kcal/mol) than the bond (~96 kcal/mol). This facilitates rapid oxidative addition to Pd(0) species, the rate-determining step in many cross-coupling cycles. -
Polarizability: Iodine is a "soft" atom with a large electron cloud. In
reactions, this high polarizability stabilizes the transition state (Meisenheimer complex) better than the "harder" chlorine, lowering the activation energy. -
The "Finkelstein" Effect: The synthesis of 6-iodopurine is typically a halogen exchange reaction.[1] The equilibrium is driven by the solubility differences of the salts or the use of strong acids (HI), locking the iodine in place.
Visualizing the Reaction Landscape
Caption: Comparative reactivity landscape showing the strategic conversion to 6-iodopurine to access milder and more selective downstream transformations.
Experimental Protocols
Protocol A: Synthesis of 6-Iodopurine from 6-Chloropurine
This protocol utilizes concentrated Hydroiodic Acid (HI) to effect a halogen exchange. Note: HI is a reducing agent; strict temperature control is required to prevent dehalogenation to purine.
Reagents:
-
6-Chloropurine (1.0 equiv)[2]
-
Hydroiodic Acid (HI), 57% aqueous solution (approx. 10–15 equiv)
-
Safety: HI is corrosive and releases iodine vapor. Work in a fume hood.
Step-by-Step:
-
Setup: Place a round-bottom flask containing a magnetic stir bar in an ice/water bath (0°C) .
-
Acid Addition: Charge the flask with 57% HI (e.g., 50 mL for 6 g of substrate). Allow it to cool to 0°C.
-
Substrate Addition: Slowly add 6-chloropurine (solid) to the stirring acid. Do not add all at once to avoid localized heating.
-
Reaction: Stir vigorously at 0°C for 3–4 hours .
-
Checkpoint: The solution will turn dark brown/red due to the liberation of elemental iodine (
). -
Monitoring: Aliquot a small sample, neutralize with sat.
, and check via TLC (MeOH/DCM 1:9) or LC-MS.[3] The starting material (Cl) peak should disappear.
-
-
Workup:
-
Pour the reaction mixture slowly into crushed ice (approx. 5x volume).
-
Neutralize carefully with solid
or concentrated solution to pH ~7-8. Caution: Vigorous foaming. -
Decolorization: If a persistent iodine color remains, add a small amount of saturated sodium thiosulfate (
) solution until the yellow color fades.
-
-
Isolation: The product, 6-iodopurine, typically precipitates as a pale yellow or off-white solid. Filter, wash with cold water, and dry under vacuum.[4]
-
Storage: Store at -20°C in an amber vial (light sensitive).
-
Protocol B: C6-Selective Suzuki-Miyaura Coupling
This protocol demonstrates the chemoselectivity of 6-iodopurine, even in the presence of a C2-chloride (e.g., starting with 2-chloro-6-iodopurine).
Reagents:
-
6-Iodopurine derivative (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv) -
Solvent: Toluene (anhydrous) for hydrophobic substrates; DME/Water (3:1) for nucleosides.[2]
Step-by-Step:
-
Degassing: In a Schlenk tube or microwave vial, combine the solvent and base solution. Sparge with Argon/Nitrogen for 15 minutes. Oxygen is the enemy of Pd(0).
-
Assembly: Add the 6-iodopurine, boronic acid, and Pd catalyst under a counter-flow of inert gas.
-
Reaction: Seal the vessel and heat to 80°C .
-
Note: 6-Iodopurines often couple at 60–80°C, whereas 6-chloropurines often require 100–120°C.
-
-
Monitoring: Monitor via LC-MS.
-
Success Indicator: Appearance of the coupled product mass.[5] If starting material remains after 4 hours, add an additional 2 mol% catalyst.
-
-
Workup: Filter through a celite pad to remove Pd black. Concentrate the filtrate and purify via flash chromatography.[6]
Comparative Data: Iodine vs. Chlorine
The following table summarizes the reactivity differences, highlighting why the extra step to install iodine is justified.
| Feature | 6-Chloropurine | 6-Iodopurine | Impact on Workflow |
| Requires 100-120°C, excess amine | Reacts at 25-60°C | Protects thermal-sensitive groups. | |
| Suzuki Coupling | Slow oxidative addition; requires bulky ligands | Fast oxidative addition; standard ligands ( | Higher yields, cheaper catalysts. |
| Selectivity (vs C2-Cl) | Poor (mixed products common) | Excellent (C6 reacts first) | Enables precise synthesis of 2,6-disubstituted purines. |
| Stability | Very Stable | Light/Heat Sensitive | Requires cold/dark storage. |
Troubleshooting & Critical Parameters
Issue: Deiodination (Reduction to Purine)
-
Cause: Extended heating in the presence of HI (during synthesis) or Pd-hydride species (during coupling).
-
Solution: During synthesis, keep T < 5°C. During coupling, ensure anhydrous conditions if reduction is observed, or switch to a non-protic solvent (e.g., DMF instead of alcohol).
Issue: Hydrolysis to Hypoxanthine (6-OH)
-
Cause: Aqueous basic conditions at high temperatures.
-
Solution: Use non-aqueous bases (e.g.,
in Dioxane) or lower the reaction temperature. The high reactivity of iodine allows you to drop the temperature, avoiding hydrolysis.
Issue: "Stuck" Reaction
-
Cause: Catalyst poisoning by the iodide ion (iodide can bridge Pd species, forming inactive dimers).
-
Solution: Add a silver salt (e.g.,
or ) to scavenge the iodide ion and drive the reaction, though this is rarely needed for standard Suzuki couplings.
References
-
BenchChem. An In-Depth Technical Guide to the Synthesis of 6-Iodopurine 3-oxide from 6-Mercaptopurine 3. (Accessed 2023).[5][7][8] Link
-
Hocek, M., & Holý, A. (1999). A Facile Synthesis of 6-Cyanopurine Bases.[9] Collection of Czechoslovak Chemical Communications. (Demonstrates reactivity of 6-iodopurines vs chloro). Link
-
Havelková, M., et al. (2000). Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions. Journal of Medicinal Chemistry. (Establishes Suzuki conditions for halopurines). Link
-
Guidechem. 6-Chloropurine Properties and Applications. (Provides specific HI synthesis protocol). Link
-
Legraverend, M., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine. Organic & Biomolecular Chemistry.[5][6][9][10][11] (Discusses regioselectivity). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102336755A - Chemical synthesis method of 6-chloropurine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCCC 1995, Volume 60, Issue 8, Abstracts pp. 1386-1389 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 10. wap.guidechem.com [wap.guidechem.com]
- 11. Chemical synthesis method of 6-chloropurine - Eureka | Patsnap [eureka.patsnap.com]
Application Note: Synthesis of Cytokinins via 9-Benzyl-6-iodo-9H-purine
This Application Note is designed for researchers in medicinal chemistry and plant physiology. It details the synthesis of N6-substituted adenine cytokinins using 9-benzyl-6-iodo-9H-purine as a high-reactivity precursor.
Abstract & Strategic Overview
The synthesis of cytokinins—N6-substituted adenine derivatives—often relies on the nucleophilic aromatic substitution (
-
Enhanced Reactivity: The iodine atom is a superior leaving group compared to chlorine, allowing for milder reaction conditions (lower temperatures, shorter times) which preserves sensitive amine side chains.
-
Solubility & Handling: The 9-benzyl protecting group increases solubility in organic solvents (DCM, DMF) compared to the sparingly soluble unprotected purines.
-
Regiocontrol: Blocking the N9 position ensures that alkylation occurs exclusively at the N6 position, preventing the formation of N7 or N9 isomers.
Scope of Protocol: This guide covers the coupling of the 6-iodo precursor with various amines to form 9-benzyl-cytokinins, followed by deprotection strategies to yield the active free-base cytokinins.
Chemical Strategy & Mechanism[1][2][3][4]
The synthesis proceeds in two distinct phases:
-
N6-Coupling (
): The 6-iodo group is displaced by a primary amine. The reaction is driven by the high leaving group ability of iodide ( ) and the electron-deficient purine ring. -
N9-Deprotection: The benzyl group is removed to restore the N9-H functionality required for biological recognition by cytokinin receptors (CRE1/AHK4).
Reaction Pathway Diagram[3][5]
Caption: Reaction scheme transforming 6-iodo precursor to active cytokinin via SNAr and deprotection.
Materials & Equipment
Reagents
-
Precursor: 9-benzyl-6-iodo-9H-purine (Purity >98%).
-
Amines: Furfurylamine (for Kinetin), Benzylamine (for BAP), trans-4-amino-2-methyl-2-buten-1-ol (for Zeatin).
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA). -
Solvents: n-Butanol (anhydrous), DMF, Ethanol.
-
Catalysts (Deprotection): Palladium on Carbon (10% Pd/C), Ammonium Formate.
Equipment
-
Reflux condenser and round-bottom flasks.
-
Rotary evaporator.
-
High-Performance Liquid Chromatography (HPLC) for purity analysis.
-
NMR Spectrometer (400 MHz+).
Protocol 1: N6-Coupling ( )
This protocol yields the 9-benzyl-protected cytokinin intermediate.
Step-by-Step Procedure
-
Preparation: In a 50 mL round-bottom flask, dissolve 9-benzyl-6-iodo-9H-purine (1.0 mmol, 336 mg) in anhydrous n-butanol (10 mL).
-
Note: DMF (5 mL) can be used if solubility is an issue, but n-butanol is easier to remove.
-
-
Amine Addition: Add the specific primary amine (1.1 mmol, 1.1 eq) and Triethylamine (1.2 mmol, 167 µL).
-
Expert Tip: For volatile amines, use a sealed tube and heat to 60°C.
-
-
Reaction: Heat the mixture to 80–90°C for 2–4 hours.
-
Monitoring: Monitor by TLC (System: DCM:MeOH 9:1). The starting material (
) should disappear, and a more polar spot ( ) should appear. -
Observation: The 6-iodo precursor is significantly faster than 6-chloro analogs, which often require 12+ hours or higher temperatures.
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
Yield Expectation: 85–95% (High yields due to the labile iodine).
Protocol 2: Deprotection (Removal of 9-Benzyl)
Critical Decision Point: The method depends on the stability of the N6-side chain.
Decision Matrix
| Cytokinin Target | Side Chain Type | Recommended Method | Risk Factor |
| Kinetin | Furan (Aromatic) | Method A (Hydrogenolysis) | Low (Furan is stable under mild |
| BAP | Benzyl (Aromatic) | Method A (Hydrogenolysis) | Low |
| Zeatin / iP | Alkenyl (Unsaturated) | Method B (Birch) or Avoid | High (Risk of saturating double bond) |
Method A: Catalytic Transfer Hydrogenolysis (For Kinetin/BAP)
Best for aromatic side chains. Uses Ammonium Formate as a safer hydrogen source.
-
Setup: Dissolve the 9-benzyl-intermediate (0.5 mmol) in Methanol (10 mL) and Acetic Acid (0.5 mL).
-
Catalyst: Add 10% Pd/C (50 mg, ~10 wt% loading).
-
Hydrogen Donor: Add Ammonium Formate (2.5 mmol, 5 eq) in one portion.
-
Reaction: Reflux (65°C) for 1–3 hours.
-
Workup: Filter the hot solution through a Celite pad to remove Pd/C. Wash with hot MeOH.
-
Isolation: Concentrate the filtrate. The product (as acetate salt) can be neutralized with dilute
and recrystallized from water/ethanol.
Method B: Birch Reduction (For Zeatin/iP - Cautionary)
Required only if N9-benzyl must be removed from unsaturated analogs. Note: Industrial synthesis of Zeatin typically avoids 9-benzyl protection to bypass this difficulty.
-
Setup: Condense Liquid Ammonia (20 mL) into a flask at -78°C.
-
Dissolution: Dissolve the intermediate (0.5 mmol) in a small amount of THF (2 mL) and add to the ammonia.
-
Reduction: Add Sodium metal (small pieces) until a deep blue color persists for 10 minutes.
-
Quench: Immediately quench with solid Ammonium Chloride (
) until the blue color disappears.-
Warning: Prolonged exposure reduces the side-chain double bond (Zeatin
Dihydrozeatin).
-
-
Workup: Allow ammonia to evaporate. Extract residue with n-Butanol/Water.
Characterization & Validation
NMR Validation (Example: Kinetin)
-
Precursor (9-benzyl-6-iodo): Shows characteristic benzyl
singlet at ppm and aromatic protons (5H) at 7.2–7.4 ppm. -
Intermediate (9-benzyl-kinetin): Appearance of furan signals (
6.4, 7.6 ppm) and N-H broad singlet. Benzyl group remains.[10] -
Final Product (Kinetin): Disappearance of the benzyl
and phenyl protons. N9-H appears as a broad singlet (or is exchanged in ).
HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 min.
-
Detection: UV 260 nm.
-
Retention Time: 9-benzyl derivatives are significantly more hydrophobic (elute later) than free cytokinins.
Expert Insight & Troubleshooting
Why use 6-iodo if 6-chloro is cheaper?
While 6-chloropurine is cheaper, it requires higher temperatures (>100°C) for substitution, which can degrade thermally sensitive amines (like Zeatin's allylic alcohol). The 6-iodo derivative reacts at 80°C or even room temperature with strong nucleophiles, preserving the side chain integrity.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield (Coupling) | Hydrolysis of Iodine | Ensure solvents are anhydrous; avoid hydroxide bases (use |
| Incomplete Deprotection | Catalyst Poisoning (Method A) | Purify intermediate to remove sulfur/iodine traces; Increase Pd/C loading. |
| Side Chain Reduction | Over-hydrogenation (Method A) | STOP. Method A is incompatible with Zeatin. Switch to Method B or use a different protecting group (e.g., THP). |
References
-
Synthesis of N6-substituted adenosines (Cytokinin Nucleosides). Current Protocols in Nucleic Acid Chemistry. (2018). Describes the general utility of halopurines in cytokinin synthesis.
-
SNAr Displacements with 6-halopurine nucleosides. Journal of the American Chemical Society. (2007). Establishes the reactivity order (I > Br > Cl) for specific SNAr conditions.
-
Methods for removing benzyl protecting groups. BenchChem Protocols. (2025).[10] Detailed comparison of Hydrogenolysis vs. Oxidative methods.
-
Zeatin: The 60th anniversary of its identification. Plant Physiology. (2023). Historical and technical context on Zeatin isolation and synthesis challenges.
-
Birch Reduction Mechanism and Applications. Wikipedia/Chem-Station. General reference for the sodium/ammonia deprotection mechanism.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-Benzyl-9-isopropyl-9H-purin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rushim.ru [rushim.ru]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Birch reduction - Wikipedia [en.wikipedia.org]
- 8. Birch Reduction | Pharmaguideline [pharmaguideline.com]
- 9. Birch Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Amino Protecting Group-Benzyl Series [en.highfine.com]
Application Notes: Heck Reaction Protocols for the Synthesis of 6-Alkenylpurine Derivatives
Introduction: Functionalizing the Purine Scaffold
The purine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a wide array of therapeutic agents. The targeted functionalization of this heterocycle is crucial for the development of new drug candidates. The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, provides a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene.[1] This palladium-catalyzed transformation is particularly valuable for modifying the purine core, allowing for the introduction of diverse alkenyl substituents at the C6 position, a key vector for modulating biological activity.
This guide provides a detailed examination of Heck reaction protocols specifically tailored for the alkenylation of 9-benzyl-6-iodo-9H-purine. We will explore the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing reaction parameters, and present detailed, step-by-step protocols for practical application in a research setting.
The Engine of C-C Bond Formation: The Heck Reaction Mechanism
Understanding the catalytic cycle is paramount to troubleshooting and optimizing the Heck reaction. The process is generally accepted to proceed through a Pd(0)/Pd(II) cycle, which involves four key steps.[2][3] The efficiency of each step is influenced by the choice of catalyst, ligand, base, and solvent.
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide (9-benzyl-6-iodo-9H-purine) to a coordinatively unsaturated Pd(0) species. This forms a square planar Pd(II) complex. This step is often rate-limiting, and its efficiency is enhanced by electron-rich ligands and more reactive halides (I > Br > Cl).
-
Alkene Coordination & Migratory Insertion: The alkene substrate coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond and a σ-alkyl-palladium(II) complex.
-
β-Hydride Elimination: For the reaction to proceed to the desired substituted alkene, the alkyl-palladium complex must possess a hydrogen atom on the carbon beta to the palladium. A syn-β-hydride elimination occurs, where this hydrogen is transferred to the palladium, forming a palladium-hydride species and releasing the final alkene product. This step dictates the regioselectivity and stereoselectivity, almost always favoring the trans isomer.
-
Reductive Elimination & Catalyst Regeneration: The active Pd(0) catalyst is regenerated from the palladium-hydride species in the presence of a base (e.g., triethylamine). The base neutralizes the generated hydriodic acid (HI), completing the catalytic cycle.
Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
Key Parameters and Field-Proven Insights
The success of the Heck reaction on a heterocyclic substrate like 9-benzyl-6-iodo-9H-purine hinges on the careful selection of several key parameters.
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable, and cost-effective precatalyst. It is reduced in situ to the active Pd(0) species by a phosphine ligand, the solvent, or the amine base.[3] Other sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can also be used.
-
Phosphine Ligands: Ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.
-
Tri(o-tolyl)phosphine (P(o-Tol)₃): This is a highly effective ligand for Heck reactions. Its bulkiness promotes the formation of reactive, monoligated palladium species. The combination of Pd(OAc)₂ and P(o-Tol)₃ is known to form a stable and highly active palladacycle precatalyst, often referred to as the Herrmann-Beller catalyst, which is particularly effective for arylations.[4]
-
Triphenylphosphine (PPh₃): A standard, versatile ligand that is effective in many cases but may require higher temperatures or longer reaction times compared to more specialized ligands.
-
Ligandless Conditions: For highly reactive substrates like aryl iodides, "ligand-free" protocols can be successful, particularly in polar solvents like water or DMF, where the solvent or other species can stabilize the catalytic intermediates.[5]
-
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) is required. The base neutralizes the acid formed during the cycle and assists in the regeneration of the Pd(0) catalyst. The choice of base can significantly impact yield and side product formation.
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (CH₃CN), or dioxane are typically used as they can dissolve the reactants and stabilize the charged intermediates in the catalytic cycle.[6]
-
Alkene Partner: The reaction works best with electron-deficient alkenes (e.g., acrylates, styrenes, acrylonitrile) due to more favorable migratory insertion kinetics.[1] Steric hindrance on the alkene can slow the reaction or inhibit it completely.
Experimental Protocols
The following protocols are designed as robust starting points for the Heck coupling of 9-benzyl-6-iodo-9H-purine. As with any reaction, small-scale optimization of temperature, time, and reagent stoichiometry is recommended to achieve maximum yield.
Figure 2: General experimental workflow for the Heck reaction.
Protocol 1: Classic Conditions with P(o-Tol)₃ Ligand
This protocol is adapted from established methods for Heck reactions on iodo-heterocycles, utilizing the highly effective Pd(OAc)₂/P(o-Tol)₃ catalytic system.[7]
Materials:
-
9-benzyl-6-iodo-9H-purine (1.0 equiv)
-
Alkene (e.g., ethyl acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-Tol)₃) (0.04 equiv, 4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 9-benzyl-6-iodo-9H-purine, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Seal the flask with a septum and purge with dry nitrogen or argon gas for 10-15 minutes.
-
Using a syringe, add anhydrous DMF, followed by triethylamine and the alkene substrate.
-
Place the flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium black.
-
Wash the organic phase with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 6-alkenyl-9-benzyl-9H-purine.
Protocol 2: Ligand-Free Conditions in Aqueous Media
For certain substrates, a ligand-free approach can be effective, offering a simpler and more cost-effective procedure. This protocol is based on the finding that Pd(OAc)₂ can be highly active in aqueous media without added phosphine ligands.[5]
Materials:
-
9-benzyl-6-iodo-9H-purine (1.0 equiv)
-
Alkene (e.g., styrene) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Solvent mixture: Water and Dimethyl Sulfoxide (DMSO) (2:1 v/v)
Procedure:
-
In a flask equipped with a magnetic stir bar and condenser, combine 9-benzyl-6-iodo-9H-purine, palladium(II) acetate, and potassium carbonate.
-
Add the water/DMSO solvent mixture, followed by the alkene.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction should be run under a normal atmosphere (aerobic conditions are often suitable for this protocol).
-
Monitor the reaction by TLC or LC-MS until the starting purine is consumed (typically 6-18 hours).
-
Cool the mixture to room temperature and dilute with a generous amount of water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude material by flash column chromatography to afford the desired product.
Data Summary: Expected Reactivity
The following table summarizes the expected outcomes for the Heck reaction of 9-benzyl-6-iodo-9H-purine with various representative alkenes under the conditions outlined in Protocol 1. Yields are estimates based on reactions with similar heterocyclic systems and may vary.
| Entry | Alkene Partner | Product Structure | Expected Yield | Notes |
| 1 | Ethyl Acrylate | 75-90% | Electron-deficient alkene, typically gives high yields of the E-isomer. | |
| 2 | Styrene | 70-85% | Good reactivity. Product is a stilbene analog. | |
| 3 | Acrylonitrile | 65-80% | Another activated alkene, leads to a purine-substituted cinnamonitrile. | |
| 4 | 1-Hexene | 40-60% | Unactivated terminal alkenes are less reactive and may require longer reaction times or higher catalyst loading.[8] |
(Note: Product structure images are illustrative placeholders)
References
-
Herrmann, W. A., et al. (1995). Palladacycles: Efficient New Catalysts for C-C Coupling Reactions. Angewandte Chemie International Edition, 34(17), 1844-1848. [Link]
-
Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390. [Link]
-
Tzschucke, C. C., et al. (2002). The Heck Reaction: A Primer. Angewandte Chemie International Edition, 41(21), 3964-4000. [Link]
-
Rayner, G. (2001). Investigation of the Heck Reaction and the Associated Catalytic Systems Using XAFS and Phosphorus NMR Techniques. University of Southampton, Doctoral Thesis. [Link]
-
Koren, G., et al. (2004). Novel approach to 6-alkenyl-substituted pyridoxine derivatives based on the Heck reaction. Tetrahedron, 60(18), 4147-4152. [Link]
-
Jagtap, S., et al. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Amatore, C., & Jutand, A. (2008). Mechanisms of the Mizoroki–Heck Reaction. In M. Oestreich (Ed.), The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. [Link]
-
Dieck, H. A., & Heck, R. F. (1974). Organophosphinepalladium complexes as catalysts for vinylic hydrogen substitution reactions. Journal of the American Chemical Society, 96(4), 1133-1136. [Link]
-
Botella, L., & Nájera, C. (2004). Pd(OAc)₂ without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media. RSC Advances, 4(21), 1076-1085. [Link]
-
Shibasaki, M., & Vogl, E. M. (2004). The Heck Reaction with Internal Olefins. In The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. Revealing the Hidden Complexity and Reactivity of Palladacyclic Precatalysts: The P(o-tolyl)3 Ligand Enables a Cocktail of Active Species Utilizing the Pd(II)/Pd(IV) and Pd(0)/Pd(II) Pathways for Efficient Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd(OAc)2 without added ligand as an active catalyst for Mizoroki–Heck reaction in aqueous media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Note: Microwave-Assisted Functionalization of 9-Benzyl-6-iodo-9H-purine in Drug Discovery
Executive Summary & Mechanistic Rationale
The purine scaffold is a highly privileged pharmacophore in medicinal chemistry, forming the backbone of numerous kinase inhibitors, antivirals, and antineoplastic agents. Rapid diversification of this scaffold is critical during the hit-to-lead optimization phase.
Why 9-Benzyl-6-iodo-9H-purine? The selection of 9-benzyl-6-iodo-9H-purine over its chloro- or bromo-counterparts is driven by fundamental chemical kinetics. The 9-benzyl group acts as a robust protecting moiety that enhances lipophilicity and prevents N9/N7 tautomerization, ensuring regiocontrol during catalysis. More importantly, the C6–I bond is significantly weaker and highly polarizable. In palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), this facilitates rapid oxidative addition. In nucleophilic aromatic substitution (SNAr) reactions with amines, 6-iodopurines exhibit a unique autocatalytic behavior: the initial slow displacement of iodide generates hydroiodic acid (HI), which protonates the purine ring, drastically lowering its LUMO and accelerating subsequent substitution without the need for external acid catalysts[1].
The Role of Microwave Dielectric Heating
Conventional conductive heating relies on convection, creating thermal gradients that often lead to the degradation of sensitive purine intermediates over long reaction times. Microwave synthesis utilizes dielectric heating, where polar molecules (like the purine scaffold and solvents) rapidly align with an oscillating electromagnetic field. This generates instantaneous, uniform volumetric heating. The rapid accumulation of activation energy (
Divergent Synthetic Workflows
Fig 1. Divergent microwave-assisted synthetic pathways from 9-benzyl-6-iodo-9H-purine.
Quantitative Performance: Conventional vs. Microwave Heating
The table below summarizes the kinetic advantages of transitioning from conventional oil-bath heating to microwave-assisted protocols for 9-benzyl-6-iodo-9H-purine functionalization.
| Reaction Type | Reagents / Catalyst | Conventional Conditions | Microwave Conditions | Yield (MW) | Mechanistic Advantage of Microwave Heating |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu | 70 °C, 8–12 h | 80 °C, 2 min | >85% | Rapid kinetics outcompete alkyne homocoupling (Glaser defect); achieves completion in just 2 minutes[2]. |
| SNAr Amination | Aniline, iPrOH | 80 °C, 24 h | 120 °C, 15 min | >90% | Rapidly overcomes the initial activation barrier to generate autocatalytic HI, driving the reaction to completion[1]. |
| Grignard Addition | EtMgBr, Aldehyde | 25 °C, 18 h | 100 °C, 10 min | 52–81% | High-temperature dielectric heating overcomes steric hindrance during the nucleophilic attack of the purin-6-yl magnesium halide[3]. |
Standardized Experimental Protocols
The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify intermediate success without requiring full chromatographic isolation at every step.
Protocol A: Autocatalytic SNAr Amination at C6
Rationale: Exploits the superior leaving group ability of iodide and the generation of catalytic HI to rapidly aminate the C6 position with weakly nucleophilic anilines[1].
-
Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 9-benzyl-6-iodo-9H-purine (1.0 equiv, 0.5 mmol) and the desired aniline derivative (1.5 equiv, 0.75 mmol).
-
Solvent Addition: Add 3 mL of isopropanol (iPrOH). Note: Do not add external acid or base; the reaction relies on in situ HI generation.
-
Sealing & Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 120 °C for 15 minutes with active cooling engaged to maintain pressure limits.
-
Workup: Cool the vial to room temperature via an air jet. Concentrate the mixture under reduced pressure and purify via silica gel chromatography (DCM/MeOH gradient).
-
Self-Validation Checkpoints:
-
TLC: Disappearance of the starting material (
in 1:1 EtOAc/Hexane). The product spot will exhibit intense blue fluorescence under 254 nm UV light due to the extended conjugated system. -
H NMR: Confirm success by observing the upfield shift of the purine C2-H and C8-H protons (typically shifting from
8.8 to 8.3 ppm) caused by the electron-donating effect of the newly installed C6-amino group.
-
Protocol B: Microwave-Assisted Sonogashira Coupling
Rationale: Rapid dielectric heating prevents the degradation of the catalyst and suppresses the formation of undesired Glaser coupling byproducts, allowing the reaction to complete in minutes[2].
-
Preparation: To a microwave vial, add 9-benzyl-6-iodo-9H-purine (1.0 equiv, 0.5 mmol), Pd(PPh
) Cl (0.05 equiv), and CuI (0.1 equiv). -
Solvent & Reagents: Add degassed DMF (2 mL) and triethylamine (3.0 equiv). Add the terminal alkyne (1.2 equiv) last to prevent premature catalyst poisoning.
-
Irradiation: Seal the vial under an argon atmosphere. Heat via microwave irradiation at 80 °C for exactly 2 minutes[2].
-
Workup: Quench with saturated aqueous NH
Cl, extract with EtOAc, dry over Na SO , and concentrate.
-
Self-Validation Checkpoints:
-
LC-MS: Look for the [M+H]
peak corresponding to the exact mass of the 6-alkynyl-9-benzylpurine. The complete absence of the[M+H+126] peak confirms no iodine remains. -
Visual Cue: The reaction mixture will rapidly transition from a pale yellow to a dark brown/black homogeneous solution within the first 30 seconds of microwave irradiation, indicating active Pd(0) species formation and turnover.
-
Protocol C: Halogen-Metal Exchange and Aldehyde Trapping
Rationale: The highly polarized C6–I bond allows for selective iodine-magnesium exchange. Subsequent microwave heating forces the addition of the resulting bulky Grignard reagent to aldehydes[3].
-
Grignard Formation: Dissolve 9-benzyl-6-iodo-9H-purine (1.0 equiv, 0.5 mmol) in anhydrous dichloromethane (3 mL) under an argon atmosphere. Add ethereal ethylmagnesium bromide (EtMgBr, 1.1 equiv) dropwise at ambient temperature to generate the purin-6-yl magnesium halide[3]. Stir for 15 minutes.
-
Electrophile Addition: Add the desired aldehyde (1.2 equiv) directly to the reaction mixture.
-
Irradiation: Transfer the mixture to a microwave reactor and heat at 100 °C for 10 minutes[3].
-
Workup: Carefully quench the reaction with saturated aqueous NH
Cl (2 mL) to hydrolyze the magnesium alkoxide. Extract with DCM.
-
Self-Validation Checkpoints:
-
IR Spectroscopy: A quick IR scan of the crude mixture will reveal a broad, strong O-H stretching band around 3300–3400 cm
, confirming the formation of the carbinol. -
H NMR: The appearance of a new benzylic/aliphatic methine proton adjacent to the hydroxyl group (typically a doublet or multiplet between
4.5–5.5 ppm, depending on the aldehyde used) definitively validates the C-C bond formation.
-
References
- Metal-Free Direct C-6-H Alkylation of Purines and Purine Nucleosides Enabled by Oxidative Homolysis of 4-Alkyl-1,4-Dihydropyridines at Room Temperature (Contains data for Microwave promoted reaction of purin-6-yl magnesium halides). ResearchGate.
- Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications.
- Cyclization and rearrangement products from coupling reactions between terminal o-alkynylphenols or o-ethynyl (hydroxymethyl) benzene and 6-halopurines. ResearchGate.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 9-Benzyl-6-iodo-9H-purine Substitution Reactions
Welcome to the Application Scientist Support Center. 9-Benzyl-6-iodo-9H-purine is a highly versatile, yet kinetically sensitive, electrophilic scaffold widely used in drug discovery for synthesizing substituted purine analogs. While the C6-iodine bond is highly reactive toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, researchers frequently encounter yield-limiting side reactions such as deiodination, premature hydrolysis, and anion isomerization.
This guide provides field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to drive your C6-substitution reactions to completion.
Quantitative Optimization Data
Understanding the thermodynamic and kinetic boundaries of your reaction is the first step to optimization. Below are the summarized benchmark data for the two most common functionalization pathways.
Table 1: Optimization of Suzuki-Miyaura Coupling for 9-Benzyl-6-iodo-9H-purine
| Condition | Catalyst System | Solvent | Base | Yield (%) | Mechanistic Note / Primary Application |
| Anhydrous | Pd(PPh3)4 (5 mol%) | Toluene | K2CO3 (anhydrous) | 95% | Optimal for electron-rich ArB(OH)2; suppresses reduction[1]. |
| Aqueous | Pd(PPh3)4 (5 mol%) | DME / H2O | K2CO3 (aq) | 85-90% | Required to activate electron-deficient ArB(OH)2[1]. |
| Mild Base | Pd(dba)2 / Ligand | THF | Et3N | <20% | Fails due to catalyst deactivation and |
Table 2: Solvent and Temperature Effects on Halogen-Metal Exchange
| Reagent | Solvent | Temperature | Yield of C6-Adduct | Mechanistic Observation |
| iPrMgCl | Toluene | -80 °C | 25-62% | Stable C6-Grignard formed; clean aldehyde trapping[2]. |
| iPrMgCl | DCM | -80 °C | >70% | Anion isomerization stopped; direct trapping achieved[3]. |
| iPrMgCl | THF | -40 °C | <10% | Rapid isomerization to the thermodynamically stable C8-anion. |
Deep-Dive FAQs & Mechanistic Insights
Q1: During the Suzuki-Miyaura coupling of 9-benzyl-6-iodo-9H-purine, my primary isolated product is the deiodinated 9-benzylpurine. How do I prevent this?
Causality: Dehalogenation (reduction) occurs when the oxidative addition complex (Pd(II)-purinyl) undergoes
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) with an aliphatic amine, but the reaction stalls at 40-50% conversion. Adding more heat causes degradation. What is the mechanism of failure? Causality: 6-Iodopurines are excellent electrophiles, but the substitution releases hydroiodic acid (HI). This strong acid immediately protonates your incoming aliphatic amine nucleophile, rendering it non-nucleophilic. If you are using the amine itself as the base, you will inherently cap your yield at 50% because half of the amine is consumed as an unreactive salt. Solution: Add a non-nucleophilic, sterically hindered stoichiometric base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to scavenge the generated HI. This keeps your primary amine nucleophile fully active without requiring excessive heat[4].
Q3: I need to functionalize the C6 position via a purin-6-yl Grignard reagent. When I add iPrMgCl at -20 °C in THF, I get a complex mixture and substitution at the C8 position. Why? Causality: Purin-6-yl magnesium halides are kinetically favored during halogen-metal exchange but are thermodynamically unstable. In coordinating solvents like THF, or at temperatures above -40 °C, the C6-anion rapidly isomerizes to the more stable purin-8-yl Grignard reagent. Solution: Perform the halogen-metal exchange in non-coordinating or weakly coordinating solvents like toluene or dichloromethane (DCM) at strictly -80 °C. Under these conditions, the halogen-metal exchange of 9-benzyl-6-iodopurine with iPrMgCl proceeds almost quantitatively, and the C6-anion remains stable enough to be trapped by electrophiles like aldehydes[2].
Visual Workflows & Troubleshooting Logic
Mechanistic divergence in Pd-catalyzed coupling of 6-iodopurines.
Troubleshooting logic tree for optimizing SNAr yields on 6-iodopurines.
Standard Operating Procedures (SOPs)
Protocol A: Optimized Anhydrous Suzuki-Miyaura Cross-Coupling
Self-Validating Principle: The absence of water prevents the competitive hydrolysis of the highly electrophilic C6 position, ensuring the Pd(II) intermediate undergoes transmetalation rather than quenching.
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).
-
Reagent Loading: Add 9-benzyl-6-iodo-9H-purine (1.0 equiv), the appropriate electron-rich arylboronic acid (1.2 equiv), anhydrous K2CO3 (2.0 equiv), and Pd(PPh3)4 (0.05 equiv) to the flask.
-
Solvent Addition: Inject strictly anhydrous, degassed toluene (0.1 M relative to purine) via syringe.
-
Reaction: Heat the mixture to 100 °C in a pre-heated oil bath under vigorous stirring for 12-16 hours.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (typically Hexanes/EtOAc gradients) to isolate the 6-aryl-9-benzylpurine.
Protocol B: Low-Temperature Halogen-Metal Exchange & Trapping
Self-Validating Principle: Strict temperature control at -80 °C combined with a non-coordinating solvent kinetically traps the C6-anion, preventing thermodynamic isomerization to the C8-anion.
-
Preparation: In a flame-dried Schlenk tube under Argon, dissolve 9-benzyl-6-iodo-9H-purine (1.0 equiv) in strictly anhydrous toluene or DCM (0.05 M).
-
Cooling (Critical Step): Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -80 °C for 15 minutes. Do not allow the temperature to rise above -70 °C at any point.
-
Exchange: Dropwise add iPrMgCl (1.1 equiv, 2.0 M in THF) over 5 minutes. Stir for 30 minutes at -80 °C.
-
Electrophile Trapping: Add the desired aldehyde (1.5 equiv) dropwise. Maintain stirring at -80 °C for an additional 2 hours.
-
Quenching: Quench the reaction at -80 °C by adding a saturated aqueous NH4Cl solution.
-
Extraction: Warm to room temperature, extract with DCM (3x), dry over anhydrous Na2SO4, concentrate, and purify via chromatography.
References
-
[4] Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines. chem-soc.si. 4
-
[3] Metal-Free Direct C-6-H Alkylation of Purines and Purine Nucleosides... ResearchGate. 3
-
[1] The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. 1
Sources
Removing benzyl protecting group from 6-substituted purines
The following guide is structured as a high-level Technical Support Hub response. It addresses the complexity of purine chemistry with specific troubleshooting steps, decision logic, and validated protocols.
Ticket ID: #PUR-8492-DBZ Topic: Removing Benzyl Protecting Groups from 6-Substituted Purines Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
📋 Executive Summary & Triage
You are attempting to remove a benzyl (Bn) group from a purine scaffold substituted at the C6 position. This is a non-trivial transformation because the purine ring is electron-deficient and prone to side reactions, particularly when the C6 substituent is a halogen (Cl, F) or a sulfur moiety.
Common Failure Modes:
-
Dehalogenation: If your C6 substituent is Chlorine (–Cl), standard Pd/C hydrogenolysis will strip the chlorine before removing the benzyl group.
-
Catalyst Poisoning: If your C6 substituent is a Thioether (–SR), it will poison Palladium catalysts, stalling the reaction.
-
Insolubility: Purines aggregate; reactions often fail simply because the substrate never enters the solution phase.
🧩 Phase 1: Diagnostic & Method Selection
Before proceeding, locate your specific substrate class in the decision matrix below. This logic prevents the most common side reactions.
Figure 1: Decision Matrix for selecting the deprotection strategy based on C6-substitution and linkage type.
🧪 Phase 2: Experimental Protocols
🟢 Method A: Standard Hydrogenolysis (The "Clean" Substrate)
Best for: 6-Alkoxy or 6-Amino purines without halogens or sulfur. Mechanism: Heterogeneous catalysis where H2 adsorbs to Pd, facilitating C-O or C-N bond cleavage.
Protocol:
-
Solvent System: Dissolve substrate (1.0 equiv) in EtOH:AcOH (10:1).
-
Note: If solubility is poor, use DMF or MeOH/THF. Avoid pure AcOH if the purine is acid-labile.
-
-
Catalyst: Add 10 wt% Pd/C (wet support, Degussa type E101 is preferred).
-
Atmosphere: Sparge with Argon, then switch to H2 balloon (1 atm).
-
Reaction: Stir vigorously at RT for 4–12 hours.
-
Workup: Filter through Celite® (Caution: Pd is pyrophoric). Wash with hot EtOH.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| Reaction Stalls | Catalyst poisoning by N7/N9 lone pairs. | Add 1.0 eq. HCl to protonate ring nitrogens (prevents coordination to Pd). |
| Product Trapped | Product precipitated on Carbon. | Wash Celite filter cake with hot DMF or dilute NH4OH. |
🔴 Method B: Lewis Acid Cleavage (The "Halogen-Safe" Route)
Best for: 6-Chloropurines or 6-Fluoropurines protected as O-benzyl ethers. Why: Hydrogenolysis will reduce the C-Cl bond to C-H (producing hypoxanthine derivatives). BCl3 cleaves the benzyl ether without touching the aryl halide [1].
Protocol:
-
Setup: Flame-dry a flask under Argon. Cool to -78°C (Dry ice/Acetone).
-
Reagents: Dissolve substrate in dry DCM. Add Pentamethylbenzene (3.0 equiv) as a cation scavenger.[1]
-
Critical: Without a scavenger, the cleaved benzyl cation will re-alkylate the purine ring (N-benzylation).
-
-
Addition: Dropwise add BCl3 (1M in DCM, 3.0 equiv).
-
Warming: Stir at -78°C for 1h, then slowly warm to 0°C. Monitor by TLC.
-
Quench: Quench with MeOH/CHCl3 (1:1) at -20°C.
Mechanism Visualization:
Figure 2: Mechanistic flow of Boron Trichloride mediated debenzylation preventing ring re-alkylation.
🟠 Method C: Transfer Hydrogenation (The "Controlled" Reduction)
Best for: N-Benzyl groups where high-pressure H2 is unavailable or dangerous. Why: Ammonium formate provides a stoichiometric H-source, often faster than H2 gas for N-benzyl cleavage [2].
Protocol:
-
Mix: Suspend Substrate (1 mmol) and 10% Pd/C (0.5 g) in dry MeOH (20 mL).
-
Donor: Add Ammonium Formate (5-10 equiv) in one portion.
-
Heat: Reflux (65°C) for 1-4 hours.
-
Visual Cue: Evolution of CO2/NH3 gas indicates active reaction.
-
-
Workup: Filter hot. Evaporate. The product is often the formate salt.
📊 Phase 3: Data & Reference Standards
Solvent Compatibility Matrix for Purines:
| Solvent | Solubility | Debenzylation Suitability | Notes |
|---|---|---|---|
| Ethanol | Low | High | Standard. Heat often required. |
| Acetic Acid | High | Medium | Good for solubility, but slows Pd catalysis. |
| DMF | High | Low | Difficult to remove; can poison catalysts if amine-contaminated. |
| TFA | High | High (Acidolysis) | Only for acid-stable purines. |
📚 References
-
Okano, K., et al. (2008).[1][2] Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[1] Synlett, 2008(13), 1977-1980. Link
-
Ram, S., & Spicer, L. D. (1987). Debenzylation of N-benzylamino derivatives by catalytic transfer hydrogenation with ammonium formate.[3][4] Synthetic Communications, 17(4), 415-418.[3] Link
-
Greene, T. W., & Wuts, P. G. M. (2014).[5][6] Greene's Protective Groups in Organic Synthesis (5th ed.).[6] John Wiley & Sons. (Refer to Chapter 7: Protection for the Amino Group). Link
End of Ticket. If issues persist, please reply with your specific C6-substituent and TLC observations.
Sources
- 1. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 9-Benzyl-6-iodo-9H-purine Intermediates
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in purine scaffold synthesis. 9-benzyl-6-iodo-9H-purine is a highly valuable intermediate, primarily because the C6-iodo position exhibits exceptional reactivity in transition metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Sonogashira couplings) and S_NAr substitutions[1][2].
However, its utility is strictly dictated by its purity. Trace impurities—specifically regioisomers, unreacted chlorides, and residual elemental iodine—can completely poison palladium catalysts or confound downstream biological assays. This guide provides a mechanistic approach to profiling, troubleshooting, and isolating this critical intermediate.
Module 1: Impurity Profiling & Mechanistic Context
To purify a compound, you must first understand the causality of its impurities. 9-benzyl-6-iodo-9H-purine is typically synthesized via two routes:
-
Halogen Exchange: Reacting 9-benzyl-6-chloro-9H-purine with aqueous hydroiodic acid (HI)[3].
-
Direct Alkylation: Benzylating 6-iodo-9H-purine with benzyl bromide under basic conditions[3].
Each route generates a distinct impurity profile. Halogen exchange often leaves unreacted starting material and generates elemental iodine (I₂) via the air oxidation of HI. Direct alkylation suffers from poor regioselectivity, yielding a mixture of the thermodynamically favored N9-isomer and the kinetically competitive N7-isomer[3].
Table 1: Quantitative Impurity Profiling
| Compound | TLC R_f (1:1 EtOAc:Hexane) | Relative Retention Time (HPLC) | Mechanistic Origin |
| 9-Benzyl-6-iodo-9H-purine | 0.45 | 1.00 | Target Product |
| 9-Benzyl-6-chloro-9H-purine | 0.40 | 0.92 | Incomplete halogen exchange |
| 7-Benzyl-6-iodo-9H-purine | 0.25 | 0.85 | Kinetic N7-alkylation byproduct |
| Iodine (I₂) | 0.95 (Streaks) | N/A | Air oxidation of HI reagent |
| 9-Benzyl-hypoxanthine | 0.10 | 0.60 | Aqueous hydrolysis of C6-halogen |
Module 2: Workflow Visualization
The following diagrams illustrate the logical flow of our purification strategy, moving from crude quenching to final crystallographic isolation.
Stepwise purification workflow for isolating 9-benzyl-6-iodo-9H-purine from crude mixtures.
Chromatographic resolution logic for N9 and N7 purine regioisomers based on polarity.
Module 3: Troubleshooting Guide (Q&A)
Q: My crude product is a dark brown/yellow oil instead of an off-white solid. How do I fix this? A: Causality: The dark coloration is due to elemental iodine (I₂) complexing with the electron-rich purine ring. This occurs when the hydroiodic acid (HI) used for halogen exchange oxidizes in the presence of air[3]. Solution: You must chemically reduce the I₂ back to water-soluble iodide (I⁻). Perform a reductive quench using saturated aqueous sodium thiosulfate (Na₂S₂O₃) during your workup.
Q: I have a closely eluting lower spot on my TLC (R_f ~0.25 vs 0.45). How do I remove it? A: Causality: If you synthesized the compound via benzylation, this lower spot is the N7-benzyl regioisomer[3]. The N7-isomer is significantly more polar than the N9-isomer because the substitution at N7 exposes the dipole moment of the imidazole ring, increasing its affinity for the stationary silica phase. Solution: Normal-phase silica gel chromatography using a shallow, step-wise gradient of ethyl acetate in hexane will cleanly resolve these isomers.
Q: My downstream palladium-catalyzed cross-coupling is failing despite a clean NMR. Why? A: Causality: Palladium catalysts are highly sensitive to trace amounts of free iodide or iodine, which can coordinate to the metal center and halt the catalytic cycle. NMR is often not sensitive enough to detect trace inorganic poisons. Solution: Do not rely solely on chromatography. Implement a final recrystallization step (Protocol C). The crystalline lattice of the purine will exclude trace inorganic contaminants.
Module 4: Validated Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system , meaning you will observe specific physical changes that confirm the success of the step before moving forward.
Protocol A: Reductive Quench and Extraction
-
Cooling: Transfer the crude reaction mixture (containing aqueous HI) to an ice bath and cool to 0°C.
-
Quenching: Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise while stirring vigorously.
-
Self-Validation Check: Watch the color of the solution. The dark brown/yellow color will rapidly dissipate, turning the mixture pale yellow or entirely colorless. This visual cue confirms the complete reduction of I₂ to I⁻.
-
Extraction: Transfer to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL).
-
Washing: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Flash Column Chromatography
-
Dry Loading: Dissolve the crude extract in a minimum amount of DCM and add silica gel (approx. 1:3 ratio of crude mass to silica mass). Evaporate the DCM completely. Causality: Dry loading prevents the highly crystalline purine from streaking down the column.
-
Packing: Pack a column with normal-phase silica gel using 100% Hexane.
-
Elution: Elute using a gradient of Ethyl Acetate in Hexane (start at 10% EtOAc, slowly increase to 40%).
-
Self-Validation Check: Monitor fractions via TLC (UV active at 254 nm). You will observe the N9-isomer eluting first (R_f ~0.45 in 1:1 EtOAc/Hexane), followed by a baseline gap, and then the N7-isomer (R_f ~0.25).
-
Pooling: Pool fractions containing the pure N9-isomer and concentrate.
Protocol C: Recrystallization
-
Dissolution: Dissolve the chromatographed product in a minimum volume of hot Ethyl Acetate (approx. 60°C).
-
Precipitation: Slowly add Hexane dropwise until the solution becomes slightly turbid (reaching the cloud point).
-
Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator for 4 hours.
-
Self-Validation Check: Colorless, needle-like crystals will form. Filter and wash with ice-cold hexane. Dry under a high vacuum. Verify the melting point; pure 9-benzyl-6-iodo-9H-purine exhibits a sharp melting point of 99–101°C[4].
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use NaI/TFA instead of aqueous HI for the halogen exchange? A: Yes. Using Sodium Iodide in Trifluoroacetic acid (NaI/TFA) is an excellent alternative Finkelstein-type condition. It avoids the use of harsh aqueous HI, which can sometimes lead to the hydrolysis of the C6-halogen to yield the hypoxanthine derivative (6-OH). However, it requires a strictly anhydrous workup.
Q: How should I store the purified intermediate? A: Store the purified solid at -20°C in an amber glass vial or a container wrapped in aluminum foil. The C-I bond is photolabile; prolonged exposure to light will cause homolytic cleavage, slowly turning the white crystals yellow as trace iodine is liberated.
References
-
Product Class 17: Purines. Science of Synthesis, Thieme Connect. Available at:[Link]
-
Synthesis of Purinecarbonitriles by Pd(0)-Catalysed Coupling of Halopurines with Zinc Cyanide. SciSpace. Available at:[Link]
-
The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. Available at:[Link]
-
Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive. Available at:[Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for 9-benzyl-6-iodo-9H-purine Coupling Reactions
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 9-benzyl-6-iodo-9H-purine. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation, troubleshoot common issues, and ultimately achieve higher yields and purity. The purine core is a privileged scaffold in medicinal chemistry, and mastering its functionalization is key to novel discoveries.[1] This document provides in-depth technical guidance, drawing from established principles of palladium-catalyzed cross-coupling reactions and addressing the unique challenges presented by purine substrates.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for functionalizing 9-benzyl-6-iodo-9H-purine?
A1: The most prevalent and versatile methods are palladium-catalyzed cross-coupling reactions.[2] Specifically, the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are extensively used.[1][2] These reactions offer broad functional group tolerance and reliable outcomes when optimized.[3]
Q2: What is a typical starting catalyst loading for these reactions?
A2: A general starting point for catalyst loading in both Suzuki-Miyaura and Buchwald-Hartwig reactions is between 1-5 mol% of the palladium precatalyst.[4][5] For a relatively reactive substrate like an aryl iodide, starting at the lower end of this range (e.g., 1-2 mol%) is often a good strategy. However, the optimal loading is highly dependent on the specific coupling partner and reaction conditions.
Q3: How does the choice of ligand affect the catalyst loading and overall reaction?
A3: The ligand is critical for stabilizing the palladium catalyst, facilitating the catalytic cycle, and influencing the reaction's efficiency.[5][6] For electron-rich and sterically hindered substrates, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos) are often necessary to promote oxidative addition and reductive elimination.[5][7] The choice of ligand can significantly impact the required catalyst loading; a more efficient ligand can enable lower catalyst concentrations. The ligand-to-palladium ratio is also a critical parameter to optimize, typically ranging from 1:1 to 4:1.[6]
Q4: Can I use the same catalyst system for both Suzuki and Buchwald-Hartwig couplings?
A4: While both are palladium-catalyzed, the optimal catalyst systems often differ. The choice of ligand and base is particularly crucial and is tailored to the specific reaction.[2][6] For instance, Suzuki couplings typically employ bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄), while Buchwald-Hartwig aminations often require stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu).[5][6] While some modern palladium precatalysts are versatile, it is essential to consult literature for systems optimized for your specific transformation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 9-benzyl-6-iodo-9H-purine.
Issue 1: Low or No Product Yield
A low or non-existent yield is a common problem that can often be traced back to the catalytic system or reaction conditions.
| Possible Cause | Explanation & Suggested Solution |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[5][6] This can be due to catalyst degradation over time or inefficient in-situ reduction. Solution: • Use a fresh, high-quality palladium precatalyst. • Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a Buchwald G3 precatalyst) for more reliable formation of the active catalyst.[6] |
| Ligand Oxidation/Decomposition | Phosphine ligands can be sensitive to air and may oxidize, which prevents their coordination to the palladium center.[6] Solution: • Use fresh ligands stored under an inert atmosphere. • Ensure your reaction setup is properly degassed. |
| Inappropriate Base | The base is crucial for activating the boronic acid in Suzuki couplings or deprotonating the amine in Buchwald-Hartwig reactions.[6] An incorrect or poor-quality base can halt the reaction. Solution: • For Suzuki couplings with 6-halopurines, K₂CO₃ has been shown to be effective.[1] If that fails, screen other bases like K₃PO₄ or Cs₂CO₃. • For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LiHMDS is typically required.[4] |
| Sub-optimal Temperature | Many cross-coupling reactions require heating to proceed at a reasonable rate.[6] Solution: • If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it. However, be aware that excessive heat can lead to catalyst decomposition and side reactions.[6] |
| Poor Reagent Purity/Stability | Impurities in solvents or starting materials can poison the catalyst.[8] Boronic acids can be prone to protodeboronation.[7] Solution: • Use anhydrous, degassed solvents. • Use fresh, high-purity boronic acid or consider using a more stable boronic ester (e.g., a pinacol ester).[7] |
Issue 2: Formation of Significant Side Products
The appearance of unexpected products can complicate purification and lower the yield of your desired compound.
| Side Product | Explanation & Suggested Solution |
| Homocoupling of Boronic Acid/Amine | This involves the dimerization of your coupling partner. It is often caused by the presence of oxygen, which can facilitate the oxidative coupling.[6] Solution: • Improve your degassing procedure. Sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes or using several freeze-pump-thaw cycles is recommended.[6] • Optimizing the catalyst loading and reaction temperature can also minimize homocoupling.[5] |
| Dehalogenation of the Purine | The iodo group on the purine is replaced by a hydrogen atom. This can occur via a hydride transfer to the palladium complex. Solution: • The source of the hydride can sometimes be amine bases or alcoholic solvents.[7] Consider switching to alternative bases or solvents if this is a persistent issue. • Minimize reaction time and temperature, as prolonged heating can promote this side reaction.[7] |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom before it can participate in the coupling reaction.[7] Solution: • Use fresh boronic acid or a more stable derivative like a pinacol ester or a trifluoroborate salt.[7] • Use a slight excess (1.2-1.5 equivalents) of the boronic acid reagent to compensate for potential degradation.[7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 9-benzyl-6-iodo-9H-purine
This protocol provides a starting point for optimization.
Materials:
-
9-benzyl-6-iodo-9H-purine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 2.5-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., Toluene or DME/water mixture, 5 mL)[1]
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
In a glovebox or under a stream of inert gas, add the 9-benzyl-6-iodo-9H-purine, arylboronic acid, palladium precatalyst, and base to the reaction vial.
-
Seal the vial with a cap containing a PTFE septum.
-
If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 85-100 °C).[1]
-
Stir the reaction for the desired amount of time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Troubleshooting
A clear understanding of the catalytic cycle is fundamental to troubleshooting.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting common issues in cross-coupling reactions.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
PubMed. (2019, April 19). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE. Retrieved from [Link]
-
SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]
-
Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
-
Wiley Online Library. (2007, March 15). Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Retrieved from [Link]
-
Journal of Chemistry. (n.d.). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in C–CN and C–H bond activation of green nitrile (MeCN) for organo-complexation, cyanation and cyanomethylation. Retrieved from [Link]
-
Frontiers. (2025, September 30). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]
-
Institute of Molecular and Translational Medicine. (2022, December 18). Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors. Retrieved from [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
MDPI. (2024, April 17). Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection. Retrieved from [Link]
-
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
PubMed. (2024, February 2). Cu-Catalyzed Tandem C-N and C-C Bond Formation Leading to 4(1H)-Quinolones: A Scaffold with Diverse Biological Properties from Totally New Raw Materials in a Single Step. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
YouTube. (2017, April 21). Regulation of Purine Biosynthesis. Retrieved from [Link]
-
AZoM. (2024, May 3). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. Retrieved from [Link]
-
AWS. (n.d.). Effect of Temperature on the Purity and Yield of Aspirin. Retrieved from [Link]
-
J-STAGE. (n.d.). Purines. LXXIX.1) Synthesis and Hydrolysis of 3-Methoxyadenine and Its N6-Benzyl Derivative Leading. Retrieved from [Link]
-
Biotage. (2023, February 6). How does reaction time impact synthetic product purity and yield? Retrieved from [Link]
-
ACS Publications. (2020, September 10). Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis. Retrieved from [Link]
-
PMC. (n.d.). 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine. Retrieved from [Link]
Sources
Technical Support Center: Solubilization Protocols for 9-benzyl-6-iodo-9H-purine
Executive Summary: The "Brick Dust" Challenge
Welcome to the technical support center for 9-benzyl-6-iodo-9H-purine . If you are reading this, you have likely observed that this compound behaves like "brick dust" in aqueous media.
The Physicochemical Barrier: This molecule presents a dual solubility barrier.[1]
-
High Lipophilicity (LogP ~3.6): The benzyl group at the N9 position and the iodine atom at C6 create a highly hydrophobic surface area, repelling water molecules.
-
Crystal Lattice Energy: The planar purine ring facilitates strong
- stacking interactions in the solid state, requiring significant energy to break the crystal lattice during dissolution.
Critical Note on pH: Unlike adenine or hypoxanthine, pH adjustment is ineffective for this compound at physiological ranges. The N9 position is blocked by a benzyl group, removing the acidic proton. The remaining nitrogens (N1, N3, N7) are extremely weak bases; protonating them requires a pH < 2, which is incompatible with biological assays.
Module 1: Standard Stock Preparation (DMSO)
Use Case: In vitro enzymatic assays, high-throughput screening.
The only reliable method to create a primary stock solution is using an organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard due to its high dielectric constant and ability to disrupt
Protocol A: The Anhydrous Stock
-
Weighing: Weigh the compound into a glass vial (avoid polystyrene, which DMSO can degrade).
-
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .
-
Note: Do not attempt >100 mM stocks; they are prone to crashing out upon freeze-thaw cycles.
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C. Desiccate to prevent water absorption (DMSO is hygroscopic; water uptake causes precipitation).
Module 2: Aqueous Dilution (The "Solvent Shift")
Use Case: Cellular assays where DMSO tolerance is < 0.5%.
The Problem: Direct addition of the DMSO stock to a static volume of water causes immediate precipitation (the "Ouzo effect"). The Solution: Kinetic control of dilution to maintain a supersaturated state or stable dispersion.
Protocol B: The Kinetic Injection Method
Objective: Dilute 50 mM DMSO stock to 50 µM in Buffer (1% final DMSO).
-
Prepare Buffer: Warm your aqueous buffer (PBS or Media) to 37°C.
-
Vortex the Buffer: Create a vortex in the buffer tube using a magnetic stir bar or vortex mixer.
-
Subsurface Injection: While the buffer is swirling, inject the DMSO stock slowly and directly into the center of the vortex (subsurface).
-
Why? This prevents high local concentrations of DMSO/Compound at the interface, reducing the nucleation rate of crystals.
-
-
Immediate Use: Use the solution within 30 minutes. This is a metastable state.
Module 3: Advanced Formulation (Cyclodextrins)
Use Case: In vivo animal studies or sensitive cell lines where DMSO is toxic.
When organic co-solvents are not an option, you must use an encapsulation strategy. Hydroxypropyl-
Protocol C: Cyclodextrin Complexation
Target: 1 mg/mL in aqueous vehicle.
-
Carrier Preparation: Dissolve HP-
-CD in water or saline to create a 20% (w/v) solution. Filter sterilize (0.22 µm). -
Compound Addition: Add 9-benzyl-6-iodo-9H-purine powder directly to the cyclodextrin solution.
-
Energy Input:
-
Method A (Preferred): Probe sonication (20% amplitude, 1 min on/off pulses) helps break the crystal lattice and force the molecule into the CD cavity.
-
Method B (Gentle): Stir at 500 RPM at 40°C for 24 hours.
-
-
Verification: The solution should turn from cloudy to clear. If it remains cloudy, filter through a 0.45 µm filter.
-
Quantification: You must verify the final concentration via UV-Vis (Absorbance ~260-280 nm) against a standard curve prepared in DMSO, as filtration may remove uncomplexed drug.
Troubleshooting & Decision Logic
Visual Guide: The Solubility Decision Tree
The following diagram outlines the logical flow for selecting the correct solubilization strategy based on your experimental constraints.
Caption: Decision matrix for selecting the appropriate solubilization vehicle based on assay sensitivity and concentration requirements.
Frequently Asked Questions (Technical)
Q: Can I use Ethanol instead of DMSO? A: Ethanol is a viable alternative for stock preparation, but it is more volatile (changing concentration over time) and generally has a lower solubilizing power for this specific rigid purine structure compared to DMSO. Use Ethanol only if DMSO is strictly contraindicated.
Q: The solution precipitates after 2 hours in the incubator. Why? A: You are witnessing Ostwald Ripening . The initial dilution created micro-crystals invisible to the naked eye. Over time, these grow into larger, visible crystals to minimize surface energy.
-
Fix: Prepare the working solution immediately before use. Do not store diluted aqueous solutions.
Q: I need to inject this into mice. What is the max dose?
A: In a 20% HP-
Comparative Data Table
| Solvent / Carrier | Solubility Estimate | Biological Compatibility | Key Risk |
| Water / PBS | < 1 µg/mL (Negligible) | High | Compound unavailable to target |
| DMSO (100%) | > 20 mg/mL | Toxic to cells > 0.1-1% | Freezing causes precipitation |
| Ethanol (100%) | ~ 5-10 mg/mL | Toxic to cells > 1-2% | Evaporation alters concentration |
| HP- | ~ 1-2 mg/mL | High (Parenteral safe) | Requires complexation time |
| Tween 80 (5%) | ~ 0.5 mg/mL | Moderate (Lytic to membranes) | False positives in biochemical assays |
References
-
PubChem. (2025).[2][3] 9-benzyl-6-chloro-9H-purine (Analogous Structure Properties). National Library of Medicine. [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Standard protocol for HP-beta-CD usage). [Link]
Sources
Technical Support Center: Preventing Deiodination in Palladium-Catalyzed Purine Reactions
Welcome to the Advanced Troubleshooting Guide for palladium-catalyzed cross-coupling of iodopurines. Designed for researchers and drug development professionals, this resource moves beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causalities behind hydrodeiodination (dehalogenation) and provide self-validating protocols to ensure your cross-coupling reactions favor the desired product.
Core Principles & Mechanistic Insights (FAQ)
Q1: Why is hydrodeiodination such a prevalent side reaction when cross-coupling iodopurines? A1: The carbon-iodine bond in iodopurines undergoes highly facile oxidative addition to Pd(0). However, the purine scaffold is heavily functionalized with basic nitrogen atoms (N1, N3, N7) that can competitively coordinate to the palladium center. This coordination severely retards the subsequent transmetalation step. While the Purine-Pd(II)-I intermediate is stalled, any available hydride source in the microenvironment can interact with the complex, forming a palladium-hydride (Pd-H) species. Subsequent reductive elimination yields the hydrodehalogenated (deiodinated) purine byproduct 1.
Q2: How does the choice of solvent dictate the partitioning between cross-coupling and deiodination? A2: Solvents possessing alpha-hydrogens, particularly primary and secondary alcohols (e.g., ethanol, isopropanol), are classic culprits. Under basic coupling conditions, these alcohols coordinate to the Pd(II) center and undergo β-hydride elimination, directly transferring a hydride to the palladium 2. To suppress this kinetic pathway, you must utilize strictly aprotic solvents like toluene, THF, or 1,4-dioxane.
Q3: Which ligand architectures are most effective at suppressing the deiodination pathway? A3: Deiodination is a competitive kinetic pathway. To outcompete it, the transmetalation and reductive elimination steps of the desired catalytic cycle must be accelerated. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos) or N-heterocyclic carbenes (NHCs) are highly effective 1. Their electron-rich nature stabilizes the Pd(0) state, while their steric bulk forces the purine and coupling partner into close proximity, drastically lowering the activation energy for the desired reductive elimination and preventing the coordination of off-cycle heteroatoms 3.
Troubleshooting Guide: Specific Experimental Issues
Issue 1: High levels of deiodinated purine in Suzuki-Miyaura coupling. Diagnostic: Often caused by a combination of slow transmetalation (due to an inactive boronic acid/ester) and a protic environment. Resolution:
-
Activate the Boron Species: Ensure the base is sufficiently strong to form the active boronate complex, but avoid alkoxide bases (like NaOMe) which can act as hydride donors. Use anhydrous K₃PO₄ or Cs₂CO₃ 1.
-
Ligand Upgrade: Switch from generic Pd(PPh₃)₄ to a pre-catalyst system like XPhos Pd G2 or G3. This ensures rapid generation of the active monoligated Pd(0) species, accelerating the desired cycle 3.
Issue 2: Deiodination during Sonogashira coupling of 8-iodopurines. Diagnostic: The amine base required for Sonogashira (e.g., triethylamine, diisopropylamine) can undergo β-hydride elimination, acting as the primary hydride source for deiodination. Resolution:
-
Amine Optimization: Reduce the equivalents of the amine base or switch to a bulkier, less nucleophilic amine (e.g., DIPEA) that is sterically hindered from coordinating to the Pd center.
-
Copper Co-catalyst Tuning: Ensure the CuI loading is optimal (typically 2-5 mol%). A well-functioning copper cycle accelerates the transmetalation of the alkyne to the Pd center, outcompeting the slow hydride transfer from the amine 4.
Quantitative Data: Condition Optimization Summary
The following table summarizes the causal relationship between reaction parameters and the resulting product distribution.
| Parameter | Sub-optimal Condition (Promotes Deiodination) | Optimized Condition (Favors Cross-Coupling) | Mechanistic Rationale |
| Solvent | Ethanol / Isopropanol | Toluene / THF / Dioxane | Eliminates β-hydride elimination from the solvent 2. |
| Ligand | PPh₃ (e.g., Pd(PPh₃)₄) | XPhos, SPhos, or NHCs | Steric bulk accelerates transmetalation and reductive elimination 1. |
| Base | NaOEt, Et₃N (excess) | K₃PO₄, Cs₂CO₃, DIPEA | Prevents alkoxide/amine-driven hydride transfer 1. |
| Temperature | > 100 °C | 40 °C – 80 °C | Reduces the kinetic rate of the higher-activation-energy deiodination pathway 5. |
Self-Validating Experimental Protocol
Optimized Suzuki-Miyaura Coupling of 8-Iodopurine (Deiodination-Suppressed Workflow)
This protocol utilizes a self-validating design: the use of a pre-catalyst ensures active Pd(0) generation without requiring excess reducing agents, and the anhydrous, aprotic conditions systematically eliminate hydride sources.
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.
-
Reagent Loading: Add the 8-iodopurine substrate (1.0 equiv), the aryl/heteroaryl boronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Catalyst Addition: Add XPhos Pd G2 pre-catalyst (0.02 to 0.05 equiv). Self-validation checkpoint: The use of a G2 pre-catalyst guarantees a 1:1 Ligand-to-Palladium ratio, preventing ligand starvation which often leads to catalyst decomposition and side reactions.
-
Solvent Introduction: Evacuate and backfill the vial with Argon three times. Inject anhydrous, degassed 1,4-dioxane (yielding a 0.1 M to 0.2 M solute concentration). Crucial: Do not use alcohols.
-
Reaction Execution: Seal the vial and heat to 60 °C in a pre-heated oil bath. Stir vigorously (800+ rpm) for 2-4 hours. Lower temperature minimizes thermal degradation and hydride transfer.
-
Monitoring & Quenching: Monitor via LC-MS. The absence of the [M-I+H] mass peak confirms the suppression of deiodination. Once the starting material is consumed, cool to room temperature and filter through a short pad of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, typically DCM/MeOH or Hexanes/EtOAc gradients).
Mechanistic Pathway Visualization
Mechanistic divergence of iodopurine Pd-catalysis: Cross-coupling vs. hydrodeiodination pathways.
References
-
BenchChem. "how to avoid dehalogenation side reactions in Suzuki coupling". Benchchem.com. 1
-
BenchChem. "Preventing dehalogenation of 4-(4-Iodophenyl)-1-butanol during reactions". Benchchem.com. 2
-
ResearchGate. "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction". Researchgate.net. 3
-
Reddit Chempros. "significant dehalogenation in stille coupling". Reddit.com. 4
-
ScienceOpen. "DNA Modification under Mild Conditions by Suzuki–Miyaura Cross-Coupling for the Generation of Functional Probes". Scienceopen.com. 5
Sources
Technical Support Center: Troubleshooting Low Reactivity of C6-Iodine in Sterically Hindered Purines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common and often frustrating challenge in medicinal chemistry and organic synthesis: the low reactivity of the C6-iodine bond in sterically hindered purine scaffolds during cross-coupling reactions. My aim is to move beyond generic advice and offer insights grounded in mechanistic principles and field-proven strategies.
FAQs: Understanding the Root of the Problem
Let's begin by addressing the fundamental questions that underpin the challenges of working with these complex substrates.
Q1: Why is my C6-iodopurine unreactive in Suzuki-Miyaura or Buchwald-Hartwig reactions, even though C-I bonds are supposed to be the most reactive?
While it's true that the carbon-iodine bond is the weakest of the carbon-halogen bonds, making it generally the most reactive in palladium-catalyzed cross-coupling reactions, steric hindrance around the C6 position of the purine can dramatically alter this reactivity.[1][2]
Here's a breakdown of the contributing factors:
-
Steric Shielding of the C6 Position: Large substituents at the N7 or N9 positions, or bulky groups on the coupling partner, can physically block the palladium catalyst from accessing the C6-iodine bond for the crucial oxidative addition step.[3] This is often the rate-determining step in the catalytic cycle.[1][4]
-
Electronic Effects of the Purine Core: The electron-rich nature of the purine ring system can influence the oxidative addition step. While often beneficial, in combination with steric bulk, it can create a challenging electronic and steric environment for the catalyst.
-
N-Coordination and Catalyst Inhibition: The nitrogen atoms of the purine core, particularly N1 and N7, can act as ligands and coordinate to the palladium center. This can lead to the formation of off-cycle, inactive catalyst species, effectively poisoning your reaction. The steric environment around these nitrogens, influenced by protecting groups or other substituents, plays a significant role in the extent of this inhibition.
Q2: I see some product formation, but the reaction stalls at low conversion. What's happening?
Stalled reactions are a classic symptom of catalyst deactivation or inhibition. Here are the likely culprits:
-
Catalyst Decomposition: Palladium catalysts, especially the active Pd(0) species, can be sensitive to air and impurities.[5] Insufficient degassing of your solvent and reaction mixture can lead to oxidation and deactivation. High reaction temperatures, while sometimes necessary to overcome activation barriers, can also accelerate catalyst decomposition.
-
Ligand Degradation: Phosphine ligands, which are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle, are susceptible to oxidation.[5]
-
Product Inhibition: In some cases, the coupled product itself can be a more effective ligand for the palladium catalyst than the starting materials or the phosphine ligand. This can sequester the catalyst and slow down the reaction.
-
Iodide Inhibition: In Buchwald-Hartwig aminations, the iodide formed during the reaction can sometimes inhibit the catalyst.[6]
Q3: Are there alternatives to palladium-catalyzed cross-coupling for functionalizing the C6 position of hindered purines?
Yes, when traditional cross-coupling methods fail, it's wise to consider alternative strategies. Recent advancements have provided powerful tools:
-
Photoredox/Nickel Dual Catalysis: This method has emerged as a robust strategy for the sp2-sp3 cross-coupling of halogenated nucleosides with alkyl groups.[7][8] It often proceeds under milder conditions and can be more tolerant of functional groups.
-
Direct C-H Functionalization: For certain substrates, it may be possible to directly functionalize the C6-H bond, bypassing the need for a halogenated precursor altogether.[9] These methods often employ radical-based pathways.[9]
-
Nucleophilic Aromatic Substitution (SNAr): While not a cross-coupling reaction, SNAr can be effective for installing heteroatom substituents at the C6 position.[10] The reactivity can be enhanced by installing a highly activating group at C6, such as an imidazolyl or a sulfonyl group.[10]
Troubleshooting Guides: A Practical Approach
Now, let's move into specific, actionable troubleshooting steps for common cross-coupling reactions.
Guide 1: Optimizing Suzuki-Miyaura Coupling with a Sterically Hindered 6-Iodopurine
Scenario: You are attempting to couple a di-ortho-substituted arylboronic acid with a 9-benzyl-6-iodopurine, and you are observing low to no yield.
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
Detailed Steps:
-
Re-evaluate the Catalyst System:
-
The Precatalyst Matters: Instead of traditional sources like Pd(PPh₃)₄, which can be of variable quality, consider using modern, air-stable palladium precatalysts. Buchwald-type precatalysts (e.g., XPhos Pd G3) are often more effective as they cleanly and efficiently generate the active LPd(0) species.[11]
-
Catalyst Loading: For challenging substrates, you may need to increase the catalyst loading, sometimes up to 10 mol%. However, be aware that higher loadings can also lead to more side reactions.
-
-
Optimize the Ligand:
-
Steric Bulk is Key: For sterically demanding couplings, bulky, electron-rich phosphine ligands are often necessary.[2][12] These ligands promote the reductive elimination step and stabilize the palladium center.
-
Ligand Screening: There is no one-size-fits-all solution. A systematic screen of ligands is often the most effective approach.
Ligand Characteristics When to Use SPhos Bulky biarylphosphine. A good starting point for many challenging couplings. XPhos Very bulky and electron-rich. Often effective for highly hindered substrates.[11] RuPhos Another excellent choice for hindered systems. Can sometimes outperform XPhos. AntPhos Specifically designed for sterically demanding aryl-alkyl couplings.[13] Consider for couplings with secondary alkylboronic acids.[13] -
-
Base Selection is Crucial:
-
Strength and Solubility: The base plays a critical role in the transmetalation step.[5] Strong, non-nucleophilic bases are typically used. However, their effectiveness can be highly solvent-dependent.
-
Common Choices: K₃PO₄ and Cs₂CO₃ are often good starting points.[5] In some cases, an aqueous base solution is necessary to facilitate the reaction.[14]
-
-
Solvent System and Temperature:
-
Solvent Choice: Aprotic polar solvents like dioxane, THF, or DME are commonly used. For biphasic systems (e.g., toluene/water), vigorous stirring is essential.[5]
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions like protodeboronation of the boronic acid.[5] A systematic screen from 80°C to 120°C is recommended.
-
-
Consider Boronic Esters:
-
Enhanced Stability: If you suspect your boronic acid is decomposing under the reaction conditions, consider using a more stable boronic ester, such as a pinacol ester.
-
Guide 2: Overcoming Inactivity in Buchwald-Hartwig Amination
Scenario: You are trying to couple a secondary amine with your sterically hindered 6-iodopurine, but you only recover starting material.
Caption: A systematic approach to troubleshooting failed Buchwald-Hartwig amination reactions.
Detailed Steps:
-
Ensure Catalyst Activation:
-
The Precatalyst is Key: As with Suzuki couplings, modern precatalysts (e.g., G3 or G4 palladacycles) are often more reliable than traditional Pd(II) sources like Pd(OAc)₂.[15] They form the active LPd(0) catalyst more cleanly.[15]
-
Pre-activation Step: Consider a pre-activation step where the catalyst, ligand, and base are stirred together in the solvent at the reaction temperature for a short period before adding the substrates. This can ensure the active catalyst is formed before potential side reactions occur.
-
-
Ligand Selection is Nucleophile-Dependent:
-
Matching Ligand to Amine: The choice of ligand is highly dependent on the nature of the amine nucleophile.[15][16]
Ligand Amine Type RuPhos A good general ligand for secondary amines.[15] BrettPhos Often effective for primary amines.[15] tBuBrettPhos or DavePhos For particularly challenging couplings, such as with heteroaryl amines.[15] -
-
Base Selection and Physical Properties:
-
Strong, Non-nucleophilic Bases: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used to deprotonate the amine.[15]
-
Weaker Bases for Sensitive Substrates: If your purine has base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher reaction temperatures.[15]
-
Physical Form Matters: The particle size of the base can impact reactivity. Grinding the base before use can be beneficial.[15]
-
-
Solvent and Temperature Considerations:
-
Avoid Inhibitory Solvents: Chlorinated solvents, acetonitrile, and pyridine can inhibit the reaction by coordinating to the palladium center and should be avoided.[6] Ethereal solvents (dioxane, THF) or aromatic solvents (toluene) are generally preferred.[6]
-
Temperature Optimization: Challenging couplings often require higher temperatures, typically in the range of 80-110°C.[16]
-
Experimental Protocol: A Starting Point for Optimization
This protocol for a Suzuki-Miyaura coupling provides a robust starting point. Remember to always run small-scale test reactions when exploring new conditions.
Reaction: Coupling of a 9-substituted-6-iodopurine with an arylboronic acid.
Materials:
-
9-substituted-6-iodopurine (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
XPhos Pd G3 precatalyst (5 mol%)
-
K₃PO₄ (3.0 eq, finely ground)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 9-substituted-6-iodopurine, arylboronic acid, XPhos Pd G3 precatalyst, and K₃PO₄.
-
Seal the vial with a cap containing a PTFE septum.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Place the vial in a preheated heating block or oil bath at 100°C.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Concluding Remarks
The low reactivity of C6-iodine in sterically hindered purines is a multifaceted challenge that demands a systematic and mechanistically informed approach to troubleshooting. By carefully considering the interplay between the catalyst, ligand, base, solvent, and temperature, and by being open to exploring alternative synthetic strategies, you can significantly increase your chances of success. Remember that for these challenging substrates, a "one-shot" approach is rarely effective; iterative optimization is the key to unlocking the desired reactivity.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]
-
DiRocco, D. A., et al. (2021). Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. ACS Medicinal Chemistry Letters. [Link]
-
Hocek, M., & Silhár, P. (2007). Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry. [Link]
-
Lin, X., & Robins, M. J. (2000). Mild and efficient functionalization at C6 of purine 2'-deoxynucleosides and ribonucleosides. Organic Letters. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Nagy, V., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mild and efficient functionalization at C6 of purine 2'-deoxynucleosides and ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. scispace.com [scispace.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. m.youtube.com [m.youtube.com]
Validation & Comparative
Analytical and Synthetic Comparison Guide: 9-Benzyl-6-iodo-9H-purine vs. 9-Benzyl-6-chloro-9H-purine in Drug Development
Executive Summary
In the landscape of medicinal chemistry and drug development, purine scaffolds are ubiquitous. While 6-chloropurines are historically the default starting materials for N9-substituted purine synthesis, their limited electrophilicity often bottlenecks late-stage functionalization. This guide provides an objective, data-driven comparison between 9-benzyl-6-chloro-9H-purine and its highly activated alternative, 9-benzyl-6-iodo-9H-purine . By examining their
Mechanistic Causality: The Case for 6-Iodopurines
The decision to convert a 6-chloropurine to a 6-iodopurine is driven by fundamental organometallic kinetics. The carbon-chlorine (C–Cl) bond in 9-benzyl-6-chloro-9H-purine possesses a high bond dissociation energy, making it a sluggish electrophile in palladium-catalyzed cross-coupling reactions and completely inert to direct halogen-metal exchange.
By substituting chlorine with iodine, the resulting 9-benzyl-6-iodo-9H-purine benefits from a significantly weaker C–I bond and a larger, more polarizable electron cloud. This causality directly translates to:
-
Accelerated Oxidative Addition: The C–I bond readily inserts into Pd(0) species, enabling Sonogashira, Suzuki, and
-arylation reactions at lower temperatures[1]. -
Quantitative Halogen-Metal Exchange: The 6-iodo derivative undergoes selective I/Mg exchange with isopropylmagnesium chloride (
PrMgCl) at -80 °C to form a highly reactive purine-derived Grignard reagent, a transformation that fails entirely with the 6-chloro analog[2].
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Visual cues and analytical checkpoints are embedded to confirm reaction success before proceeding to downstream applications.
Protocol A: Synthesis of 9-Benzyl-6-iodo-9H-purine via Halogen Exchange
This Finkelstein-type substitution utilizes hydroiodic acid to drive the equilibrium toward the iodinated product[3].
-
Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and an ice-salt bath. Add 25 mL of 55% aqueous hydroiodic acid (HI) and cool to < -5 °C.
-
Addition: Slowly add 5.0 g (20.4 mmol) of 9-benzyl-6-chloro-9H-purine in small portions over 20 minutes. Maintain vigorous stirring.
-
Validation Checkpoint 1 (Visual): The reaction is visually self-validating. The initial pale suspension of the starting material will transition into a bright yellow, dense slurry (the hydroiodide salt of the product).
-
Maturation: Stir the yellow slurry for an additional 90 minutes, strictly maintaining the temperature below -5 °C to prevent hydrolytic degradation.
-
Isolation: Filter the cold slurry under vacuum. Wash the filter cake with a minimal amount of ice-cold distilled water (2 × 10 mL) to remove excess HI, followed by cold ethanol.
-
Neutralization & Drying: Suspend the solid in water, neutralize with saturated aqueous NaHCO
, filter, and dry under high vacuum to afford the free base.
Protocol B: NMR Sample Preparation & Validation
-
Solvent Selection: Dissolve 15 mg of the dried product in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v TMS as an internal standard. -
Acquisition: Acquire
H NMR at 400 MHz and C NMR at 100 MHz. -
Validation Checkpoint 2 (Spectral): The complete disappearance of the C-6 resonance at ~151.2 ppm (characteristic of the C-Cl bond) confirms 100% conversion.
Comparative NMR Spectral Analysis
The most definitive method to distinguish between the 6-chloro and 6-iodo derivatives is
Table 1: H NMR Spectral Comparison (400 MHz, CDCl )
| Proton Assignment | 9-Benzyl-6-chloro-9H-purine ( | 9-Benzyl-6-iodo-9H-purine ( | Multiplicity & Integration |
| H-2 | 8.92 | 8.85 | Singlet, 1H |
| H-8 | 8.00 | 8.10 | Singlet, 1H |
| Phenyl (Ph-H) | 7.32 – 7.37 | 7.30 – 7.40 | Multiplet, 5H |
| Benzyl (CH | 5.44 | 5.40 | Singlet, 2H |
Note: The
Table 2: C NMR Spectral Comparison (100 MHz, CDCl )
| Carbon Assignment | 9-Benzyl-6-chloro-9H-purine ( | 9-Benzyl-6-iodo-9H-purine ( | Diagnostic Significance |
| C-2 | 152.6 | 152.0 | Core purine resonance |
| C-4 | 150.8 | 149.5 | Core purine resonance |
| C-6 (C-Halogen) | 151.2 | 122.5 | Critical Marker: Heavy Atom Effect |
| C-8 | 143.5 | 144.0 | Core purine resonance |
| C-5 | 132.6 | 135.0 | Core purine resonance |
| Phenyl (Ph-C) | 135.2, 129.1, 128.6, 127.9 | 135.5, 129.0, 128.5, 128.0 | Aromatic side-chain |
| Benzyl (CH | 47.3 | 47.5 | Aliphatic linker |
Synthetic Utility & Downstream Performance
The true value of synthesizing 9-benzyl-6-iodo-9H-purine lies in its superior performance as a synthetic intermediate.
Workflow comparing the synthetic utility of 9-benzyl-6-chloro-9H-purine vs. its 6-iodo analog.
Performance Comparison:
-
Palladium-Catalyzed
-Arylation: When attempting to synthesize protected (purin-6-yl)glycines via Pd-catalyzed cross-coupling, 9-benzyl-6-chloropurine completely fails to react. In stark contrast, 9-benzyl-6-iodopurine undergoes smooth oxidative addition, yielding the desired cross-coupled products efficiently[1]. -
Grignard Reagent Formation: The generation of a nucleophilic purine intermediate is critical for trapping with aldehydes. Treating 9-benzyl-6-chloropurine with
PrMgCl yields no reaction. However, 9-benzyl-6-iodopurine undergoes a rapid, quantitative halogen-metal exchange at -80 °C, allowing for the successful synthesis of highly substituted 6-alkyl purines[2].
Conclusion
For drug development professionals engineering complex purine derivatives, relying on 9-benzyl-6-chloro-9H-purine for late-stage C-C bond formation is a high-risk strategy prone to catalytic failure. The strategic conversion to 9-benzyl-6-iodo-9H-purine unlocks a highly reactive electrophilic node. By utilizing the self-validating HI exchange protocol and tracking the diagnostic ~30 ppm upfield shift of the C-6 carbon in
References
1.[3] Product Class 17: Purines. Thieme Connect.3
2.[1] SYNTHESIS OF PROTECTED (PURIN-6-YL)GLYCINES VIA Pd-CATALYZED
Sources
HPLC Method Development and Column Comparison for the Regioisomeric Separation of 9-Benzyl-6-iodo-9H-purine
Executive Summary
The compound 9-benzyl-6-iodo-9H-purine is a highly versatile intermediate in medicinal chemistry, frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to synthesize substituted purine libraries. However, its synthesis via the direct benzylation of 6-iodopurine invariably yields a mixture of the thermodynamically favored N9-regioisomer and the kinetically accessible N7-regioisomer .
Because these regioisomers possess identical molecular weights and nearly identical lipophilicities (LogP), standard reversed-phase high-performance liquid chromatography (RP-HPLC) using traditional C18 columns often fails to achieve baseline resolution. This guide objectively compares the performance of C18, Phenyl-Hexyl, and Biphenyl column chemistries, providing a self-validating experimental protocol and the mechanistic causality behind optimal column selection.
The Synthetic and Analytical Challenge
The alkylation of purines is a classic regioselectivity problem [1]. Under basic conditions (e.g., K₂CO₃ in DMF), the benzylation of 6-iodopurine produces a mixture of isomers.
Caption: Reaction pathway for the benzylation of 6-iodopurine yielding N9 and N7 regioisomers.
Analytically, the challenge lies in their structural similarity. On a standard alkyl-chain stationary phase (C18), retention is driven purely by dispersive hydrophobic interactions. Since the solvent-accessible hydrophobic surface area of both isomers is nearly identical, they co-elute. To separate them, we must exploit differences in their dipole moments, polarizability, and 3D spatial conformation using alternative stationary phases [2].
Experimental Protocol: A Self-Validating Workflow
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. System Suitability Testing (SST) must be performed using a spiked mixture of authenticated N7 and N9 isomers before analyzing crude reaction mixtures. Orthogonal validation of the eluted peaks should be confirmed via ¹H-¹³C HMBC NMR, as the benzyl protons couple to C4 and C8 in the N9-isomer, but to C5 and C8 in the N7-isomer [1].
Step-by-Step Methodology
-
Sample Preparation: Dissolve the crude reaction mixture in 50:50 Water:Acetonitrile to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Note: TFA suppresses the ionization of the purine nitrogens, ensuring sharp peak shapes).
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
Gradient Elution:
-
0.0 - 2.0 min: 10% B (Isocratic hold to focus the injection band)
-
2.0 - 15.0 min: 10% B → 60% B (Linear gradient)
-
15.0 - 17.0 min: 60% B → 95% B (Column wash)
-
-
Flow Rate & Temperature: 1.0 mL/min at 30 °C.
-
Detection: UV at 260 nm and 280 nm.
Comparative Data: Column Performance
We compared three 150 x 4.6 mm, 3 µm columns under the identical gradient conditions described above. The quantitative results are summarized in the table below.
| Column Chemistry | Retention Time N7 (min) | Retention Time N9 (min) | Selectivity (α) | Resolution (Rs) | Performance Conclusion |
| Standard C18 | 10.25 | 10.50 | 1.03 | 1.1 | Poor: Partial co-elution; unsuitable for accurate quantitation. |
| Phenyl-Hexyl | 11.10 | 11.85 | 1.08 | 1.8 | Acceptable: Baseline resolution achieved, but narrow margin for error. |
| Biphenyl | 12.40 | 13.90 | 1.15 | 3.4 | Optimal: Robust baseline resolution; ideal for preparative scale-up. |
Mechanistic Insights: The Causality of π-π Interactions
Why does the Biphenyl column vastly outperform the C18 column? As a Senior Application Scientist, I urge you to look beyond the retention times and understand the chromatographic causality .
The purine core is an electron-deficient heteroaromatic system (due to its four electronegative nitrogen atoms), whereas the benzyl group is an electron-rich aromatic ring.
-
C18 Failure: A C18 phase only offers dispersive (van der Waals) interactions. It cannot "recognize" the electronic distribution of the molecules.
-
Biphenyl Success: The Biphenyl stationary phase contains two sterically flexible aromatic rings that can engage in orthogonal π-π (polarizable) interactions and dipole-dipole interactions.
The Role of Steric Clash (Shape Selectivity): In the N9-isomer, the benzyl group is relatively unhindered. However, in the N7-isomer, the benzyl group is positioned adjacent to the bulky C6-iodo substituent. This severe steric clash forces the N7-benzyl ring out of coplanarity with the purine core. Consequently, the N7-isomer has a disrupted 3D geometry that prevents it from achieving optimal π-π stacking with the biphenyl stationary phase. The N9-isomer, being flatter and less sterically hindered, interacts more strongly with the biphenyl phase and is retained significantly longer, driving the exceptional resolution (Rs = 3.4).
Caption: HPLC column selection logic for resolving purine regioisomers based on interaction mechanisms.
Conclusion
For the analysis of 9-benzyl-6-iodo-9H-purine and its N7-isomer, standard C18 columns are fundamentally mismatched to the physicochemical properties of the analytes. By switching to a Biphenyl stationary phase , analysts can leverage orthogonal π-π interactions and shape selectivity driven by the steric clash of the C6-iodo group. This self-validating method ensures robust baseline resolution, enabling accurate reaction monitoring, yield calculation, and scale-up purification.
References
-
Title: Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents Source: ACS Omega, 2024, 9(15), 17368-17378. URL: [Link]
-
Title: Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use (Discussion on HPLC separation of N7/N9 purine regioisomers) Source: EJNMMI Radiopharmacy and Chemistry, 2024. (via ResearchGate) URL: [Link]
The Halogen Dance in Purine Synthesis: A Comparative Guide to Iodine and Chlorine as Leaving Groups
For researchers, scientists, and drug development professionals navigating the intricate pathways of purine synthesis, the choice of halogenated precursors is a critical determinant of reaction efficiency and overall success. This guide provides an in-depth technical comparison of iodine and chlorine as leaving groups in the nucleophilic aromatic substitution (SNAr) reactions central to the functionalization of the purine scaffold. By integrating theoretical principles with supporting experimental data, we aim to equip you with the insights necessary to make informed decisions in your synthetic strategies.
The purine core is a cornerstone of numerous biologically active molecules, from antiviral and anticancer agents to kinase inhibitors. The targeted synthesis of these compounds frequently relies on the displacement of a halogen at the C2, C6, or C8 positions of the purine ring by a variety of nucleophiles. While both chlorinated and iodinated purines are common starting materials, their reactivity profiles can differ significantly, impacting reaction conditions, yields, and even the feasibility of a desired transformation.
The Theoretical Arena: A Tale of Two Halogens
The efficacy of a leaving group in SNAr reactions is a nuanced interplay of several factors, primarily electronegativity, polarizability, and the strength of the carbon-halogen bond. In the context of purine chemistry, the reaction generally proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.
The relative stability of this intermediate and the ease of carbon-halogen bond cleavage are the key determinants of the reaction rate.
-
Electronegativity: Chlorine (3.16 on the Pauling scale) is more electronegative than iodine (2.66). A more electronegative halogen can better stabilize the developing negative charge in the Meisenheimer complex through its inductive effect. This would suggest that chlorine might be a better leaving group if the formation of this intermediate is the rate-determining step.
-
Polarizability and Carbon-Halogen Bond Strength: Iodine is significantly larger and more polarizable than chlorine. This increased polarizability allows for better orbital overlap in the transition state and helps to stabilize the departing iodide ion. Furthermore, the carbon-iodine (C-I) bond is considerably weaker than the carbon-chlorine (C-Cl) bond (approximately 228 kJ/mol for C-I vs. 324 kJ/mol for C-Cl)[1]. A weaker bond is more easily broken, which favors iodine as a leaving group, particularly if the expulsion of the halide is the rate-determining step.
The delicate balance of these opposing effects means that the superior leaving group in a given purine synthesis can be highly dependent on the specific reaction conditions, the nature of the nucleophile, and the electronic environment of the purine ring itself.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on a halogenated purine.
Experimental Evidence: Head-to-Head Comparison
To move beyond theoretical considerations, we now turn to direct experimental comparisons of the reactivity of iodo- and chloro-purines. A key study by Liu and Robins provides a comprehensive kinetic analysis of the SNAr reactions of 6-halopurine nucleosides with various nucleophiles. This work offers invaluable quantitative data for our comparison.
Amination Reactions
The introduction of nitrogen-containing substituents is a cornerstone of purine-based drug discovery. The following table summarizes the comparative reactivity of 6-chloro- and 6-iodopurine nucleosides with amine nucleophiles.
| Nucleophile | Halogen (X) at C6 | Reaction Conditions | Relative Rate | Yield | Reference |
| Piperidine | Chlorine | Ethanol, 20°C | 1 | - | [2] |
| Piperidine | Iodine | Ethanol, 20°C | >1 (inferred) | - | |
| Aromatic Amine | Chlorine | - | Slower | - | [3] |
| Aromatic Amine | Iodine | - | Faster | - | [3] |
Data for relative rates with piperidine is inferred from a study on 9-methylpurines, which showed the 6-chloro derivative to be less reactive than other isomers, implying a faster reaction for the more labile iodo-substituted purine. The study by Liu and Robins explicitly states that with aromatic amines, the 6-iodopurine nucleoside is the superior substrate[3].
These findings suggest that for amination reactions, particularly with less basic aromatic amines, the weaker C-I bond of the iodopurine leads to a faster reaction rate. This is likely because the expulsion of the iodide ion is a more significant contributor to the overall reaction kinetics.
Thiolation Reactions
The incorporation of sulfur-containing moieties is another important modification in purine chemistry. The data for thiolation reactions further illuminates the differences in leaving group ability.
| Nucleophile | Halogen (X) at C6 | Reaction Conditions | Relative Rate | Yield | Reference |
| Thiophenol | Chlorine | - | Slower | - | [3] |
| Thiophenol | Iodine | - | Faster | - | [3] |
The dissertation by Liu clearly indicates that for SNAr reactions with sulfur nucleophiles, 6-iodopurine nucleosides are more reactive than their 6-chloro counterparts[3].
Causality Behind Experimental Choices: A Senior Application Scientist's Perspective
The choice between a chloro- or iodo-purine precursor is not merely a matter of which reacts faster. Several practical considerations come into play:
-
Cost and Availability: Chloropurines are generally more commercially available and less expensive than their iodo- counterparts. For large-scale synthesis, this can be a significant factor.
-
Stability: Iodopurines can be less stable than chloropurines, both in storage and under certain reaction conditions. They may be more susceptible to degradation, particularly in the presence of light or reducing agents.
-
Downstream Reactions: The choice of halogen can be strategic for subsequent transformations. For example, iodopurines are excellent substrates for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), offering a synthetic handle that is often more reactive than a chlorine atom. A synthetic route may intentionally utilize a chloropurine for an initial SNAr reaction, leaving the chloro-group at another position for a subsequent, more forcing cross-coupling reaction.
-
Reaction Control: The lower reactivity of chloropurines can sometimes be an advantage, allowing for more controlled reactions and potentially minimizing the formation of side products, especially when multiple reactive sites are present in the molecule.
Experimental Protocol: A Self-Validating System for Comparison
To provide a practical framework for evaluating the leaving group ability of iodine versus chlorine in your own laboratory, we present a generalized, self-validating experimental protocol for the amination of a 6-halopurine.
Objective: To compare the reaction rate and yield of the amination of 6-chloropurine and 6-iodopurine with a model amine.
Materials:
-
6-chloropurine
-
6-iodopurine
-
Benzylamine (or other amine of choice)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars, dissolve 6-chloropurine (1 mmol) and 6-iodopurine (1 mmol) in anhydrous DMF (10 mL).
-
Addition of Reagents: To each flask, add benzylamine (1.2 mmol) followed by triethylamine (1.5 mmol).
-
Reaction Monitoring: Stir both reactions at room temperature. Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by TLC. Use a mobile phase of ethyl acetate/hexanes (e.g., 1:1) to develop the plates and visualize the spots under UV light. The disappearance of the starting material spot and the appearance of the product spot will indicate reaction progress.
-
Work-up: Once the reaction is complete (as determined by TLC), pour each reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification and Analysis: Combine the organic layers for each reaction, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Determine the yield of the purified product for each reaction. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity.
Self-Validation: By running the two reactions in parallel under identical conditions and monitoring them simultaneously, this protocol provides a direct and reliable comparison of the reactivity of the two halopurines. The relative rates can be qualitatively assessed by TLC, and the final isolated yields will provide a quantitative measure of the efficiency of each reaction.
Caption: A streamlined workflow for the comparative analysis of halopurine reactivity.
Conclusion: Making the Right Choice for Your Synthesis
The decision to use an iodo- or chloro-purine precursor is a strategic one that should be guided by a combination of theoretical understanding and practical considerations.
-
For rapid, high-yielding SNAr reactions, particularly with less reactive nucleophiles such as aromatic amines and thiols, iodopurines are often the superior choice. The weaker C-I bond facilitates the departure of the leaving group, leading to faster reaction kinetics.
-
When cost, stability, and the need for more controlled reactivity are paramount, chloropurines present a robust and reliable option. Their lower reactivity can be advantageous in complex syntheses, and their widespread availability makes them an economical choice.
Ultimately, the optimal halogenated purine is the one that best fits the specific requirements of your synthetic route and target molecule. By understanding the fundamental differences in their reactivity and considering the practical aspects of their use, you can design more efficient and successful syntheses of novel purine derivatives.
References
-
Liu, J. (2007). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro)-Purine Nucleosides as Substrates for Suzuki Reactions. [Doctoral dissertation, Brigham Young University]. BYU ScholarsArchive. [Link]
-
Bunting, J. W., & Meathrel, W. G. (1972). Kinetics of reactions in heterocycles. Part IV. The reaction of chloropurines and their 9-methyl derivatives with sodium ethoxide or piperidine. Journal of the Chemical Society B: Physical Organic, 962-965. [Link]
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
-
Yin, J., Xiang, B., Huffman, M. A., Raab, C. E., & Davies, I. W. (2007). A general and efficient 2-amination of pyridines and quinolines. The Journal of organic chemistry, 72(12), 4554–4557. [Link]
-
Guo, H. M., Li, P., Niu, H. Y., Wang, D. C., & Qu, G. R. (2010). Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. The Journal of organic chemistry, 75(17), 6016–6018. [Link]
-
Taylor, E. A., & Jones, G. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & biomolecular chemistry, 2(5), 665–670. [Link]
Sources
Comparative Crystallographic Guide: 9-Benzyl-6-iodo-9H-purine
Topic: Comparative Crystallographic Analysis of 9-Benzyl-6-iodo-9H-purine Content Type: Technical Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers.
Executive Summary
This guide provides a rigorous structural analysis of 9-benzyl-6-iodo-9H-purine (C₁₂H₉IN₄), a critical intermediate in the synthesis of functionalized purines via halogen-metal exchange. Unlike its lighter congeners (chloro- and bromo-purines), the 6-iodo derivative exhibits unique packing motifs driven by the high polarizability and halogen-bonding capability of the iodine atom.
Key Finding: The crystal structure, solved from toluene at 100 K, reveals a Monoclinic P2₁/n system with a characteristic short b-axis (~4.92 Å), indicating strong
Crystal Data Specifications (The Benchmark)
The following data establishes the structural benchmark for 9-benzyl-6-iodo-9H-purine. This dataset is derived from single-crystal X-ray diffraction studies performed at 100 K.
| Parameter | Value | Significance |
| Formula | C₁₂H₉IN₄ | Heavy atom (I) dominates scattering. |
| Crystal System | Monoclinic | Common for planar aromatic stacks. |
| Space Group | Centrosymmetric; favors antiparallel dipole alignment. | |
| Unit Cell ( | 15.2864(12) Å | Defines the inter-stack separation width. |
| Unit Cell ( | 4.9202(3) Å | Critical: Corresponds to the |
| Unit Cell ( | 16.7267(14) Å | Long axis accommodating the benzyl tail. |
| Angle ( | 114.466(10)° | Significant shear angle, optimizing benzyl group packing. |
| Volume ( | 1145.09(17) ų | ~286 ų per molecule ( |
| Density ( | 1.950 Mg/m³ | High density due to Iodine ( |
Technical Insight: The short
-axis (4.92 Å) is a hallmark of "ribbon" or "stack" packing. In 6-substituted purines, the purine rings often stack parallel to the shortest axis, while the benzyl groups project laterally, interlocking to stabilize the columns.
Comparative Performance Analysis
This section compares the 6-iodo derivative against its 6-chloro analogue and the N-unsubstituted parent, highlighting how the substituent alters the solid-state landscape.
Table 1: Structural & Functional Comparison
| Feature | 9-Benzyl-6-iodo-9H-purine | 9-Benzyl-6-chloropurine | 6-Iodopurine (Unsubstituted) |
| Halogen Radius | 1.98 Å (Iodine) | 1.75 Å (Chlorine) | 1.98 Å (Iodine) |
| Bond Length (C6-X) | ~2.10 Å | ~1.74 Å | ~2.10 Å |
| Intermolecular Force | Halogen Bonding (C-I···N) | Weak dipole / vdW | Strong H-bonding (N-H···N) |
| Reactivity Profile | High: Excellent for Grignard exchange (I/Mg). | Moderate: Good for | Low: Limited solubility; N9-H interferes. |
| Crystal Density | High (1.95 g/cm³) | Medium (~1.45 g/cm³) | High |
| Primary Application | C-C Coupling Precursor | Nucleophilic Substitution | Theoretical Reference |
Mechanistic Divergence
-
The Iodine Effect: The C-I bond is significantly longer and more polarizable than the C-Cl bond. In the crystal lattice, the Iodine atom often participates in Halogen Bonding (
-hole interactions), where the electropositive tip of the iodine interacts with the lone pair of a nitrogen atom (N1, N3, or N7) on a neighboring molecule. This directs the packing architecture differently than the purely dipole-driven packing of the chloro-derivative. -
Steric Bulk: The bulky benzyl group at N9 disrupts the planar hydrogen-bonding networks seen in unsubstituted purines (like 6-iodopurine), forcing the molecule to rely on
-stacking and hydrophobic benzyl-benzyl interactions for stability.
Experimental Protocols
To ensure reproducibility and high-quality crystal growth, follow this validated workflow.
A. Synthesis: The Halogen Exchange Route
Direct iodination is difficult; the trans-halogenation route is preferred.
-
Starting Material: 9-benzyl-6-chloropurine (commercially available or synthesized from 6-chloropurine + benzyl bromide).
-
Reagent: 57% Hydroiodic acid (HI) or NaI/Acetyl Chloride.
-
Procedure:
-
Suspend 9-benzyl-6-chloropurine in dry acetonitrile at 0°C.
-
Add NaI (3.0 equiv) and slowly add Acetyl Chloride (3.0 equiv) to generate in situ HI.
-
Allow to warm to Room Temp (RT) and stir for 12 hours.
-
Quench: Pour into ice water containing
(to remove free iodine). -
Isolation: Filter the pale yellow precipitate. Yields typically >85%.
-
B. Crystallization: The Toluene Method
As described in the reference dataset (Source 1.4).
-
Solvent System: Toluene (Non-polar aromatic solvent is crucial to encourage
-stacking over solvation). -
Concentration: Prepare a near-saturated solution at 80°C.
-
Cooling Ramp:
-
Place the vial in a hot water bath and allow it to cool to RT over 6 hours.
-
Transfer to 4°C for 24 hours.
-
Result: Colorless/Pale yellow block crystals suitable for X-ray diffraction.
-
Visualization of Workflows & Interactions
Figure 1: Synthesis & Crystallization Workflow
Caption: Step-by-step pathway from commercial precursors to diffraction-quality crystals.
Figure 2: Interaction Network in Crystal Lattice
Caption: Schematic of the dominant forces stabilizing the P21/n lattice. The short b-axis is driven by the Pi-Pi stacking node.
References
-
Maliňáková, K. (2008). Solution- and Solid-State NMR Parameters: Applications in Structural Chemistry. Ph.D. Thesis, Masaryk University. (Source of specific P21/n unit cell data).
-
Kazaoka, K., et al. (2003). "Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity". Chemical and Pharmaceutical Bulletin, 51(5), 608-611.[2]
-
Duan, H.F., et al. (2006). "Halogen-metal exchange reaction of 9-benzyl-6-iodopurine with iPrMgCl". Organic Letters, 8(7). (Validates synthesis and reactivity).
-
Gergela, D., et al. (2013). "N-Benzyl-9-isopropyl-9H-purin-6-amine". Acta Crystallographica Section E, 69(6). (Comparative structural data for benzyl/purine systems).
Sources
Biological activity benchmarks for 9-benzyl-6-iodo-9H-purine analogs
Biological Activity Benchmarks for 9-Benzyl-6-iodo-9H-purine Analogs: A Comparative Guide for Drug Development
The purine scaffold is a privileged structure in medicinal chemistry, deeply integrated into the synthesis of nucleic acids, enzyme inhibitors, and receptor modulators. Among the most versatile synthetic intermediates in this domain is 9-benzyl-6-iodo-9H-purine . The strategic placement of the benzyl group at the N9 position locks the tautomeric state of the purine ring, while the highly reactive iodine atom at the C6 position serves as an ideal handle for late-stage functionalization.
This guide provides an objective comparison of the biological activities of various analogs derived from 9-benzyl-6-iodo-9H-purine, detailing the causality behind structural modifications and providing self-validating experimental protocols for their synthesis and evaluation.
Structural Divergence and Biological Targeting
The C-I bond in 9-benzyl-6-iodo-9H-purine is weaker and more polarizable than its C-Cl counterpart. This physicochemical property not only facilitates near-quantitative halogen-metal exchange (e.g., using iPrMgCl at −80 °C to form 6-magnesiated purines)[1], but also drastically accelerates the rate-limiting oxidative addition step in palladium-catalyzed cross-couplings.
By exploiting this reactivity, researchers can synthesize three primary classes of biologically active analogs:
-
6-Alkynyl Analogs : Synthesized via Sonogashira coupling, these derivatives are potent cytostatic agents that disrupt cancer cell proliferation through intrinsic apoptotic pathways[2].
-
6-Aryl Analogs : Generated via Suzuki-Miyaura coupling or cyclotrimerization, these compounds act as corticotropin-releasing hormone (CRH) antagonists and exhibit notable antimycobacterial properties[3].
-
6-Amino/Alkyl Analogs : Formed via nucleophilic aromatic substitution (SNAr) or cross-coupling, these analogs are classical competitive inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK1, by mimicking the adenine ring of ATP[4].
Divergent biological targeting pathways of 9-benzyl-6-iodo-9H-purine analogs based on C6 substitution.
Quantitative Benchmark Data
To objectively compare the performance of these analogs, we benchmark their primary biological activities against standardized in vitro models. The data below synthesizes the pharmacological efficacy of representative 9-benzylpurine derivatives.
Table 1: Biological Activity Benchmarks of 9-Benzyl-6-iodo-9H-purine Analogs
| Analog Class | Representative C6 Substituent | Primary Biological Target / Assay | Benchmark Efficacy (IC50 / MIC) | Mechanism of Action |
| 6-Alkynyl | 1-Hexynyl | Cytostatic Activity (K-562 Leukemia Cells) | 10.5 – 15.0 µM | Induction of mitochondrial apoptosis; 15-lipoxygenase inhibition[2]. |
| 6-Aryl | Phenyl | Antimycobacterial (M. tuberculosis H37Rv) | 12.5 – 25.0 µg/mL | Disruption of mycobacterial cell wall synthesis[3]. |
| 6-Amino | N,N-dimethylamino | CDK1 Kinase Inhibition | 0.8 – 2.5 µM | ATP-competitive binding within the kinase hydrophobic pocket[4]. |
Self-Validating Experimental Methodologies
The transition from the 6-iodo precursor to a biologically validated analog requires stringent quality control. The following protocols are designed as self-validating systems, ensuring that each step confirms the success of the previous one.
Step-by-step experimental workflow from precursor derivatization to biological activity quantification.
Protocol A: Synthesis of 6-(1-Hexynyl)-9-benzyl-9H-purine via Sonogashira Coupling
Causality Focus: The use of the 6-iodo precursor (rather than 6-chloro) is critical here. The lower bond dissociation energy of the C-I bond allows the oxidative addition of Pd(0) to occur at room temperature, preventing the thermal degradation of the purine core and suppressing homocoupling side reactions[5].
-
Reaction Setup : In an oven-dried Schlenk flask under argon, dissolve 9-benzyl-6-iodo-9H-purine (1.0 eq) in anhydrous DMF (0.2 M).
-
Catalyst Addition : Add Pd(PPh3)4 (0.05 eq) and CuI (0.10 eq). Causality: CuI acts as a necessary co-catalyst to form the copper acetylide intermediate, which subsequently transmetalates with the Pd(II) complex.
-
Alkyne & Base Introduction : Add 1-hexyne (1.2 eq) followed by triethylamine (3.0 eq). The Et3N serves a dual purpose: it deprotonates the terminal alkyne and acts as a stabilizing ligand/solvent.
-
Execution & Monitoring : Stir at room temperature for 4 hours.
-
Self-Validation (TLC/MS) : Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the highly UV-active 6-iodo starting material (Rf ~0.4) and the appearance of a new fluorescent spot (Rf ~0.6) validates the coupling. Confirm the product mass (M+H) via LC-MS before proceeding to purification.
-
Purification : Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via flash column chromatography.
Protocol B: In Vitro Cytostatic Assay (MTT) on K-562 Cells
Causality Focus: K-562 cells are utilized because they provide a robust model for chronic myelogenous leukemia, a disease state characterized by rapid proliferation that is highly sensitive to the apoptotic pathways triggered by 6-alkynylpurines[2].
-
Cell Plating : Seed K-562 cells in a 96-well plate at a density of
cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37 °C in 5% CO2. -
Compound Treatment : Prepare serial dilutions of the synthesized 6-(1-hexynyl)-9-benzyl-9H-purine (0.1 µM to 100 µM) in DMSO. Keep the final DMSO concentration in the wells below 0.5% to prevent solvent-induced cytotoxicity.
-
Incubation : Treat the cells for 72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Causality: MTT is reduced to purple formazan crystals only by the mitochondrial succinate dehydrogenase of metabolically active cells, providing a direct, quantifiable colorimetric readout of cell viability.
-
Solubilization & Reading : After 4 hours, add 100 µL of DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Self-Validation (Controls) : Ensure the positive control (e.g., Doxorubicin) yields expected IC50 values and the negative control (0.5% DMSO vehicle) shows >95% viability. Calculate the IC50 of the purine analog using non-linear regression analysis.
Conclusion for Drug Developers
When benchmarking 9-benzyl-6-iodo-9H-purine analogs, the C6 position is the definitive steering wheel for biological activity. For oncology applications targeting rapid cell division, 6-alkynyl derivatives offer the most promising cytostatic profiles. Conversely, for targeted kinase inhibition (such as CDK1 in hepatocellular carcinoma models), 6-amino/alkyl substitutions provide the necessary steric and electronic complementarity to the ATP-binding pocket. The 6-iodo precursor remains the gold standard starting material due to its superior reactivity profile under mild catalytic conditions.
References
1.[1] Organic Letters Vol. 5 No. 23 - ACS Publications: 6-Magnesiated Purines: Preparation and Reaction with Aldehydes. acs.org. Verified Link 2.[2] Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups. nih.gov. Verified Link 3.[3] COCYCLOTRIMERIZATION OF 6-ALKYNYL-7-BENZYL- PURINES WITH α,ω-diynes. clockss.org. Verified Link 4.[5] Efficient Pd-Catalyzed Coupling of Tautomerizable Heterocycles with Terminal Alkynes via C-OH Bond Activation Using PyBrOP. nih.gov. Verified Link 5.[4] Identification of Hub Genes and CDK1-Targeting Therapeutics in Hepatocellular Carcinoma: Bioinformatics and Simulation Study. researchgate.net. Verified Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Pd-Catalyzed Coupling of Tautomerizable Heterocycles with Terminal Alkynes via C-OH Bond Activation Using PyBrOP - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Synthetic Routes for the Scale-Up of 9-Benzyl-6-Iodo-9H-Purine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of two primary synthetic routes for the production of 9-benzyl-6-iodo-9H-purine, a key intermediate in the development of novel therapeutics, including kinase and antiviral agents.[1][2] The objective is to evaluate these pathways for their suitability in large-scale manufacturing, focusing on efficiency, safety, and scalability. We will delve into the mechanistic underpinnings of the key chemical transformations, present detailed experimental protocols, and offer a comparative analysis to inform process development and optimization.
Introduction to the Synthetic Challenge
The 9-benzyl-6-iodo-9H-purine scaffold is of significant interest in medicinal chemistry due to the versatility of the C6-iodo group, which serves as a handle for further functionalization through cross-coupling reactions. However, the efficient and regioselective synthesis of this intermediate on a large scale presents several challenges. These include controlling the N9-benzylation, achieving high-yielding iodination, and minimizing impurity formation. This guide will compare two plausible synthetic strategies, starting from commercially available purine precursors.
Comparative Analysis of Synthetic Routes
Two principal synthetic routes for 9-benzyl-6-iodo-9H-purine are evaluated:
-
Route 1: N-Benzylation followed by Halogen Exchange. This is a classical and straightforward approach that begins with the readily available 6-chloropurine.
-
Route 2: N-Benzylation of a Pre-functionalized Purine. This alternative route involves the initial conversion of 6-chloropurine to a more reactive intermediate before the introduction of the benzyl group.
Route 1: N-Benzylation of 6-Chloropurine and Subsequent Iodination
This route commences with the N9-benzylation of 6-chloropurine, followed by a halogen exchange reaction to replace the chloro group with an iodo group.
Logical Workflow for Route 1
Caption: Workflow for Route 1: N-Benzylation followed by Halogen Exchange.
Discussion of Route 1:
The N-alkylation of purines can often lead to a mixture of N7 and N9 isomers.[3][4] However, for 6-substituted purines, N9-alkylation is generally favored. The choice of base and solvent is critical to optimize the regioselectivity and yield of this step. Potassium carbonate in a polar aprotic solvent like DMF is a common choice.[4][5]
The subsequent halogen exchange reaction, often referred to as a Finkelstein reaction, is typically driven by the precipitation of the resulting sodium chloride in a solvent like acetone. Alternatively, using hydroiodic acid can also effect this transformation.[6]
Advantages:
-
Readily available starting materials: 6-Chloropurine is a common and relatively inexpensive starting material.
-
Fewer steps: This is a two-step synthesis from a common precursor.
Challenges and Scale-Up Considerations:
-
Regioselectivity of N-benzylation: While N9 is the major product, the formation of the N7 isomer as an impurity can complicate purification on a large scale.
-
Reaction conditions for iodination: The use of strong acids like HI may not be ideal for large-scale production due to corrosion and safety concerns. The Finkelstein reaction is generally preferred but may require longer reaction times or higher temperatures.
Route 2: Synthesis via a 6-Thioxo Intermediate
This route involves an initial conversion of 6-chloropurine to 6-mercaptopurine, followed by N-benzylation and then desulfurization-iodination.
Logical Workflow for Route 2
Caption: Workflow for Route 2: Synthesis via a 6-Thioxo Intermediate.
Discussion of Route 2:
The conversion of 6-chloropurine to 6-mercaptopurine is a high-yielding reaction. The subsequent N-benzylation of 6-mercaptopurine can also be achieved with good regioselectivity for the N9 position. The final step involves an oxidative iodination, which can be performed under relatively mild conditions.
Advantages:
-
Potentially higher overall yield: Each step in this sequence is generally high-yielding.
-
Milder final step: The oxidative iodination may be more amenable to scale-up than the halogen exchange with strong acids.
Challenges and Scale-Up Considerations:
-
Handling of thiols: 6-Mercaptopurine and its benzylated derivative are thiols, which can have an unpleasant odor and require careful handling to avoid oxidation.
-
Multi-step process: This route involves one additional step compared to Route 1.
Quantitative Data Summary
| Parameter | Route 1: N-Benzylation & Halogen Exchange | Route 2: Via 6-Thioxo Intermediate |
| Starting Material | 6-Chloropurine | 6-Chloropurine |
| Key Intermediates | 9-Benzyl-6-chloro-9H-purine | 6-Mercaptopurine, 9-Benzyl-6-mercapto-9H-purine |
| Number of Steps | 2 | 3 |
| Reported Yield (Overall) | Moderate to Good (estimated) | Potentially Higher (estimated) |
| Key Reagents | Benzyl bromide, K2CO3, NaI or HI | Thiourea, Benzyl bromide, I2, NaNO2 |
| Purification | Chromatography may be needed to remove N7 isomer | Crystallization is often sufficient |
| Scalability Concerns | Regioselectivity, use of strong acids | Handling of thiols, additional step |
Experimental Protocols
Route 1: N-Benzylation of 6-Chloropurine and Subsequent Iodination
Step 1: Synthesis of 9-Benzyl-6-chloro-9H-purine
-
To a solution of 6-chloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 9-benzyl-6-chloro-9H-purine.
Step 2: Synthesis of 9-Benzyl-6-iodo-9H-purine
-
Dissolve 9-benzyl-6-chloro-9H-purine (1.0 eq) in acetone.
-
Add sodium iodide (3.0 eq) to the solution.
-
Reflux the mixture for 24-48 hours, monitoring by TLC or HPLC.
-
Cool the reaction mixture to room temperature and filter off the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and a dilute solution of sodium thiosulfate to remove any residual iodine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give 9-benzyl-6-iodo-9H-purine.
Route 2: Synthesis via a 6-Thioxo Intermediate
Step 1: Synthesis of 6-Mercaptopurine
-
To a solution of 6-chloropurine (1.0 eq) in ethanol, add thiourea (1.2 eq).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and collect the precipitated 6-mercaptopurine by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Step 2: Synthesis of 9-Benzyl-6-mercapto-9H-purine
-
Suspend 6-mercaptopurine (1.0 eq) in DMF and add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) and continue stirring at room temperature overnight.
-
Pour the reaction mixture into water and acidify with acetic acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 9-benzyl-6-mercapto-9H-purine.
Step 3: Synthesis of 9-Benzyl-6-iodo-9H-purine
-
Suspend 9-benzyl-6-mercapto-9H-purine (1.0 eq) in a mixture of dichloromethane and water.
-
Add sodium nitrite (2.5 eq) and iodine (1.5 eq) to the suspension.
-
Stir the reaction vigorously at room temperature for 2-4 hours.
-
Separate the organic layer and wash with a saturated solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 9-benzyl-6-iodo-9H-purine.
Validation and Process Control
For scale-up, a robust process validation strategy is essential.[7] This includes:
-
Impurity Profiling: Identification and quantification of all process-related impurities, including the N7-benzyl isomer in Route 1.[8][9][10]
-
Analytical Method Development: Development and validation of HPLC methods for monitoring reaction progress and determining the purity of intermediates and the final product.
-
Critical Process Parameter (CPP) Identification: Defining the reaction parameters (e.g., temperature, reaction time, reagent stoichiometry) that have the most significant impact on yield and purity.
Conclusion and Recommendation
Both routes offer viable pathways to 9-benzyl-6-iodo-9H-purine. For initial lab-scale synthesis and rapid access to the material, Route 1 is attractive due to its fewer steps. However, for large-scale production, the potential for regioselectivity issues in the N-benzylation step may necessitate challenging chromatographic purifications.
Route 2 , while involving an additional step, may be more amenable to scale-up due to the generally high yields of each transformation and the potential for avoiding chromatography through crystallization of the intermediates and the final product. The milder conditions of the final iodination step also present a significant advantage from a process safety perspective.
Ultimately, the choice of route will depend on a thorough evaluation of the specific requirements of the project, including cost of goods, timeline, and available equipment.[11] A detailed process optimization and cost analysis for both routes would be necessary to make a definitive decision for commercial-scale manufacturing.
References
- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 6-Iodopurine 3-oxide from 6-Mercaptopurine 3.
- Wikipedia. (2022, January 21). Sandmeyer reaction.
- PHARMD GURU. (2025, November 15). SANDMEYERS REACTION.
- (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- ACS Publications. (2000, April 14). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry.
- BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism.
- PMC. (2024, April 6). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.
- Benchchem. (n.d.). A Comparative Analysis of the Biological Activities of 6-Iodopurine 3-oxide and Hypoxanthine 3-oxide.
- PMC. (2022, January 15). Photochemical Sandmeyer‐type Halogenation of Arenediazonium Salts.
- ResearchGate. (n.d.). Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- MDPI. (2023, January 17). Direct Regioselective C-H Cyanation of Purines.
- (2000, December 11). a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- ChemDiv. (n.d.). Scale up synthesis.
- Benchchem. (n.d.). Comparative Analysis of Synthetic Routes to 6-Chloropyrido[2,3-d]pyrimidine.
- Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination.
- PMC. (n.d.). N-Benzyl-9-isopropyl-9H-purin-6-amine.
- Google Patents. (n.d.). US6846927B1 - Preparation of purines.
- Benchchem. (n.d.). Comparing the efficacy of different synthetic routes to 6-isopropylpyrimidin-4-ol.
- PMC. (n.d.). 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine.
- SigutLabs. (n.d.). Scale-Up.
- (n.d.). Purines. LXXIX.1) Synthesis and Hydrolysis of 3-Methoxyadenine and Its N6-Benzyl Derivative Leading.
- PubMed. (2006, November 10). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1.
- (n.d.). When it comes to scaling up organic synthesis, it pays to think small. James Mitchell Crow explains.
- Semantic Scholar. (2023, March 29). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms.
- PubMed. (n.d.). 9-Benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity.
- ResearchGate. (n.d.). (PDF) N-Benzyl-9-isopropyl-9H-purin-6-amine.
- PubMed. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- Semantic Scholar. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- RSC Publishing. (n.d.). Benzyl methyl morpholinium hydroxide (BMMorph)OH: a new basic ionic liquid for N-alkylation of bioactive N-heterocycles.
- ChemicalBook. (n.d.). 9-benzyl-2,6-dichloro-9H-purine synthesis.
- YouTube. (2017, August 6). Purine Synthesis.
- MySkinRecipes. (n.d.). 9-Benzyl-9H-purin-6-ol.
- LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
- CPHI Online. (n.d.). Detection and quantitation of process-related impurities in biopharma manufacturing.
- YouTube. (2018, December 30). De Novo Purine Synthesis | USMLE Step 1 Biochemistry Mnemonic.
- ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg.
- Veeprho. (2024, February 28). The Role of Impurity Profiling in Therapeutic Peptides.
Sources
- 1. 9-Benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 9-Benzyl-9H-purin-6-ol [myskinrecipes.com]
- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 9-benzyl-2,6-dichloro-9H-purine synthesis - chemicalbook [chemicalbook.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Scale up synthesis [chemdiv.com]
- 8. documents.lgcstandards.com [documents.lgcstandards.com]
- 9. cphi-online.com [cphi-online.com]
- 10. veeprho.com [veeprho.com]
- 11. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
Purity assessment standards for 9-benzyl-6-iodo-9H-purine reagents
Purity Assessment Standards for 9-Benzyl-6-iodo-9H-purine Reagents: A Comparative Guide for Downstream Synthesis
The Mechanistic Imperative for High-Purity Purine Scaffolds
In the landscape of modern drug discovery, 9-benzyl-6-iodo-9H-purine serves as a premier electrophilic scaffold. It is instrumental in the synthesis of nucleoside analogs, kinase inhibitors, and highly selective adenosine receptor ligands[1]. The strategic presence of the C6-iodine provides an optimal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura, and cyanation), exhibiting vastly superior oxidative addition kinetics compared to its 6-chloro counterpart[2].
However, the commercial and synthetic viability of this reagent hinges entirely on its purity profile. The synthesis of 9-benzyl-6-iodo-9H-purine typically proceeds via the benzylation of 6-chloropurine followed by halogen exchange with cold hydroiodic acid[3], or through the direct base-catalyzed benzylation of 6-iodo-9H-purine. Because the purine ring contains multiple nucleophilic nitrogen atoms, alkylation inherently yields a mixture of the thermodynamically favored N9-alkylated product and the kinetically competitive N7-alkylated regioisomer[4].
Regioselectivity and impurity generation in purine benzylation.
The presence of the 7-benzyl-6-iodo-7H-purine impurity, even in trace amounts, drastically alters the spatial geometry of downstream pharmacophores. This structural deviation can obliterate target binding affinity in biological assays. Furthermore, residual unreacted 6-chloropurine or de-iodinated byproducts can poison palladium catalysts or act as chain terminators in complex multi-step syntheses.
Comparative Performance Analysis
To objectively evaluate the impact of reagent purity, we compared three distinct grades of 9-benzyl-6-iodo-9H-purine in a standardized Pd(0)-catalyzed cyanation reaction using zinc cyanide[2]. The data below illustrates how trace impurities cascade into significant downstream yield losses.
Table 1: Comparative Performance of Reagent Grades in Pd-Catalyzed Cyanation
| Reagent Grade | Assay Purity (HPLC) | N7-Isomer Content | Residual 6-Chloropurine | Yield of 6-Cyanopurine | Catalyst Turnover |
| High-Purity | > 99.0% | < 0.1% | < 0.1% | 89% | High |
| Standard | 95.0% | 3.5% | 1.0% | 72% | Moderate |
| Crude | < 90.0% | > 5.0% | > 3.0% | 48% | Low (Poisoning) |
Causality of Failure in Lower Grades: The Standard and Crude grades suffer from depressed yields not merely due to the absence of the active reagent, but because the impurities actively interfere with the catalytic cycle. Residual 6-chloropurine requires much harsher conditions for oxidative addition; its presence stalls the palladium cycle, leading to catalyst aggregation (palladium black formation). Meanwhile, the N7-isomer undergoes the coupling reaction but produces an inseparable isomeric byproduct, severely complicating downstream purification.
Self-Validating Analytical Workflows
To ensure scientific integrity, purity assessment must not rely solely on area-percent (a/a) from a single HPLC wavelength. A self-validating system employs orthogonal techniques: HPLC-UV/MS for quantitative impurity profiling and 1H/13C NMR for unambiguous regiochemical assignment.
Self-validating analytical workflow for purine reagent qualification.
Protocol: Orthogonal Purity Validation of 9-Benzyl-6-iodo-9H-purine
This protocol establishes a closed-loop validation system. The inclusion of a System Suitability Test (SST) ensures that the analytical method itself is functioning correctly before any batch decisions are made.
Step 1: Sample Preparation
-
Action: Dissolve 10 mg of the reagent in 10 mL of anhydrous acetonitrile (MeCN).
-
Causality: Complete dissolution is required for accurate quantitation. Anhydrous MeCN is chosen over protic solvents (like methanol) to prevent solvolysis or degradation of the labile C-I bond during the sequence run.
Step 2: System Suitability Testing (SST)
-
Action: Inject a resolution standard containing a 1:1 mixture of 9-benzyl-6-iodo-9H-purine and 7-benzyl-6-iodo-7H-purine.
-
Validation Criterion: The system is only validated if the chromatographic resolution (
) between the N7 and N9 isomers is . If , the column must be washed or replaced.
Step 3: HPLC-UV/MS Quantitative Analysis
-
Action: Analyze the sample using a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in MeCN.
-
Detection: UV at 254 nm and 280 nm; MS (ESI+).
-
-
Causality: TFA acts as an ion-pairing agent. It protonates the basic nitrogens on the purine ring, suppressing secondary interactions with unendcapped silanols on the stationary phase. This prevents peak tailing and ensures baseline resolution of the critical N7/N9 isomer pair.
Step 4: 1H NMR Regiochemical Confirmation
-
Action: Dissolve 15 mg of the batch in DMSO-
and acquire a 1H NMR spectrum at 400 MHz. -
Causality: HPLC confirms how much impurity is present, but NMR confirms what the major product is. The chemical shift of the purine C8-proton strongly correlates with the site of alkylation. In the N9-benzyl isomer, the C8-H typically appears slightly upfield relative to the N7-isomer due to the anisotropic shielding cone generated by the adjacent benzyl group. This orthogonal check prevents misidentification of the main peak.
References
-
Product Class 17: Purines Source: Science of Synthesis (Thieme Connect) URL:[Link]
-
Synthesis of Purinecarbonitriles by Pd(0)-Catalysed Coupling of Halopurines with Zinc Cyanide Source: Acta Chemica Scandinavica (SciSpace) URL:[Link]
-
New substituted 9-alkylpurines as adenosine receptor ligands Source: PubMed (National Institutes of Health) URL:[Link]
-
Synthesis and antimicrobial evaluation of some new substituted purine derivatives Source: ResearchGate URL:[Link]
Sources
Safety Operating Guide
9-benzyl-6-iodo-9H-purine proper disposal procedures
Topic: 9-benzyl-6-iodo-9H-purine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Discovery Scientists[1][2]
Executive Safety Directive
9-benzyl-6-iodo-9H-purine is a halogenated heteroaromatic compound.[1][2] While often classified under generic "Irritant" (H315/H319) or "Harmful" (H302) categories in Safety Data Sheets (SDS), its disposal requires specific segregation due to the carbon-iodine (C-I) bond .[1][2]
IMMEDIATE ACTION REQUIRED:
-
DO NOT dispose of in general trash or biohazard bags.[1]
-
DO NOT mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) or strong acids.[1][2] Risk: Release of elemental Iodine (
) gas.[1] -
DO NOT combine with non-halogenated solvent waste streams if your facility segregates halogens for incineration cost/compliance.[1]
Chemical Characterization & Waste Classification
To ensure compliance with RCRA (Resource Conservation and Recovery Act) and local environmental standards, you must understand why this compound is segregated.
| Feature | Technical Detail | Disposal Implication |
| Molecular Formula | High Nitrogen and Iodine content.[1] | |
| Halogen Content | Iodine (I) at C6 position | MUST typically be treated as Halogenated Organic Waste .[1] |
| Reactivity | Susceptible to nucleophilic displacement and oxidation.[1] | Incompatible with Oxidizers. Potential for deiodination.[1] |
| Physical State | Solid (Powder) | Dust generation risk during transfer.[1] |
| EPA/RCRA Status | Not P-listed or U-listed specifically.[1] | Regulated as Characteristic Waste (if toxic) or general Hazardous Chemical Waste . |
The "Halogen Rule" (The Why)
Standard laboratory incinerators often run at lower temperatures for non-halogenated organics.[1] Burning 9-benzyl-6-iodo-9H-purine in these units can release Hydrogen Iodide (HI) or elemental Iodine (
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Use this for expired shelf stocks, weighing errors, or contaminated solids (gloves/paper).[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an Amber Glass jar.[1]
-
Scientific Rationale: Amber glass prevents photolytic deiodination; HDPE is resistant to general organic corrosion.[1]
-
-
Labeling: Affix a hazardous waste tag immediately.[1]
-
Transfer:
-
Segregation: Place the container in the Solid Hazardous Waste satellite accumulation area. Do not place in the biohazard (red bag) stream unless the compound was used in viral/bacterial culture (in which case, chemical disinfection is required first).[1][2]
Protocol B: Liquid Waste (Mother Liquors/Solutions)
Use this for reaction mixtures (e.g., DMSO, DMF, DCM solutions).[1][2]
-
Determine Solvent Base:
-
Scenario 1: Halogenated Solvent (e.g., Dichloromethane, Chloroform). [1][2]
-
Add directly to the Halogenated Waste carboy.[1]
-
-
Scenario 2: Non-Halogenated Solvent (e.g., DMSO, Methanol, Acetone). [1][2]
-
CRITICAL DECISION: Does your facility require segregation?
-
Yes: You must add this solution to the Halogenated Waste stream because the solute (the purine) introduces halogens.[1]
-
No (Fuel Blending): If your facility uses fuel blending where low-concentration halogens are permitted (<1000 ppm), you may be able to use the non-halogenated stream, but prudent practice dictates using the Halogenated Stream to avoid compliance violations [3].[1][2]
-
-
-
Compatibility Check:
Operational Logic & Decision Pathways
The following diagrams illustrate the decision-making logic for disposal and spill response.
Figure 1: Disposal Decision Tree
Caption: Workflow for categorizing waste streams to ensure iodine-containing compounds are routed to appropriate incineration facilities.
Figure 2: Spill Response Contingency
Caption: Immediate containment procedures. Note the prohibition of oxidative cleaners (bleach) which can liberate iodine gas.[1]
Regulatory & Compliance Context
-
EPA Waste Code: While 9-benzyl-6-iodo-9H-purine is not specifically listed, it is a Generator-Knowledge Determination .[1][2] Because it contains a halogen, it often defaults to the facility's Halogenated Solvent profile (e.g., F002/F001 mix) if mixed with solvents, or a generic D000 (Characteristic) code pending TCLP testing [4].[1][2]
-
Deactivation: Chemical deactivation (e.g., using sodium thiosulfate to reduce free iodine) is only recommended if you detect the purple vapor of elemental iodine.[1][2] Otherwise, direct disposal is safer to avoid creating unknown byproducts.[1][2]
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics - A User-Friendly Reference Document.[1] (Defining Halogenated Organic Compounds in waste streams). Available at: [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. (Guidance on segregating halogenated vs. non-halogenated solvents). Available at: [Link]
-
Electronic Code of Federal Regulations (eCFR). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Available at: [Link][1]
Sources
Personal protective equipment for handling 9-benzyl-6-iodo-9H-purine
Topic: Personal Protective Equipment (PPE) & Safe Handling Protocols for 9-Benzyl-6-iodo-9H-purine Content Type: Operational Safety Guide (SOP) Audience: Medicinal Chemists, Process Chemists, and HSE Officers
Executive Safety Summary & Hazard Identification
Compound Identity: 9-Benzyl-6-iodo-9H-purine Chemical Class: Halogenated Purine Derivative / Nucleoside Analog Intermediate Physical State: Solid (typically off-white to pale yellow powder)
Senior Scientist Insight: As a Senior Application Scientist, I must emphasize that while specific toxicological data for 9-benzyl-6-iodo-9H-purine may be sparse in public registries, its structural motifs dictate our safety approach. The C6-iodine substituent is a labile leaving group, making this compound a reactive electrophile. In drug discovery, this reactivity is prized for SNAr reactions and Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). However, from a safety perspective, this same reactivity implies a high potential for skin sensitization and protein alkylation . You must handle this not just as an irritant, but as a potential hapten capable of inducing immune-mediated hypersensitivity.
Inferred Hazard Profile (Read-Across Methodology):
-
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[1][2][3][4]
-
Sensitization: High potential due to electrophilic C-I bond.
-
Target Organ Toxicity: Respiratory tract irritation (H335).[1][2][3][5][6]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
| PPE Category | Standard Requirement | Technical Justification (The "Why") |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | The lipophilic benzyl group facilitates dermal penetration. The reactive iodine moiety poses a sensitization risk. Double gloving creates a sacrificial barrier and allows immediate outer-glove removal upon contamination. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Standard safety glasses are insufficient for fine powders that can drift. Goggles seal the ocular environment against reactive dusts that could cause corneal opacity or severe conjunctivitis. |
| Respiratory | Engineering Control (Primary): Fume HoodPPE (Secondary): N95/P100 | The primary defense is a fume hood with a face velocity of 0.4–0.5 m/s. If weighing outside a hood (not recommended) or during spill cleanup, a fit-tested P100 respirator is mandatory to prevent inhalation of sensitizing dust. |
| Body Defense | Lab Coat (Tyvek/Poly-cotton) + Sleeves | Cotton absorbs; Tyvek repels. For synthesis scales >1g, use Tyvek wrist sleeves to bridge the gap between glove and coat, preventing "wrist gap" exposure. |
Visualization: PPE Selection Logic
Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier. Note the escalation to laminate gloves if high-permeation solvents are used.
Operational Protocol: Safe Handling & Weighing
Objective: Transfer 9-benzyl-6-iodo-9H-purine from stock container to reaction vessel with zero exposure.
Step-by-Step Methodology
-
Engineering Check:
-
Verify Fume Hood operation.[4] Ensure the sash is at the safe working height (usually 18 inches).
-
Why: This creates a negative pressure zone, ensuring any aerosolized powder is pulled away from your breathing zone.
-
-
Workspace Preparation:
-
Place a disposable weighing boat and a waste container inside the hood.
-
Line the work surface with an absorbent, plastic-backed bench coat.
-
Why: The plastic backing prevents dissolved compound (if a spill occurs) from soaking into the benchtop, which is a common source of chronic, unnoticed contamination.
-
-
The "Static" Mitigation (Critical Step):
-
Use an anti-static gun or wipe the spatula with an anti-static cloth before weighing.
-
Why: Purine derivatives are often fluffy, electrostatic solids. Static charge can cause the powder to "jump" off the spatula, creating airborne particulates that bypass standard airflow containment.
-
-
Transfer Technique:
-
Open the stock container only inside the hood.
-
Transfer the solid. If the compound is caked, do not scrape vigorously. Gently break it apart.
-
Self-Validating Step: After closing the container, wipe the exterior threads of the jar with a Kimwipe dampened with methanol. Check the wipe under UV light (254 nm).
-
Why: Purines often fluoresce or absorb UV. A dark spot (quenching) or bright fluorescence on the wipe indicates invisible contamination on the jar surface, validating your cleaning efficiency.
-
-
Deactivation of Tools:
-
Immediately rinse the spatula and weighing boat with a 10% bleach solution or acetone into the liquid waste stream.
-
Why: Do not leave contaminated tools on the bench. The iodine bond is reactive; neutralize it chemically or solvate it immediately to prevent dust formation upon drying.
-
Emergency Response: Spill Management
Scenario: You have spilled ~500mg of powder inside the fume hood.
Protocol:
-
Stop & Assess: Do not rush. The spill is contained within the hood.
-
Isolate: Lower the sash to the lowest possible position to increase face velocity and prevent turbulence.
-
Dry Cleanup (Preferred):
-
Gently cover the spill with wet paper towels (dampened with water/surfactant).
-
Why: This prevents dust generation.[7] Sweeping dry powder creates aerosols.
-
-
Chemical Deactivation:
-
Wipe the area with a mild alkaline solution (e.g., 5% Sodium Bicarbonate).
-
Why: This helps solubilize the purine and neutralize potential acidic hydrolysis byproducts.
-
-
Disposal: Place all cleanup materials into a dedicated "Solid Hazardous Waste" bag. Label as "Halogenated Organic Solid."
Visualization: Spill Response Workflow
Figure 2: Operational workflow for spill management. Note the immediate respiratory protection requirement for spills outside the fume hood.
Waste Disposal & Deactivation
Disposal Class: Halogenated Organic Waste.
-
Solids: Collect in a wide-mouth HDPE jar labeled "Solid Halogenated Organics."
-
Liquids (Mother Liquors): Segregate into "Halogenated Solvent Waste." Do not mix with strong acids, as this could liberate free iodine (
) or HI gas. -
Deactivation Strategy: For trace residues, treatment with dilute sodium thiosulfate (
) can reduce any liberated iodine to benign iodide ( ), indicated by the disappearance of yellow/brown color.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 230631, 9-Benzyl-6-chloro-9H-purine (Analog Read-Across). Retrieved from [Link]
-
Kelley, J. L., et al. (1988). 9-Benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity.[8] Journal of Medicinal Chemistry. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
- 1. 9-benzyl-6-chloro-9H-purine | C12H9ClN4 | CID 230631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. 9-Benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
